Sapitinib difumurate
Description
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Structure
2D Structure
3D Structure of Parent
Properties
CAS No. |
1196531-39-1 |
|---|---|
Molecular Formula |
C31H33ClFN5O11 |
Molecular Weight |
706.1 g/mol |
IUPAC Name |
(E)-but-2-enedioic acid;2-[4-[4-(3-chloro-2-fluoroanilino)-7-methoxyquinazolin-6-yl]oxypiperidin-1-yl]-N-methylacetamide |
InChI |
InChI=1S/C23H25ClFN5O3.2C4H4O4/c1-26-21(31)12-30-8-6-14(7-9-30)33-20-10-15-18(11-19(20)32-2)27-13-28-23(15)29-17-5-3-4-16(24)22(17)25;2*5-3(6)1-2-4(7)8/h3-5,10-11,13-14H,6-9,12H2,1-2H3,(H,26,31)(H,27,28,29);2*1-2H,(H,5,6)(H,7,8)/b;2*2-1+ |
InChI Key |
LSXKPHWAKWZIKV-LVEZLNDCSA-N |
Isomeric SMILES |
CNC(=O)CN1CCC(CC1)OC2=C(C=C3N=CN=C(C3=C2)NC4=C(C(=CC=C4)Cl)F)OC.C(=C/C(=O)O)\C(=O)O.C(=C/C(=O)O)\C(=O)O |
Canonical SMILES |
CNC(=O)CN1CCC(CC1)OC2=C(C=C3C(=C2)C(=NC=N3)NC4=C(C(=CC=C4)Cl)F)OC.C(=CC(=O)O)C(=O)O.C(=CC(=O)O)C(=O)O |
Origin of Product |
United States |
Foundational & Exploratory
Target Profile of Sapitinib Difumarate: An In-depth Technical Guide
For Researchers, Scientists, and Drug Development Professionals
Introduction
Sapitinib (AZD8931) is a potent, orally bioavailable, and reversible small-molecule inhibitor of the epidermal growth factor receptor (EGFR, ErbB1), HER2 (ErbB2), and HER3 (ErbB3) tyrosine kinases.[1][2] By equipotently targeting these three key members of the ErbB family, Sapitinib effectively blocks their signaling pathways, which are frequently dysregulated in various human cancers and are crucial drivers of tumor cell proliferation and survival.[3][4] This technical guide provides a comprehensive overview of the target profile of Sapitinib difumarate, including its inhibitory activity, effects on cellular signaling, and preclinical efficacy. Detailed experimental protocols for key assays are also provided to facilitate further research and development.
Core Target Profile and Inhibitory Activity
Sapitinib is an ATP-competitive inhibitor that demonstrates equipotent inhibition of EGFR, HER2, and HER3 phosphorylation.[3] The inhibitory activity of Sapitinib has been quantified in both cell-free and cell-based assays, with IC50 values in the low nanomolar range, indicating its high potency.
Table 1: In Vitro Inhibitory Activity of Sapitinib
| Target | Assay Type | IC50 (nM) |
| EGFR (ErbB1) | Cell-based autophosphorylation | 4[3] |
| HER2 (ErbB2) | Cell-based autophosphorylation | 3[3] |
| HER3 (ErbB3) | Cell-based autophosphorylation | 4[3] |
Mechanism of Action and Cellular Effects
Sapitinib exerts its anti-cancer effects by inhibiting the phosphorylation of EGFR, HER2, and HER3, thereby blocking the activation of downstream signaling pathways critical for tumor growth and survival, such as the PI3K/Akt and MAPK/ERK pathways.[3]
Signaling Pathway Inhibition
The ErbB signaling network is a complex system involving homo- and heterodimerization of the four family members upon ligand binding. This leads to the activation of their intracellular tyrosine kinase domains and subsequent autophosphorylation, creating docking sites for downstream signaling molecules. Sapitinib's simultaneous inhibition of EGFR, HER2, and HER3 disrupts this entire signaling cascade.
In Vitro Cellular Proliferation
Sapitinib has demonstrated potent anti-proliferative activity across a range of human cancer cell lines with varying levels of ErbB receptor expression.
Table 2: Anti-proliferative Activity of Sapitinib in Human Cancer Cell Lines
| Cell Line | Cancer Type | Key ErbB Status | GI50 (nM) |
| BT474c | Breast | HER2 amplified | Potent Inhibition |
| Calu-3 | NSCLC | HER2 amplified | Potent Inhibition |
| LoVo | Colorectal | EGFR dependent | Potent Inhibition |
| FaDu | SCCHN | EGFR/HER2 dependent | Potent Inhibition |
| PC-9 | NSCLC | EGFR mutant | Potent Inhibition |
| SUM149 | Inflammatory Breast | HER2 non-amplified | Inhibition at 0.01-1 µM |
| FC-IBC-02 | Inflammatory Breast | HER2 non-amplified | Inhibition at 0.01-1 µM |
GI50: 50% growth inhibition concentration. Data compiled from multiple sources.[3]
Preclinical In Vivo Efficacy
The anti-tumor activity of Sapitinib has been evaluated in various human tumor xenograft models in immunocompromised mice. Oral administration of Sapitinib resulted in significant tumor growth inhibition.
Table 3: In Vivo Anti-tumor Activity of Sapitinib in Xenograft Models
| Xenograft Model | Cancer Type | Dosing | Outcome |
| BT474c | Breast | 6.25-50 mg/kg, p.o. | Significant tumor growth inhibition |
| Calu-3 | NSCLC | 6.25-50 mg/kg, p.o. | Significant tumor growth inhibition |
| LoVo | Colorectal | 6.25-50 mg/kg, p.o. | Significant tumor growth inhibition |
| FaDu | SCCHN | 6.25-50 mg/kg, p.o. | Significant tumor growth inhibition |
| PC-9 | NSCLC | 6.25-50 mg/kg, p.o. | Significant tumor growth inhibition |
| SUM149 | Inflammatory Breast | 25 mg/kg, p.o. | Significant tumor growth inhibition |
| FC-IBC-02 | Inflammatory Breast | 25 mg/kg, p.o. | Significant tumor growth inhibition |
p.o.: per os (by mouth). Data compiled from multiple sources.[3]
Experimental Protocols
ErbB Kinase Inhibition Assay (ELISA-based)
This protocol describes a cell-free enzyme-linked immunosorbent assay (ELISA) to determine the in vitro inhibitory activity of Sapitinib against EGFR and HER2 kinases.
Materials:
-
Recombinant human EGFR and HER2 intracellular kinase domains (expressed in a baculovirus/Sf21 system)[5]
-
Biotinylated peptide substrate (e.g., Biotin-FLT3 (Tyr589) peptide)[6]
-
ATP
-
Sapitinib difumarate
-
96-well microplates
-
Kinase buffer (e.g., 40 mM Tris, pH 7.5, 20 mM MgCl2, 0.1 mg/ml BSA, 50 µM DTT)[7]
-
Wash buffer (e.g., TBST)
-
Blocking buffer (e.g., 5% BSA in TBST)
-
Phospho-tyrosine specific primary antibody
-
HRP-conjugated secondary antibody
-
TMB substrate
-
Stop solution (e.g., 2N H2SO4)
-
Microplate reader
Procedure:
-
Coat a 96-well microplate with the biotinylated peptide substrate and incubate overnight at 4°C.
-
Wash the plate three times with wash buffer.
-
Block the plate with blocking buffer for 1 hour at room temperature.
-
Wash the plate three times with wash buffer.
-
Prepare a reaction mixture containing the kinase, ATP (at Km concentration, e.g., 2 µM for EGFR, 0.4 µM for HER2), and varying concentrations of Sapitinib in kinase buffer.[5]
-
Add the reaction mixture to the wells and incubate for a defined period (e.g., 30-60 minutes) at room temperature to allow for phosphorylation.
-
Wash the plate three times with wash buffer.
-
Add the phospho-tyrosine specific primary antibody diluted in blocking buffer and incubate for 1 hour at room temperature.
-
Wash the plate three times with wash buffer.
-
Add the HRP-conjugated secondary antibody diluted in blocking buffer and incubate for 1 hour at room temperature.
-
Wash the plate three times with wash buffer.
-
Add TMB substrate and incubate in the dark until color develops.
-
Add stop solution to quench the reaction.
-
Read the absorbance at 450 nm using a microplate reader.
-
Calculate the IC50 value by plotting the percentage of inhibition against the logarithm of Sapitinib concentration.
Cell Proliferation Assay (MTS-based)
This protocol outlines the use of a colorimetric MTS assay to determine the effect of Sapitinib on the proliferation of cancer cell lines.
Materials:
-
Human cancer cell lines (e.g., BT474c, Calu-3, LoVo, FaDu, PC-9)
-
Complete cell culture medium
-
Sapitinib difumarate
-
96-well cell culture plates
-
MTS reagent
-
Microplate reader
Procedure:
-
Seed cells in a 96-well plate at a predetermined optimal density and allow them to adhere overnight.
-
Treat the cells with a serial dilution of Sapitinib (e.g., 0.001-10 µM) in complete culture medium.[5] Include a vehicle control (e.g., DMSO).
-
Incubate the plates for 96 hours at 37°C in a humidified 5% CO2 incubator.[5]
-
Add MTS reagent to each well according to the manufacturer's instructions.
-
Incubate for 1-4 hours at 37°C.
-
Measure the absorbance at 490 nm using a microplate reader.[5]
-
Calculate the percentage of cell growth inhibition relative to the vehicle control and determine the GI50 value.
Human Tumor Xenograft Model
This protocol describes the establishment of subcutaneous human tumor xenografts in immunocompromised mice and the evaluation of Sapitinib's anti-tumor efficacy.
References
- 1. championsoncology.com [championsoncology.com]
- 2. adooq.com [adooq.com]
- 3. medchemexpress.com [medchemexpress.com]
- 4. Sapitinib: reactive intermediates and bioactivation pathways characterized by LC-MS/MS - RSC Advances (RSC Publishing) [pubs.rsc.org]
- 5. selleckchem.com [selleckchem.com]
- 6. HTScan® HER2/ErbB2 Kinase Assay Kit | Cell Signaling Technology [cellsignal.com]
- 7. promega.com [promega.com]
An In-depth Technical Guide to the Discovery and Synthesis of Sapitinib Difumarate
Introduction: Sapitinib (AZD8931) is a potent, reversible, and ATP-competitive inhibitor of the ErbB family of receptor tyrosine kinases.[1][2] Developed by AstraZeneca, it uniquely demonstrates equipotent inhibition across the epidermal growth factor receptor (EGFR, ErbB1), HER2 (ErbB2), and HER3 (ErbB3), distinguishing it from more selective agents.[3][4] Deregulation of ErbB signaling is a well-established driver of tumor proliferation, survival, and metastasis in numerous cancers.[3] By simultaneously blocking signaling from these key receptors, Sapitinib was designed to offer a more comprehensive therapeutic strategy, particularly in cancers where multiple ErbB receptors are implicated.[3][4]
This technical guide provides a detailed overview of the discovery, mechanism of action, synthesis, and preclinical evaluation of Sapitinib for an audience of researchers and drug development professionals.
Discovery and Rationale
The discovery of Sapitinib stemmed from a lead optimization program aimed at identifying a pan-ErbB inhibitor. The goal was to develop a compound that could simultaneously block signaling from EGFR, HER2, and HER3, a feature considered potentially beneficial in overcoming resistance and addressing a broader range of tumors than selective EGFR or HER2 inhibitors.[3] The optimization of a lead compound (compound 1) led to the identification of Sapitinib (also referred to as compound 2 or AZD8931).[3]
Docking studies using a model of the HER2 kinase domain were instrumental in rationalizing the structure-activity relationships. These studies suggested that the methyl acetamide side chain present in Sapitinib was key to its increased HER2 activity.[3] The resulting compound, Sapitinib, not only demonstrated equipotent, reversible inhibition of all three key ErbB receptors but also exhibited favorable pharmacokinetic properties in preclinical species, positioning it for further development.[3]
Mechanism of Action
Sapitinib functions as a reversible, ATP-competitive inhibitor of the intracellular kinase domains of EGFR, ErbB2, and ErbB3.[2][5] The ErbB receptor family, upon activation by ligands (for EGFR, ErbB3, and ErbB4) or through heterodimerization, forms homo- and heterodimers. This dimerization stimulates the intracellular tyrosine kinase domain, leading to autophosphorylation and the activation of downstream signaling cascades, primarily the RAS/RAF/MAPK and PI3K/AKT pathways.[6] These pathways are critical for cell proliferation, survival, and angiogenesis.[1][6]
By binding to the ATP-binding pocket of the kinase domain, Sapitinib blocks the phosphorylation and subsequent activation of these receptors, effectively shutting down the downstream signaling and inhibiting tumor cell growth and survival.[1] Its equipotent nature ensures that signaling through EGFR-EGFR homodimers, ErbB2-containing heterodimers (e.g., ErbB2-ErbB3), and other combinations is simultaneously suppressed.[3][7]
Chemical Synthesis
A multi-kilogram scale synthesis for Sapitinib (AZD8931) has been developed, featuring a Dimroth rearrangement to construct the core aminoquinazoline structure. The overall yield for this process was reported as 41%.[8] The key steps are outlined below.
Detailed Synthesis Steps (based on Goundry et al., 2017): [8]
-
Formation of the Quinazoline Precursor: The synthesis begins with the reaction of starting materials to form an intermediate, which is then processed to create the core quinazoline structure.
-
Nitration: A crucial step involves the nitration of an intermediate (E). This reaction required careful control, as using more than 1.2 equivalents of nitric acid led to a thermally unstable mixture, while less than 1.0 equivalent resulted in a slow conversion. The optimized conditions yielded the desired product (F) in 67% yield.[8]
-
Reduction: The nitro group of intermediate F is then reduced to an amine (G) using catalytic hydrogenation (H2 gas over a Platinum/Vanadium on carbon catalyst). This step achieved a 78% yield.[8]
-
Dimroth Rearrangement: The key aminoquinazoline core is constructed via a Dimroth rearrangement. Intermediate G is reacted with another component (H) in a 2-MeTHF-AcOH solvent system at 90°C, yielding the rearranged product in 84% yield.[8]
-
Final Assembly: The final steps involve coupling the quinazoline core with the side chain to yield the final Sapitinib molecule.[8]
Quantitative Preclinical Data
The biological activity of Sapitinib has been extensively characterized through various in vitro and in vivo assays.
Table 1: In Vitro Inhibitory Activity This table summarizes the half-maximal inhibitory concentrations (IC50) of Sapitinib against its primary targets in both enzymatic and cellular assays.
| Target | Assay Type | IC50 (nM) | Reference(s) |
| EGFR | Cell-free (Kinase) | 4 | [2] |
| ErbB2 | Cell-free (Kinase) | 3 | [2] |
| EGFR | Cellular (KB cells) | 4 | [5] |
| ErbB2 | Cellular (MCF-7 cells) | 3 | [5] |
| ErbB3 | Cellular (MCF-7 cells) | 4 | [5][9] |
Table 2: Cellular Antiproliferative Activity This table shows the half-maximal growth inhibition (GI50) against a panel of human tumor cell lines.
| Cell Line | Cancer Type | GI50 (nM) | Reference(s) |
| PC-9 | NSCLC (EGFR mutation) | 0.1 | [2] |
| NCI-H437 | NSCLC | >10,000 | [2] |
| BT474c | Breast | - | [7] |
| Calu-3 | NSCLC | - | [7] |
| LoVo | Colorectal | - | [7] |
| FaDu | SCCHN | - | [7] |
Table 3: Preclinical Pharmacokinetic Parameters Sapitinib demonstrated favorable oral pharmacokinetics across multiple preclinical species.
| Species | Parameter | Value | Reference(s) |
| Rat | Bioavailability | Good | [5] |
| Dog | Bioavailability | Good | [5] |
| Human | Hepatocyte Turnover (Clint) | < 4.5 µL/min/10⁶ cells | [5] |
| Mouse | Tumor Growth Inhibition (LoVo Xenograft) | Potent at 100 mg/kg (oral, daily) | [5] |
Key Experimental Protocols
1. Isolated Kinase Assays (ELISA-based)
-
Objective: To determine the inhibitory activity of Sapitinib against the isolated kinase domains of EGFR and ErbB2.
-
Methodology:
-
The intracellular kinase domains of human EGFR and ErbB2 are cloned and expressed in a baculovirus/Sf21 system.[7]
-
The purified kinase domains are incubated in reaction plates with a substrate (e.g., a synthetic peptide).
-
Sapitinib, at various concentrations, is added to the wells.
-
The kinase reaction is initiated by the addition of ATP at its Km concentration (e.g., 2 µM for EGFR, 0.4 µM for ErbB2).[2]
-
After incubation, the level of substrate phosphorylation is quantified using an ELISA-based method with a phosphorylation-specific antibody.
-
IC50 values are calculated by plotting the percent inhibition against the logarithm of the inhibitor concentration.
-
2. Cellular Phosphorylation Assays
-
Objective: To measure the inhibition of ligand-stimulated receptor phosphorylation in intact cells.
-
Methodology (Example: HER3 phosphorylation in MCF-7 cells):
-
MCF-7 cells are cultured to sub-confluence in appropriate media.
-
Cells are serum-starved to reduce basal receptor activity.
-
Cells are pre-incubated with varying concentrations of Sapitinib for a defined period (e.g., 1-2 hours).
-
Receptor phosphorylation is stimulated by adding a specific ligand (e.g., heregulin for HER3).[5]
-
After a short incubation (e.g., 10-15 minutes), cells are lysed.
-
The levels of phosphorylated HER3 (p-HER3) and total HER3 are determined by Western blot or ELISA.
-
IC50 values are determined by quantifying the reduction in the p-HER3 signal relative to the total HER3 signal across the range of Sapitinib concentrations.
-
3. Antiproliferative MTS Assay
-
Objective: To determine the effect of Sapitinib on the proliferation of tumor cell lines.
-
Methodology:
-
Tumor cells (e.g., PC-9, FaDu) are seeded into 96-well plates and allowed to adhere overnight.
-
The medium is replaced with fresh medium containing a range of Sapitinib concentrations (e.g., 0.001 to 10 µM).[2]
-
Cells are incubated for a prolonged period (e.g., 96 hours).[2]
-
At the end of the incubation, MTS colorimetric assay reagent is added to each well.
-
After a final incubation (e.g., 4 hours), the absorbance at 490 nm is measured using a spectrophotometer.
-
The absorbance, which is proportional to the number of viable cells, is used to calculate the GI50 value.
-
4. In Vivo Tumor Xenograft Studies
-
Objective: To evaluate the anti-tumor efficacy of Sapitinib in a living system.
-
Methodology:
-
Human tumor cells (e.g., LoVo, BT474c) are injected subcutaneously into immunocompromised mice (e.g., nude or SCID mice).[2][7]
-
Tumors are allowed to grow to a specified size (e.g., 100-200 mm³).
-
Mice are randomized into vehicle control and treatment groups.
-
Sapitinib is administered orally at various doses (e.g., 6.25-50 mg/kg) on a defined schedule (e.g., once daily).[10]
-
Tumor volume is measured regularly (e.g., 2-3 times per week) with calipers.
-
At the end of the study, tumors may be excised for pharmacodynamic analysis (e.g., measuring levels of p-Akt, Ki67, or apoptosis markers).[2]
-
Efficacy is determined by comparing the tumor growth in the treated groups to the vehicle control group.
-
References
- 1. Facebook [cancer.gov]
- 2. selleckchem.com [selleckchem.com]
- 3. Discovery of AZD8931, an Equipotent, Reversible Inhibitor of Signaling by EGFR, HER2, and HER3 Receptors - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Sapitinib: reactive intermediates and bioactivation pathways characterized by LC-MS/MS - PMC [pmc.ncbi.nlm.nih.gov]
- 5. medchemexpress.com [medchemexpress.com]
- 6. ClinPGx [clinpgx.org]
- 7. aacrjournals.org [aacrjournals.org]
- 8. Thieme E-Journals - Synfacts / Abstract [thieme-connect.com]
- 9. medchemexpress.com [medchemexpress.com]
- 10. caymanchem.com [caymanchem.com]
An In-depth Technical Guide to Sapitinib Difumarate: Chemical Structure, Properties, and Mechanism of Action
For Researchers, Scientists, and Drug Development Professionals
Abstract
Sapitinib difumarate, also known as AZD8931, is a potent, orally bioavailable, reversible, and ATP-competitive inhibitor of the epidermal growth factor receptor (EGFR/ErbB1), HER2 (ErbB2), and HER3 (ErbB3) tyrosine kinases.[1][2][3] By equipotently targeting these key members of the ErbB family, Sapitinib disrupts critical signaling pathways implicated in tumor cell proliferation, survival, and angiogenesis. This technical guide provides a comprehensive overview of the chemical structure, physicochemical properties, mechanism of action, and key experimental data related to Sapitinib difumarate. Detailed experimental protocols and visualizations of the relevant signaling pathways are included to support further research and development efforts.
Chemical Structure and Physicochemical Properties
Sapitinib is a member of the quinazoline class of compounds.[4] The difumarate salt form enhances its pharmaceutical properties.
Chemical Structure:
-
IUPAC Name: 2-[4-[[4-[(3-chloro-2-fluorophenyl)amino]-7-methoxyquinazolin-6-yl]oxy]piperidin-1-yl]-N-methylacetamide; (E)-but-2-enedioic acid[4]
-
Molecular Formula (difumarate): C₃₁H₃₃ClFN₅O₁₁[5]
-
Molecular Weight (difumarate): 706.08 g/mol [5]
-
CAS Number (free base): 848942-61-0[6]
-
CAS Number (difumarate): 1196531-39-1[5]
Physicochemical Properties of Sapitinib (Free Base):
| Property | Value | Source |
| Molecular Formula | C₂₃H₂₅ClFN₅O₃ | [6] |
| Molecular Weight | 473.9 g/mol | [4] |
| Appearance | White to off-white solid | [3] |
| Solubility | Insoluble in water and ethanol. Soluble in DMSO (≥ 33 mg/mL). | [3][7] |
Mechanism of Action and Signaling Pathway
Sapitinib functions as a pan-ErbB inhibitor, competitively binding to the ATP-binding pocket of the intracellular tyrosine kinase domain of EGFR, HER2, and HER3.[1][2] This reversible inhibition prevents autophosphorylation and subsequent activation of downstream signaling cascades crucial for cancer cell growth and survival, primarily the RAS-RAF-MAPK and PI3K-AKT pathways.[3]
ErbB Signaling Pathway Inhibition by Sapitinib
The following diagram illustrates the points of inhibition by Sapitinib within the ErbB signaling cascade.
References
AZD8931: A Technical Guide to its Binding Affinity and Mechanism of Action against EGFR, HER2, and HER3
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides an in-depth analysis of the binding affinity of AZD8931, a potent and reversible small-molecule inhibitor, to the ErbB family of receptor tyrosine kinases: EGFR (ErbB1), HER2 (ErbB2), and HER3 (ErbB3). This document details the quantitative binding data, the experimental methodologies used for its characterization, and the signaling pathways affected by its inhibitory action.
Executive Summary
AZD8931 distinguishes itself as an equipotent inhibitor of EGFR, HER2, and HER3 signaling.[1][2] This balanced inhibitory profile offers a unique therapeutic strategy for targeting cancers driven by the ErbB pathway, particularly in tumors that do not exhibit HER2 overexpression.[1][2] In preclinical studies, AZD8931 has demonstrated significant antitumor activity in a range of cancer models by effectively blocking the phosphorylation of all three receptors and their downstream signaling cascades, leading to the inhibition of proliferation and induction of apoptosis.[1][3]
Quantitative Binding Affinity of AZD8931
The binding affinity of AZD8931 has been rigorously quantified through various biochemical and cellular assays. The following tables summarize the key inhibitory concentrations (IC50) that demonstrate its potent and balanced activity against EGFR, HER2, and HER3.
Table 1: In Vitro (Cell-Free) Enzyme Inhibition
| Target | IC50 (nM) | Assay Type | Notes |
| EGFR | 12 | Isolated Kinase Assay | Against constitutively active, isolated cytosolic fragments.[4] |
| HER2 | 14 | Isolated Kinase Assay | Against constitutively active, isolated cytosolic fragments.[4] |
| EGFR | 4 | Cell-Free Assay | ATP competitive.[5][6] |
| HER2 (ErbB2) | 3 | Cell-Free Assay | ATP competitive.[5][6] |
| HER3 (ErbB3) | 4 | Cell-Free Assay | ATP competitive.[5][6] |
Table 2: Cellular Receptor Phosphorylation Inhibition
| Target | IC50 (nM) | Cell Line | Assay Type |
| EGFR Phosphorylation | 4 | KB cells | Ligand-stimulated (EGF) phosphorylation assay.[1][2][4] |
| HER2 Phosphorylation | 3 | MCF-7 cells | Ligand-stimulated (Heregulin) phosphorylation assay.[1][2][4] |
| HER3 Phosphorylation | 4 | MCF-7 cells | Ligand-stimulated (Heregulin) phosphorylation assay.[1][2][4] |
Experimental Protocols
The determination of AZD8931's binding affinity involved a series of well-defined experimental protocols, as described in the primary literature.
Isolated Kinase Assays
The inhibitory activity of AZD8931 against the isolated intracellular kinase domains of human EGFR and HER2 was determined using an ELISA-based method.[5]
-
Enzyme Source : The constitutively active cytosolic fragments of EGFR and HER2 were cloned and expressed in a baculovirus/Sf21 expression system.[5]
-
Assay Conditions : The kinase assays were performed in the presence of ATP at its Michaelis-Menten constant (Km) concentration, which is 2 µM for EGFR and 0.4 µM for HER2.[5]
-
Detection Method : The inhibitory activity was quantified using an ELISA method to measure the extent of substrate phosphorylation.
Cellular Phosphorylation Assays
To assess the potency of AZD8931 in a cellular context, ligand-stimulated receptor phosphorylation assays were conducted in various cancer cell lines.
-
EGFR Phosphorylation : KB cells, which express high levels of EGFR and low levels of HER2 and HER3, were utilized to specifically measure the inhibition of EGFR homodimer signaling.[1] Cells were stimulated with epidermal growth factor (EGF) to induce EGFR phosphorylation, which was then quantified in the presence of varying concentrations of AZD8931.[1][4]
-
HER2 and HER3 Phosphorylation : MCF-7 breast cancer cells were used to evaluate the inhibition of HER2 and HER3 phosphorylation.[1][4] These cells were stimulated with heregulin (HRG), a ligand for HER3, which induces the formation of HER2/HER3 heterodimers and subsequent phosphorylation of both receptors.[7][8] The levels of phosphorylated HER2 and HER3 were measured to determine the IC50 values.
Cell Viability and Proliferation Assays
The antiproliferative effects of AZD8931 were evaluated using a panel of non-small cell lung carcinoma (NSCLC) and squamous cell carcinoma of the head and neck (SCCHN) cell lines.[5]
-
Methodology : Cells were incubated with a range of AZD8931 concentrations (typically from 0.001 to 10 µM) for 96 hours.[5]
-
Quantification : The number of viable cells was determined using the MTS colorimetric assay, where the absorbance at 490 nm is proportional to the number of living cells.[5]
The workflow for determining the cellular activity of AZD8931 is illustrated in the diagram below.
Signaling Pathway Inhibition
The HER/ErbB family of receptors plays a critical role in cell proliferation, survival, and differentiation through a complex network of signaling pathways.[7][9] AZD8931 exerts its anticancer effects by inhibiting the initial step of this cascade: receptor activation.
Upon ligand binding, EGFR, HER3, and HER4 form homodimers or heterodimers. HER2, which has no known ligand, is the preferred heterodimerization partner for other ErbB receptors.[8] This dimerization leads to the activation of the intracellular tyrosine kinase domain and autophosphorylation of tyrosine residues. These phosphorylated sites serve as docking stations for adaptor proteins, which in turn activate downstream signaling pathways, most notably the RAS-RAF-MEK-ERK (MAPK) pathway and the PI3K-AKT-mTOR pathway.[7][10]
The HER2/HER3 heterodimer is a particularly potent signaling complex, strongly activating the PI3K/Akt pathway.[8] AZD8931's equipotent inhibition of EGFR, HER2, and HER3 phosphorylation effectively shuts down these critical survival and proliferation signals.[1]
The following diagrams illustrate the HER/ErbB signaling pathway and the point of inhibition by AZD8931.
Conclusion
AZD8931 is a potent, reversible, and equipotent inhibitor of EGFR, HER2, and HER3 signaling. Its unique pharmacological profile, characterized by low nanomolar IC50 values against all three receptors, translates into significant antitumor activity in preclinical models. The comprehensive data on its binding affinity and mechanism of action provide a strong rationale for its clinical investigation in cancers driven by the ErbB signaling network. This technical guide serves as a foundational resource for researchers and clinicians working on the development and application of targeted cancer therapies.
References
- 1. aacrjournals.org [aacrjournals.org]
- 2. AZD8931, an equipotent, reversible inhibitor of signaling by epidermal growth factor receptor, ERBB2 (HER2), and ERBB3: a unique agent for simultaneous ERBB receptor blockade in cancer - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. ascopubs.org [ascopubs.org]
- 4. Discovery of AZD8931, an Equipotent, Reversible Inhibitor of Signaling by EGFR, HER2, and HER3 Receptors - PMC [pmc.ncbi.nlm.nih.gov]
- 5. selleckchem.com [selleckchem.com]
- 6. selleckchem.com [selleckchem.com]
- 7. Molecular Pathways: HER3 targeted therapy - PMC [pmc.ncbi.nlm.nih.gov]
- 8. mdpi.com [mdpi.com]
- 9. The diverse signaling network of EGFR, HER2, HER3 and HER4 tyrosine kinase receptors and the consequences for therapeutic approaches - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. researchgate.net [researchgate.net]
Methodological & Application
Application Notes and Protocols for Sapitinib Difumarate in In Vitro Cell-Based Assays
For Researchers, Scientists, and Drug Development Professionals
Abstract
Sapitinib (AZD8931) is a potent, reversible, and ATP-competitive inhibitor of the epidermal growth factor receptor (EGFR) family of tyrosine kinases, specifically targeting EGFR (ErbB1), HER2 (ErbB2), and HER3 (ErbB3).[1][2] This application note provides detailed protocols for in vitro cell-based assays to evaluate the efficacy and mechanism of action of Sapitinib difumarate. The included methodologies cover cell viability assessment using a colorimetric MTS assay and analysis of protein phosphorylation via Western blotting. Additionally, quantitative data on Sapitinib's activity in various cancer cell lines are presented, alongside diagrams illustrating the targeted signaling pathways and experimental workflows.
Introduction
The ErbB family of receptor tyrosine kinases plays a crucial role in regulating cell proliferation, survival, and differentiation.[3] Dysregulation of this signaling network, often through overexpression or mutation of its members, is a key driver in the development and progression of numerous cancers.[3] Sapitinib difumarate is a small molecule inhibitor that simultaneously targets EGFR, HER2, and HER3, offering a comprehensive blockade of the ErbB signaling cascade.[1][2] By inhibiting the autophosphorylation of these receptors, Sapitinib effectively curtails downstream signaling through critical pathways such as the PI3K/Akt and MAPK/ERK pathways, ultimately leading to the inhibition of tumor cell growth and induction of apoptosis.[1][4] These application notes provide standardized protocols for the in vitro characterization of Sapitinib's cellular effects.
Data Presentation
The following table summarizes the in vitro inhibitory activity of Sapitinib difumarate across various human cancer cell lines and in cell-free assays.
| Assay Type | Target/Cell Line | Parameter | Value | Reference |
| Cell-Free Assay | EGFR | IC50 | 4 nM | [2][5] |
| Cell-Free Assay | HER2 (ErbB2) | IC50 | 3 nM | [2][5] |
| Cell-Free Assay | HER3 (ErbB3) | IC50 | 4 nM | [2][5] |
| Cell Viability | PC-9 (NSCLC, EGFR activating mutation) | GI50 | 0.1 nM | [2] |
| Cell Viability | NCI-H1437 (NSCLC) | GI50 | >10 µM | [2] |
| Phosphorylation | KB (Oral Carcinoma) | IC50 (p-EGFR) | 4 nM | [2] |
| Phosphorylation | MCF7 (Breast Cancer) | IC50 (p-HER2) | 3 nM | [2] |
| Phosphorylation | MCF7 (Breast Cancer) | IC50 (p-HER3) | 4 nM | [2] |
IC50: Half-maximal inhibitory concentration. GI50: Half-maximal growth inhibition.
Experimental Protocols
Cell Viability MTS Assay
This protocol outlines the procedure for determining the effect of Sapitinib on cancer cell viability using a colorimetric MTS assay.
Materials:
-
Cancer cell line of interest (e.g., PC-9, MCF7)
-
Complete cell culture medium (e.g., RPMI-1640 with 10% FBS)
-
Sapitinib difumarate
-
Dimethyl sulfoxide (DMSO)
-
96-well cell culture plates
-
MTS reagent (e.g., CellTiter 96® AQueous One Solution Cell Proliferation Assay)
-
Microplate reader
Procedure:
-
Cell Seeding:
-
Harvest and count cells.
-
Seed cells in a 96-well plate at a density of 5,000-10,000 cells per well in 100 µL of complete culture medium.
-
Incubate the plate at 37°C in a humidified 5% CO2 incubator for 24 hours to allow for cell attachment.
-
-
Compound Preparation and Treatment:
-
Prepare a stock solution of Sapitinib difumarate in DMSO.
-
Perform serial dilutions of the Sapitinib stock solution in complete culture medium to achieve the desired final concentrations (e.g., 0.001 to 10 µM). Ensure the final DMSO concentration does not exceed 0.1%.
-
Remove the medium from the wells and add 100 µL of the medium containing the various concentrations of Sapitinib. Include a vehicle control (medium with DMSO) and a no-cell control (medium only).
-
-
Incubation:
-
Incubate the plate for 72-96 hours at 37°C in a humidified 5% CO2 incubator.
-
-
MTS Assay:
-
Add 20 µL of MTS reagent to each well.
-
Incubate the plate for 1-4 hours at 37°C.
-
-
Data Acquisition:
-
Measure the absorbance at 490 nm using a microplate reader.
-
-
Data Analysis:
-
Subtract the absorbance of the no-cell control from all other readings.
-
Calculate the percentage of cell viability for each treatment relative to the vehicle control.
-
Plot the percentage of cell viability against the log of the Sapitinib concentration and determine the GI50 value using non-linear regression analysis.
-
Western Blotting for Protein Phosphorylation
This protocol describes the detection of phosphorylation status of EGFR, HER2, HER3, and downstream signaling proteins like Akt and ERK, following treatment with Sapitinib.
Materials:
-
Cancer cell line of interest
-
Complete cell culture medium
-
Sapitinib difumarate
-
DMSO
-
6-well cell culture plates
-
Lysis buffer (e.g., RIPA buffer) with protease and phosphatase inhibitors
-
BCA protein assay kit
-
SDS-PAGE gels
-
PVDF membranes
-
Blocking buffer (e.g., 5% BSA in TBST)
-
Primary antibodies (e.g., anti-p-EGFR, anti-EGFR, anti-p-HER2, anti-HER2, anti-p-Akt, anti-Akt, anti-p-ERK, anti-ERK, anti-GAPDH)
-
HRP-conjugated secondary antibodies
-
Enhanced chemiluminescence (ECL) substrate
-
Chemiluminescence imaging system
Procedure:
-
Cell Culture and Treatment:
-
Seed cells in 6-well plates and grow to 70-80% confluency.
-
Treat cells with various concentrations of Sapitinib for a specified time (e.g., 2-24 hours). Include a vehicle control.
-
-
Cell Lysis:
-
Wash cells with ice-cold PBS.
-
Add ice-cold lysis buffer to each well and incubate on ice for 15-30 minutes.
-
Scrape the cells and transfer the lysate to a microcentrifuge tube.
-
Centrifuge at 14,000 x g for 15 minutes at 4°C.
-
Collect the supernatant containing the protein lysate.
-
-
Protein Quantification:
-
Determine the protein concentration of each lysate using a BCA protein assay.
-
-
SDS-PAGE and Western Blotting:
-
Normalize protein amounts for all samples and prepare them with Laemmli sample buffer.
-
Separate the proteins by SDS-PAGE.
-
Transfer the separated proteins to a PVDF membrane.
-
Block the membrane with blocking buffer for 1 hour at room temperature.
-
Incubate the membrane with the primary antibody overnight at 4°C.
-
Wash the membrane three times with TBST.
-
Incubate the membrane with the HRP-conjugated secondary antibody for 1 hour at room temperature.
-
Wash the membrane three times with TBST.
-
-
Detection:
-
Apply ECL substrate to the membrane.
-
Capture the chemiluminescent signal using an imaging system.
-
-
Analysis:
-
Quantify the band intensities and normalize the phosphorylated protein levels to the total protein levels.
-
Visualizations
References
Application Notes and Protocols: Determining the Optimal Concentration of AZD8931 for Cancer Cell Lines
Introduction
AZD8931 is a potent, orally bioavailable, and reversible small-molecule tyrosine kinase inhibitor (TKI).[1] It uniquely demonstrates equipotent inhibition of Epidermal Growth Factor Receptor (EGFR, ErbB1), HER2 (ErbB2), and HER3 (ErbB3) signaling pathways.[2][3] The deregulation of the ErbB family of receptors is a well-documented driver of tumor proliferation, survival, invasion, and angiogenesis in numerous human cancers, including non-small cell lung carcinoma (NSCLC), head and neck squamous cell carcinoma (SCCHN), and breast cancer.[4][5] By simultaneously blocking these key receptors, AZD8931 offers a comprehensive strategy to overcome signaling redundancy and potential resistance mechanisms seen with more selective agents.[6]
These application notes provide a comprehensive guide for researchers to determine the optimal concentration of AZD8931 for use in various cancer cell lines. This includes a summary of its inhibitory concentrations, detailed protocols for cell viability assays, and a guide to data analysis.
Mechanism of Action: Pan-ErbB Inhibition
The ErbB receptor family consists of four receptor tyrosine kinases.[4] Ligand binding to EGFR, HER3, and HER4 induces the formation of homodimers and heterodimers, most notably with HER2, which lacks a direct ligand-binding domain.[5] This dimerization leads to autophosphorylation of the intracellular kinase domains, activating downstream signaling cascades like the PI3K/Akt (survival) and MAPK (proliferation) pathways.[5][7] AZD8931 exerts its anti-tumor effect by competitively binding to the ATP-binding site in the intracellular kinase domain of EGFR and HER2, preventing this phosphorylation and subsequent signal transduction.[5] By inhibiting EGFR and HER2, it also effectively blocks the transphosphorylation and activation of the kinase-inactive HER3, a critical activator of the PI3K/Akt pathway.[4][5]
Data Presentation: In Vitro Inhibitory Concentrations of AZD8931
The potency of AZD8931 has been evaluated across a wide range of cancer cell lines. The following tables summarize the half-maximal inhibitory concentration (IC50) for receptor phosphorylation and the half-maximal growth inhibition (GI50) from cell proliferation assays.
Table 1: AZD8931 IC50 for ErbB Receptor Phosphorylation
| Receptor | Cell Line Context | IC50 Value (nmol/L) |
|---|---|---|
| EGFR | KB Cells | 4[5] |
| HER2 (ErbB2) | MCF-7 Cells | 3[3][5] |
| HER3 (ErbB3) | MCF-7 Cells | 4[3][5] |
Table 2: AZD8931 GI50 in Various Cancer Cell Lines (96-hour incubation)
| Cell Line | Cancer Type | GI50 Value (μmol/L) |
|---|---|---|
| PC-9 | Non-Small Cell Lung Carcinoma (NSCLC) | 0.0001[4] |
| DiFi | Colorectal Adenocarcinoma | 0.0227[8] |
| FaDu | Head & Neck Squamous Cell Carcinoma (SCCHN) | >10[4] |
| LoVo | Colorectal Adenocarcinoma | >10[4] |
| NCI-1437 | NSCLC | >10[4] |
| BT474c | Breast Ductal Carcinoma | Not specified, but sensitive[4] |
| Calu-3 | NSCLC | Not specified, but sensitive[4] |
| SUM149 | Inflammatory Breast Cancer (IBC) | Not specified, but sensitive[9][10] |
| FC-IBC-02 | Inflammatory Breast Cancer (IBC) | Not specified, but sensitive[9][10] |
Note: Sensitivity can vary significantly based on the genetic background of the cell line, such as the presence of EGFR activating mutations (e.g., PC-9 cells).[4]
Experimental Protocols
Determining the optimal concentration of AZD8931 requires a systematic approach, typically involving a dose-response cell viability or proliferation assay. The goal is to calculate the IC50 or GI50 value, which represents the concentration of the drug that inhibits 50% of the biological activity or cell growth, respectively.
Protocol: Cell Viability Assessment using Resazurin (AlamarBlue) Assay
This protocol describes a common colorimetric/fluorometric assay to measure cell viability, which relies on the reduction of resazurin to the highly fluorescent resorufin by metabolically active cells.[11] It is a sensitive, cost-effective, and simple method for drug sensitivity screening.[11]
I. Materials and Reagents
-
Cancer cell line of interest
-
Complete cell culture medium (e.g., DMEM or RPMI-1640 with 10% FBS)
-
AZD8931 powder
-
Dimethyl sulfoxide (DMSO), sterile
-
Phosphate-Buffered Saline (PBS), sterile
-
Trypsin-EDTA
-
Resazurin sodium salt solution (e.g., AlamarBlue™)
-
Sterile 96-well clear-bottom cell culture plates
-
Multichannel pipette
-
Plate reader capable of measuring fluorescence (Ex/Em: ~560/590 nm) or absorbance (~570 nm)
II. Procedure
Step 1: Cell Seeding
-
Culture the selected cancer cell line to ~80% confluency using standard procedures.
-
Harvest the cells using Trypsin-EDTA, neutralize, and centrifuge to form a pellet.
-
Resuspend the cell pellet in fresh complete medium and perform a cell count (e.g., using a hemocytometer).
-
Dilute the cell suspension to the optimal seeding density (typically 2,000-10,000 cells per well, determined empirically for each cell line).
-
Using a multichannel pipette, dispense 100 µL of the cell suspension into each well of a 96-well plate. Leave the outermost wells filled with 100 µL of sterile PBS to minimize edge effects.
-
Incubate the plate for 24 hours at 37°C in a 5% CO2 incubator to allow cells to adhere.
Step 2: Drug Preparation and Treatment
-
Prepare a high-concentration stock solution of AZD8931 (e.g., 10 mM) in DMSO. Store at -20°C or -80°C.
-
On the day of the experiment, create a series of drug dilutions from the stock solution using complete cell culture medium. A common approach is a 10-point, 3-fold serial dilution.
-
Ensure the final DMSO concentration in all wells (including the vehicle control) is consistent and non-toxic (typically ≤ 0.1%).
-
Carefully remove the medium from the cells and add 100 µL of the prepared drug dilutions to the respective wells. Include wells for:
-
Vehicle Control: Cells treated with medium containing the same final concentration of DMSO as the drug-treated wells.
-
Untreated Control: Cells with fresh medium only.
-
Blank: Wells with medium but no cells.
-
-
Each concentration and control should be tested in triplicate or quadruplicate.
Step 3: Incubation
-
Return the plate to the 37°C, 5% CO2 incubator for 72 to 96 hours. The incubation time should be consistent across experiments.[4]
Step 4: Viability Measurement
-
After the incubation period, add 10 µL of the Resazurin reagent to each well (for a final concentration of 10% v/v).
-
Incubate the plate for an additional 1-4 hours at 37°C, protected from light. The incubation time depends on the metabolic activity of the cell line and should be optimized.
-
Measure the fluorescence or absorbance using a plate reader.
III. Data Analysis and IC50 Calculation
-
Background Subtraction: Subtract the average reading from the "Blank" wells from all other readings.
-
Normalization: Calculate the percentage of cell viability for each drug concentration relative to the vehicle control wells using the following formula: % Viability = (Mean reading of Treated Wells / Mean reading of Vehicle Control Wells) * 100
-
Dose-Response Curve: Plot the % Viability (Y-axis) against the log of the drug concentration (X-axis).
-
IC50 Determination: Use a non-linear regression analysis to fit a sigmoidal dose-response (variable slope) curve to the data. The IC50 is the concentration of AZD8931 that corresponds to 50% cell viability on this curve. Software such as GraphPad Prism or R can be used for this analysis.[12]
Conclusion
AZD8931 is a powerful inhibitor of the EGFR, HER2, and HER3 signaling axes. Determining its optimal concentration is a critical first step for in vitro studies investigating its therapeutic potential. The protocols and data provided here offer a robust framework for researchers to accurately establish the potency of AZD8931 in specific cancer cell lines, enabling further exploration of its efficacy alone or in combination with other anti-cancer agents. Careful optimization of experimental parameters such as cell seeding density and incubation times is crucial for obtaining reproducible and reliable results.[11][13]
References
- 1. Inhibition of EGFR, HER2, and HER3 signaling with AZD8931 in combination with anastrozole as an anticancer approach: Phase II randomized study in women with endocrine-therapy-naïve advanced breast cancer - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Inhibition of EGFR, HER2 and HER3 signaling with AZD8931 alone and in combination with paclitaxel: phase i study in Japanese patients with advanced solid malignancies and advanced breast cancer - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. AZD8931, an equipotent, reversible inhibitor of signaling by epidermal growth factor receptor, ERBB2 (HER2), and ERBB3: a unique agent for simultaneous ERBB receptor blockade in cancer - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. aacrjournals.org [aacrjournals.org]
- 5. Discovery of AZD8931, an Equipotent, Reversible Inhibitor of Signaling by EGFR, HER2, and HER3 Receptors - PMC [pmc.ncbi.nlm.nih.gov]
- 6. PANTHER: AZD8931, inhibitor of EGFR, ERBB2 and ERBB3 signalling, combined with FOLFIRI: a Phase I/II study to determine the importance of schedule and activity in colorectal cancer - PMC [pmc.ncbi.nlm.nih.gov]
- 7. ascopubs.org [ascopubs.org]
- 8. Drug: AZD8931 - Cancerrxgene - Genomics of Drug Sensitivity in Cancer [cancerrxgene.org]
- 9. AZD8931, an equipotent, reversible inhibitor of signaling by epidermal growth factor receptor (EGFR), HER2, and HER3: preclinical activity in HER2 non-amplified inflammatory breast cancer models - PMC [pmc.ncbi.nlm.nih.gov]
- 10. AZD8931, an equipotent, reversible inhibitor of signaling by epidermal growth factor receptor (EGFR), HER2, and HER3: preclinical activity in HER2 non-amplified inflammatory breast cancer models - PubMed [pubmed.ncbi.nlm.nih.gov]
- 11. Optimization of Cell Viability Assays for Drug Sensitivity Screens - PubMed [pubmed.ncbi.nlm.nih.gov]
- 12. researchgate.net [researchgate.net]
- 13. scilit.com [scilit.com]
Application Notes and Protocols for Western Blot Analysis of p-EGFR Using Sapitinib Difumarate
For Researchers, Scientists, and Drug Development Professionals
These application notes provide a comprehensive guide for the use of Sapitinib difumarate (also known as AZD8931) in the analysis of Epidermal Growth Factor Receptor (EGFR) phosphorylation (p-EGFR) by Western blot. This document includes an overview of Sapitinib difumarate, detailed experimental protocols, and data presentation guidelines.
Introduction to Sapitinib Difumarate
Sapitinib difumarate is a potent, reversible, and ATP-competitive inhibitor of the ErbB family of receptor tyrosine kinases.[1][2][3] It demonstrates equipotent inhibition of EGFR (ErbB1), HER2 (ErbB2), and ErbB3 (HER3), making it a valuable tool for investigating the signaling pathways mediated by these receptors.[1][2][3] By competing with ATP for the binding site in the kinase domain, Sapitinib effectively blocks the autophosphorylation of the receptor upon ligand binding, thereby inhibiting downstream signaling cascades involved in cell proliferation, survival, and differentiation.[4]
Quantitative Data Summary
The inhibitory activity of Sapitinib difumarate on EGFR phosphorylation has been quantified in various cellular assays. The following table summarizes the key inhibitory concentrations.
| Inhibitor | Target | Assay Type | Cell Line | IC50 | Reference |
| Sapitinib (AZD8931) | p-EGFR | Cellular Phosphorylation Assay | KB | 4 nM | [2] |
| Sapitinib (AZD8931) | p-HER2 | Cellular Phosphorylation Assay | MCF-7 | 3 nM | [2] |
| Sapitinib (AZD8931) | p-HER3 | Cellular Phosphorylation Assay | MCF-7 | 4 nM | [2] |
Signaling Pathway Overview
Sapitinib difumarate inhibits the phosphorylation of EGFR, which is a critical step in the activation of downstream signaling pathways. The diagram below illustrates the canonical EGFR signaling cascade and the point of inhibition by Sapitinib.
Caption: EGFR signaling pathway and inhibition by Sapitinib.
Experimental Workflow
The following diagram outlines the general workflow for assessing the effect of Sapitinib difumarate on p-EGFR levels using Western blot analysis.
Caption: Western blot workflow for p-EGFR analysis.
Experimental Protocols
Cell Culture and Treatment
-
Cell Seeding: Plate cells (e.g., A431, H1975, or other EGFR-expressing cell lines) in appropriate culture dishes and grow to 70-80% confluency.
-
Serum Starvation (Optional): To reduce basal levels of EGFR phosphorylation, aspirate the growth medium and replace it with a serum-free medium for 12-24 hours prior to treatment.
-
Sapitinib Difumarate Preparation: Prepare a stock solution of Sapitinib difumarate in DMSO. Further dilute the stock solution in a serum-free or low-serum medium to the desired final concentrations (e.g., 1, 10, 100, 1000 nM).
-
Inhibitor Treatment: Pre-treat the cells with the various concentrations of Sapitinib difumarate for a specified time (e.g., 1-4 hours). Include a vehicle control (DMSO) treatment.
-
Ligand Stimulation: To induce EGFR phosphorylation, stimulate the cells with an appropriate ligand such as Epidermal Growth Factor (EGF) at a final concentration of 10-100 ng/mL for a short period (e.g., 5-15 minutes) at 37°C.
-
Cell Lysis: Immediately after stimulation, place the culture dishes on ice and wash the cells once with ice-cold Phosphate Buffered Saline (PBS). Aspirate the PBS and add ice-cold RIPA lysis buffer supplemented with protease and phosphatase inhibitors. Scrape the cells and transfer the lysate to a microcentrifuge tube.
-
Lysate Preparation: Incubate the lysate on ice for 30 minutes with periodic vortexing. Centrifuge the lysate at 14,000 x g for 15 minutes at 4°C to pellet the cell debris. Transfer the supernatant to a fresh, pre-chilled tube.
Western Blot Protocol for p-EGFR
-
Protein Quantification: Determine the protein concentration of each cell lysate using a standard protein assay, such as the BCA assay.
-
Sample Preparation: Normalize the protein concentrations of all samples with lysis buffer. Add 4X Laemmli sample buffer to each lysate and boil at 95-100°C for 5 minutes.
-
SDS-PAGE: Load equal amounts of protein (typically 20-40 µg) per lane onto an SDS-polyacrylamide gel (e.g., 4-12% gradient gel). Run the gel according to the manufacturer's instructions.
-
Protein Transfer: Transfer the separated proteins from the gel to a polyvinylidene difluoride (PVDF) or nitrocellulose membrane using a wet or semi-dry transfer system.
-
Blocking: Block the membrane with 5% Bovine Serum Albumin (BSA) in Tris-Buffered Saline with 0.1% Tween-20 (TBST) for 1 hour at room temperature with gentle agitation.
-
Primary Antibody Incubation: Incubate the membrane with the primary antibody specific for phosphorylated EGFR (e.g., anti-p-EGFR Y1068 or Y1173) diluted in 5% BSA in TBST overnight at 4°C with gentle agitation. A typical dilution is 1:1000.
-
Washing: Wash the membrane three times for 10 minutes each with TBST.
-
Secondary Antibody Incubation: Incubate the membrane with a horseradish peroxidase (HRP)-conjugated secondary antibody (e.g., anti-rabbit IgG) diluted in 5% non-fat dry milk in TBST for 1 hour at room temperature. A typical dilution is 1:2000 to 1:5000.
-
Washing: Wash the membrane three times for 10 minutes each with TBST.
-
Detection: Incubate the membrane with an Enhanced Chemiluminescence (ECL) substrate according to the manufacturer's instructions.
-
Imaging: Capture the chemiluminescent signal using a digital imaging system or by exposing the membrane to X-ray film.
-
Stripping and Re-probing (for Total EGFR): To normalize for protein loading, the membrane can be stripped of the bound antibodies and re-probed with an antibody for total EGFR and a loading control (e.g., β-actin or GAPDH).
Logical Relationship Diagram
The following diagram illustrates the logical flow for interpreting the results from a Western blot experiment using Sapitinib difumarate.
Caption: Interpreting p-EGFR Western blot results.
References
Application of AZD8931 in Mouse Xenograft Models: A Detailed Guide
For Researchers, Scientists, and Drug Development Professionals
Introduction
AZD8931 is a potent, orally bioavailable, and reversible small-molecule tyrosine kinase inhibitor (TKI). It is distinguished by its equipotent inhibition of Epidermal Growth Factor Receptor (EGFR, ErbB1), HER2 (ErbB2), and HER3 (ErbB3) signaling pathways.[1][2][3] This comprehensive inhibition of the ErbB family of receptors gives AZD8931 a unique pharmacological profile, suggesting its potential for broad antitumor activity.[2] Preclinical studies in various mouse xenograft models have demonstrated its efficacy in inhibiting tumor growth, making it a subject of significant interest in cancer research.[1][2][4] These application notes provide detailed protocols and data for the use of AZD8931 in such models.
Mechanism of Action and Signaling Pathway
AZD8931 exerts its anti-cancer effects by simultaneously blocking the signaling of EGFR, HER2, and HER3. The ErbB family of receptor tyrosine kinases plays a crucial role in cell proliferation, survival, and differentiation.[5] Dysregulation of this network is a common feature in many human cancers.[5] AZD8931's ability to inhibit these three key receptors leads to the downregulation of major downstream signaling cascades, primarily the PI3K/AKT and MAPK/ERK pathways.[1][6] This dual blockade results in the inhibition of tumor cell proliferation and the induction of apoptosis.[1][6]
Caption: AZD8931 inhibits EGFR, HER2, and HER3, blocking PI3K/AKT and MAPK/ERK pathways.
Quantitative Data from Preclinical Studies
The efficacy of AZD8931 has been quantified in various in vitro and in vivo models. The following tables summarize key data from published studies.
Table 1: In Vitro IC50 Values for AZD8931
| Parameter | EGFR | HER2 (ErbB2) | HER3 (ErbB3) | Reference |
| Phosphorylation IC50 | 4 nmol/L | 3 nmol/L | 4 nmol/L | [1][2] |
Table 2: In Vivo Efficacy of AZD8931 in Mouse Xenograft Models
| Tumor Model | Cancer Type | Dosing | Tumor Growth Inhibition | Reference |
| BT474c | Breast | Not specified | Significant inhibition | [1] |
| Calu-3 | NSCLC | Not specified | Significant inhibition | [1] |
| LoVo | Colorectal | Not specified | Significant inhibition | [1] |
| FaDu | SCCHN | Not specified | Significant inhibition | [1] |
| PC-9 | NSCLC | 6.25 mg/kg bid | 145% | [1] |
| SUM149 | Inflammatory Breast Cancer | 25 mg/kg, 5 days/week | Significant inhibition | [7] |
| FC-IBC-02 | Inflammatory Breast Cancer | 25 mg/kg, 5 days/week | Significant inhibition | [7] |
| HCC1954 | Breast (HER2-amplified) | 25 mg/kg qd | 39% | [8] |
Experimental Protocols
The following are detailed protocols for the application of AZD8931 in a mouse xenograft model, synthesized from methodologies reported in various studies.
Cell Culture and Xenograft Implantation
This protocol outlines the initial steps of establishing a tumor xenograft in mice.
Caption: Workflow for establishing a mouse xenograft model.
Materials:
-
Cancer cell line of interest
-
Appropriate cell culture medium and supplements
-
Trypsin-EDTA
-
Phosphate-buffered saline (PBS)
-
Matrigel (optional, but often improves tumor take rate)
-
6-8 week old immunodeficient mice (e.g., NSG or nude mice)[9]
-
Syringes and needles (27-30 gauge)
-
Anesthetic (e.g., isoflurane)
Procedure:
-
Cell Culture: Culture the chosen cancer cell line under standard conditions until they reach 80-90% confluency.
-
Cell Harvesting:
-
Wash the cells with PBS.
-
Trypsinize the cells and collect them in a sterile conical tube.
-
Centrifuge the cells and discard the supernatant.
-
Resuspend the cell pellet in serum-free medium or PBS for counting.
-
-
Cell Counting and Preparation for Injection:
-
Count the cells using a hemocytometer or automated cell counter.
-
Centrifuge the required number of cells and resuspend the pellet in a solution of PBS and Matrigel (a 1:1 ratio is common). The final cell concentration should be between 1 x 10^6 and 10 x 10^6 cells per 100-200 µL. Keep the cell suspension on ice.
-
-
Xenograft Implantation:
-
Tumor Growth Monitoring:
-
Allow the tumors to grow to a palpable size (e.g., 100-200 mm³).
-
Measure tumor dimensions with calipers 2-3 times per week and calculate the volume using the formula: (Length x Width²) / 2.
-
AZD8931 Administration and Efficacy Assessment
This protocol details the treatment phase of the experiment.
Caption: Workflow for AZD8931 treatment and efficacy assessment in xenograft models.
Materials:
-
AZD8931
-
Vehicle solution (e.g., 0.5% HPMC, 0.1% Tween 80 in water)
-
Oral gavage needles
-
Calipers
-
Analytical balance
Procedure:
-
Randomization: Once tumors reach the desired size, randomize the mice into treatment and control groups (typically 5-10 mice per group).
-
Drug Preparation: Prepare a suspension of AZD8931 in the vehicle solution at the desired concentration. Doses typically range from 6.25 to 50 mg/kg.[1][7]
-
Drug Administration: Administer AZD8931 or vehicle to the respective groups via oral gavage. Dosing is typically performed once or twice daily for a specified period (e.g., 21-28 days).[7]
-
Monitoring:
-
Measure tumor volume and body weight 2-3 times per week. Body weight is a key indicator of drug toxicity.
-
Observe the general health of the mice daily.
-
-
Endpoint and Tissue Collection:
-
At the end of the study (or when tumors reach a predetermined size), euthanize the mice according to institutional guidelines.
-
Excise the tumors and weigh them.
-
A portion of the tumor can be flash-frozen in liquid nitrogen for subsequent molecular analysis (e.g., Western blotting for p-EGFR, p-HER2, p-AKT) and another portion can be fixed in formalin for immunohistochemistry (e.g., Ki67 for proliferation, cleaved caspase-3 for apoptosis).[1]
-
Conclusion
AZD8931 has demonstrated significant antitumor activity in a variety of preclinical mouse xenograft models. Its mechanism of action, involving the equipotent inhibition of EGFR, HER2, and HER3, provides a strong rationale for its continued investigation as a cancer therapeutic. The protocols and data presented here offer a comprehensive guide for researchers and scientists working with this compound in in vivo cancer models.
References
- 1. aacrjournals.org [aacrjournals.org]
- 2. AZD8931, an equipotent, reversible inhibitor of signaling by epidermal growth factor receptor, ERBB2 (HER2), and ERBB3: a unique agent for simultaneous ERBB receptor blockade in cancer - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. ascopubs.org [ascopubs.org]
- 4. AZD8931, an equipotent, reversible inhibitor of signaling by epidermal growth factor receptor (EGFR), HER2, and HER3: preclinical activity in HER2 non-amplified inflammatory breast cancer models - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Discovery of AZD8931, an Equipotent, Reversible Inhibitor of Signaling by EGFR, HER2, and HER3 Receptors - PMC [pmc.ncbi.nlm.nih.gov]
- 6. scienceopen.com [scienceopen.com]
- 7. AZD8931, an equipotent, reversible inhibitor of signaling by epidermal growth factor receptor (EGFR), HER2, and HER3: preclinical activity in HER2 non-amplified inflammatory breast cancer models - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. researchgate.net [researchgate.net]
- 9. tumor.informatics.jax.org [tumor.informatics.jax.org]
Application Note: Utilizing Sapitinib Difumarate for the Study of Tumor Angiogenesis
Audience: Researchers, scientists, and drug development professionals.
Introduction
Angiogenesis, the formation of new blood vessels from pre-existing vasculature, is a critical process for tumor growth, invasion, and metastasis.[1][2] Tumors require a dedicated blood supply to grow beyond a few millimeters in diameter, making anti-angiogenic therapy a key strategy in cancer treatment.[3] Two of the most critical signaling pathways regulating tumor angiogenesis are the Vascular Endothelial Growth Factor (VEGF) and the Epidermal Growth Factor Receptor (EGFR) pathways.[4][5] There is extensive cross-talk between these pathways; for instance, activation of the EGFR pathway can increase the production of tumor-derived VEGF, which then promotes angiogenesis in a paracrine manner.[6]
Sapitinib (also known as AZD8931) is a reversible, ATP-competitive, and potent dual tyrosine kinase inhibitor that targets the EGFR (ErbB1), HER2 (ErbB2), and HER3 (ErbB3) receptors.[7][8][9] By inhibiting these key drivers of tumor cell proliferation, Sapitinib also has the potential to indirectly inhibit angiogenesis.[7] This application note provides a detailed overview of the mechanism of action of Sapitinib, relevant quantitative data, and comprehensive protocols for studying its effects on tumor angiogenesis in vitro and in vivo.
Mechanism of Action: Dual Inhibition of ErbB Family Receptors
Sapitinib exerts its activity by binding to the intracellular tyrosine kinase domains of EGFR, ErbB2, and ErbB3, preventing their autophosphorylation and the subsequent activation of downstream signaling cascades.[8][10] These pathways, including the PI3K/Akt and RAS/MAPK pathways, are crucial for cell proliferation, survival, and the production of pro-angiogenic factors like VEGF.[4] By blocking EGFR signaling, Sapitinib can reduce the expression of VEGF by tumor cells, thereby decreasing the stimulation of endothelial cells and inhibiting the formation of new blood vessels.
Quantitative Data
The inhibitory activity of Sapitinib has been quantified against key receptor tyrosine kinases. This data is essential for determining appropriate concentrations for in vitro experiments.
| Target | IC₅₀ (in cells) | Cell Line | Stimulant | Reference |
| EGFR (ErbB1) | 4 nM | KB | EGF | [8] |
| ErbB2 (HER2) | 3 nM | MCF-7 | Heregulin | [8][9] |
| ErbB3 (HER3) | 4 nM | MCF-7 | Heregulin | [8][9] |
Experimental Protocols
The following protocols provide detailed methodologies to assess the anti-angiogenic effects of Sapitinib difumarate.
I. In Vitro Angiogenesis Assays
This assay determines the effect of Sapitinib on the proliferation and viability of endothelial cells, such as Human Umbilical Vein Endothelial Cells (HUVECs).
Protocol:
-
Cell Seeding: Seed HUVECs in a 96-well plate at a density of 5,000-10,000 cells/well in complete endothelial growth medium (EGM-2). Allow cells to adhere overnight at 37°C, 5% CO₂.
-
Treatment: Replace the medium with a fresh medium containing various concentrations of Sapitinib difumarate (e.g., 0.1 nM to 10 µM) or vehicle control (e.g., 0.1% DMSO).
-
Incubation: Incubate the plate for 48-72 hours.
-
MTT/MTS Addition: Add MTT or MTS reagent to each well according to the manufacturer's instructions and incubate for 2-4 hours.
-
Measurement: Measure the absorbance at the appropriate wavelength (e.g., 490 nm for MTS) using a microplate reader.
-
Analysis: Calculate cell viability as a percentage of the vehicle control and determine the GI₅₀ (concentration for 50% growth inhibition).
This assay is a well-established method to model the differentiation step of angiogenesis in vitro.[11][12] Endothelial cells plated on a basement membrane matrix, like Matrigel®, form capillary-like structures.[12]
Protocol:
-
Plate Coating: Thaw Matrigel® on ice. Using pre-chilled pipette tips, add 50 µL of Matrigel® to each well of a 96-well plate.
-
Gel Polymerization: Incubate the plate at 37°C for at least 30 minutes to allow the gel to solidify.
-
Cell Seeding: Harvest HUVECs and resuspend them in a basal medium containing the desired concentrations of Sapitinib difumarate or vehicle control. Seed 10,000-20,000 cells onto the surface of the Matrigel®.
-
Incubation: Incubate the plate at 37°C, 5% CO₂ for 4 to 12 hours.[13]
-
Imaging: Observe and photograph the formation of capillary-like networks using an inverted microscope.
-
Quantification: Analyze images using software like ImageJ with an angiogenesis analysis plugin to quantify parameters such as total tube length, number of junctions, and number of loops.
This protocol is used to confirm the mechanism of action by assessing the phosphorylation status of EGFR, VEGFR2, and their downstream effectors like Akt and ERK in treated endothelial or tumor cells.[14]
Protocol:
-
Cell Culture and Treatment: Plate cells (e.g., HUVECs or a tumor cell line expressing EGFR) and grow to 70-80% confluency. Serum-starve overnight, then treat with Sapitinib for a specified time (e.g., 2 hours) before stimulating with a growth factor (e.g., EGF or VEGF).
-
Lysis: Wash cells with ice-cold PBS and lyse with RIPA buffer containing protease and phosphatase inhibitors.
-
Quantification: Determine protein concentration using a BCA assay.
-
SDS-PAGE: Load 20-50 µg of protein per lane onto an SDS-polyacrylamide gel and separate by electrophoresis.
-
Transfer: Transfer the separated proteins to a PVDF or nitrocellulose membrane.
-
Blocking: Block the membrane for 1 hour at room temperature in 5% non-fat dry milk or Bovine Serum Albumin (BSA) in Tris-buffered saline with 0.1% Tween-20 (TBST). For phospho-antibodies, BSA is often recommended.[15]
-
Primary Antibody: Incubate the membrane with primary antibodies (e.g., against p-EGFR, total EGFR, p-VEGFR2, total VEGFR2, p-Akt, total Akt, and a loading control like β-actin) overnight at 4°C, diluted in blocking buffer as per manufacturer's recommendation.
-
Secondary Antibody: Wash the membrane with TBST and incubate with an appropriate HRP-conjugated secondary antibody for 1 hour at room temperature.
-
Detection: Wash the membrane again and detect the signal using an enhanced chemiluminescence (ECL) substrate.
-
Analysis: Capture the image and perform densitometric analysis to quantify changes in protein phosphorylation relative to the total protein and loading control.
II. In Vivo and Ex Vivo Angiogenesis Assays
In vivo models are essential to evaluate the efficacy of anti-angiogenic drugs in a physiological context.[1][16]
Protocol:
-
Cell Implantation: Subcutaneously inject a suspension of tumor cells (e.g., 1-5 x 10⁶ cells in PBS/Matrigel® mix) into the flank of immunocompromised mice (e.g., athymic nude or SCID mice).
-
Tumor Growth: Monitor mice regularly until tumors reach a palpable size (e.g., 100-200 mm³).
-
Randomization and Treatment: Randomize mice into treatment groups (e.g., vehicle control, Sapitinib difumarate). Administer Sapitinib orally (p.o.) daily at a predetermined dose (e.g., 25-50 mg/kg).[8]
-
Monitoring: Measure tumor volume with calipers (Volume = 0.5 x Length x Width²) and body weight 2-3 times per week.
-
Endpoint: At the end of the study (e.g., when tumors in the control group reach a predetermined size), euthanize the mice and excise the tumors for further analysis.
This ex vivo technique is used to visualize and quantify the vasculature within tumor sections by staining for endothelial cell markers like CD31 (PECAM-1).[17][18]
Protocol:
-
Sample Preparation: Fix excised tumors in 10% neutral buffered formalin, process, and embed in paraffin.
-
Sectioning: Cut 5 µm thick sections and mount them on positively charged slides.[18]
-
Deparaffinization and Rehydration: Deparaffinize sections in xylene and rehydrate through a graded series of ethanol to water.[19]
-
Antigen Retrieval: Perform heat-induced antigen retrieval by boiling the slides in a citrate buffer (pH 6.0) for 20 minutes.[18]
-
Blocking: Quench endogenous peroxidase activity with 3% hydrogen peroxide and block non-specific binding with a serum-based blocking solution.[17]
-
Primary Antibody Incubation: Incubate sections with a primary antibody against CD31 (e.g., rabbit anti-mouse CD31, 1:50 dilution) for several hours at room temperature or overnight at 4°C.[17][18]
-
Secondary Antibody Incubation: Apply an HRP-conjugated secondary antibody for 45-60 minutes.[17][18]
-
Detection: Visualize the antibody binding using a chromogen substrate like DAB (3,3'-diaminobenzidine), which produces a brown precipitate.
-
Counterstaining: Lightly counterstain the sections with hematoxylin to visualize cell nuclei.
-
Dehydration and Mounting: Dehydrate the slides through graded ethanol and xylene, and apply a coverslip.
-
Analysis: Scan the slides and analyze the images. Identify "hot spots" of high vascularity and count the number of stained microvessels in several fields of view to determine the microvessel density (MVD).
References
- 1. Mouse models for studying angiogenesis and lymphangiogenesis in cancer - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Angiogenesis -Cancer Biology-BIO-PROTOCOL [bio-protocol.org]
- 3. Mouse models for studying angiogenesis and lymphangiogenesis in cancer - PMC [pmc.ncbi.nlm.nih.gov]
- 4. researchgate.net [researchgate.net]
- 5. Vascular Endothelial Growth Factor (VEGF) and Its Receptor (VEGFR) Signaling in Angiogenesis: A Crucial Target for Anti- and Pro-Angiogenic Therapies - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Targeting EGFR and VEGF(R) pathway cross-talk in tumor survival and angiogenesis - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. Sapitinib | C23H25ClFN5O3 | CID 11488320 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 8. medchemexpress.com [medchemexpress.com]
- 9. selleckchem.com [selleckchem.com]
- 10. m.youtube.com [m.youtube.com]
- 11. ibidi.com [ibidi.com]
- 12. Endothelial Cell Tube Formation Assay for the In Vitro Study of Angiogenesis - PMC [pmc.ncbi.nlm.nih.gov]
- 13. In Vitro Angiogenesis Assay [bio-protocol.org]
- 14. researchgate.net [researchgate.net]
- 15. bio-rad-antibodies.com [bio-rad-antibodies.com]
- 16. Current methods for assaying angiogenesis in vitro and in vivo - PMC [pmc.ncbi.nlm.nih.gov]
- 17. 2.6. CD31 immunohistochemistry staining [bio-protocol.org]
- 18. 2.4. Immunohistochemistry Staining [bio-protocol.org]
- 19. urmc.rochester.edu [urmc.rochester.edu]
Application Notes and Protocols for Apoptosis Induction Studies Using AZD8931
Introduction
AZD8931 is a potent, reversible, ATP-competitive inhibitor of the ErbB family of receptor tyrosine kinases, demonstrating equipotent inhibition of Epidermal Growth Factor Receptor (EGFR), ErbB2 (HER2), and ErbB3 (HER3) signaling.[1][2][3] Its mechanism of action involves the simultaneous blockade of these key signaling nodes, which are frequently deregulated in various cancers to promote proliferation, survival, and resistance to therapy.[4] By inhibiting the phosphorylation of EGFR, HER2, and HER3, AZD8931 effectively attenuates downstream pro-survival pathways, including the PI3K/AKT/mTOR and MAPK/ERK pathways, leading to cell cycle arrest and the induction of apoptosis in sensitive cancer cell lines.[1][5][6] These application notes provide a summary of quantitative data from preclinical studies, detailed protocols for key apoptosis assays, and visual diagrams to illustrate the underlying mechanisms and experimental workflows.
Mechanism of Action: AZD8931-Induced Apoptosis
AZD8931 exerts its pro-apoptotic effects by comprehensively shutting down ErbB receptor signaling. The inhibition of EGFR, HER2, and particularly the HER2/HER3 heterodimer, a potent activator of the PI3K/AKT pathway, is crucial for its activity.[1][7] This blockade leads to the downregulation of anti-apoptotic proteins (e.g., Bcl-2 family members) and the activation of the intrinsic apoptosis pathway, characterized by the activation of executioner caspases like caspase-3 and subsequent cleavage of cellular substrates such as PARP.[1][5][8]
Quantitative Data Summary
The following tables summarize the quantitative data on the efficacy of AZD8931 in inducing cell death and inhibiting proliferation across various cancer models.
Table 1: In Vitro Efficacy of AZD8931
| Target/Cell Line | Assay Type | IC50 / GI50 Value | Notes | Source(s) |
|---|---|---|---|---|
| Kinase Activity | ||||
| EGFR | Kinase Phosphorylation | 4 nM | Cell-free assay. | [1][2][9] |
| ErbB2 (HER2) | Kinase Phosphorylation | 3 nM | Cell-free assay. | [1][2][9] |
| ErbB3 (HER3) | Kinase Phosphorylation | 4 nM | Cell-free assay. | [1][2][9] |
| Cell Proliferation | ||||
| PC-9 (NSCLC) | Cell Viability (MTS) | 0.1 nM | EGFR activating mutation. | [9] |
| SUM149 (IBC) | Cell Viability (MTS) | Dose-dependent suppression | EGFR-overexpressed, HER2 non-amplified. | [10] |
| FC-IBC-02 (IBC) | Cell Viability (MTS) | Dose-dependent suppression | EGFR-overexpressed, HER2 non-amplified. | [10] |
| A549 (Lung Adenocarcinoma) | Cell Viability (MTT) | Significant reduction | Synergistic effect with KRAS siRNA. |[11] |
Table 2: Apoptosis Induction by AZD8931 in Cancer Models
| Cell Line/Model | Assay | Treatment | Result | Source(s) |
|---|---|---|---|---|
| SUM149 (IBC) | Annexin V | 1 µmol/L AZD8931 for 48-72 hrs | Significant increase in apoptotic cells (P < 0.001). | [10] |
| FC-IBC-02 (IBC) | Annexin V | 1 µmol/L AZD8931 for 48-72 hrs | Significant increase in apoptotic cells (P < 0.001). | [10] |
| LoVo (Colorectal) Xenograft | Cleaved Caspase-3 (IHC) | AZD8931 | Significant induction of apoptosis (P < 0.001). | [1] |
| BT474c (Breast) Xenograft | M30 Apoptosis Marker (IHC) | 100 mg/kg AZD8931 | Significant induction of M30 marker (P = 0.002). | [1] |
| HER2-amplified Breast Cancer Cells | Western Blot | AZD8931 + AZD5363 (AKT inhibitor) | Enhanced cell death and apoptosis induction. |[5][7] |
Experimental Protocols
Detailed protocols are provided for the assessment of apoptosis and cell viability following treatment with AZD8931.
Protocol 1: Cell Viability Assay (MTS/MTT)
This protocol determines the effect of AZD8931 on cell proliferation and viability.
Materials:
-
Complete culture medium.
-
96-well plates.
-
AZD8931 stock solution (in DMSO).
-
MTS or MTT reagent (e.g., CellTiter 96 AQueous One Solution).
-
Microplate reader.
Procedure:
-
Cell Seeding: Seed cells in a 96-well plate at a density of 3,000-10,000 cells/well in 100 µL of complete medium. Incubate for 24 hours at 37°C, 5% CO2.
-
Treatment: Prepare serial dilutions of AZD8931 in culture medium. Remove the existing medium from the wells and add 100 µL of the AZD8931 dilutions (e.g., 0.001-10 µM) or vehicle control (DMSO) to the respective wells.[9]
-
Incubation: Incubate the plate for 72-96 hours at 37°C, 5% CO2.[9][10]
-
MTS/MTT Addition: Add 20 µL of MTS reagent to each well and incubate for 1-4 hours at 37°C.
-
Data Acquisition: Measure the absorbance at 490 nm using a microplate reader.[10]
-
Analysis: Normalize the absorbance values to the vehicle control to determine the percentage of cell viability. Calculate the GI50/IC50 value using appropriate software (e.g., GraphPad Prism).
Protocol 2: Apoptosis Assay by Flow Cytometry (Annexin V/PI Staining)
This protocol quantifies the percentage of cells undergoing apoptosis.
Materials:
-
Cells treated with AZD8931.
-
Phosphate-Buffered Saline (PBS).
-
Annexin V-FITC (or other fluorophore) Apoptosis Detection Kit (containing Annexin V, Propidium Iodide (PI), and Binding Buffer).
-
Flow cytometer.
Procedure:
-
Cell Preparation: Culture and treat cells with the desired concentration of AZD8931 (e.g., 1 µM) for 48-72 hours.[10]
-
Cell Harvesting: Collect both floating (apoptotic) and adherent cells. For adherent cells, gently trypsinize and combine with the supernatant.[12]
-
Washing: Wash the cells twice with cold PBS by centrifuging at 300-500 x g for 5 minutes.[12]
-
Resuspension: Resuspend the cell pellet in 1X Binding Buffer to a concentration of approximately 1 x 10^6 cells/mL.
-
Staining: Transfer 100 µL of the cell suspension (1 x 10^5 cells) to a flow cytometry tube. Add 5 µL of Annexin V-FITC and 5 µL of PI.[13]
-
Incubation: Gently vortex the cells and incubate for 15 minutes at room temperature in the dark.[13]
-
Dilution: Add 400 µL of 1X Binding Buffer to each tube.[13]
-
Analysis: Analyze the samples by flow cytometry within one hour.[13] Healthy cells will be negative for both stains, early apoptotic cells will be Annexin V positive and PI negative, and late apoptotic/necrotic cells will be positive for both.[12]
Protocol 3: Western Blot Analysis for Apoptosis Markers
This protocol detects the expression of key apoptosis-related proteins.
Materials:
-
Cells treated with AZD8931.
-
RIPA lysis buffer with protease and phosphatase inhibitors.
-
BCA Protein Assay Kit.
-
SDS-PAGE gels and running buffer.
-
Transfer buffer and PVDF membrane.
-
Blocking buffer (e.g., 5% non-fat milk or BSA in TBST).
-
Primary antibodies (e.g., anti-cleaved caspase-3, anti-PARP, anti-p-AKT, anti-p-ERK, anti-β-actin).[1][5]
-
HRP-conjugated secondary antibodies.
-
Enhanced Chemiluminescence (ECL) substrate.
-
Imaging system.
Procedure:
-
Protein Extraction: After treatment with AZD8931, wash cells with cold PBS and lyse with RIPA buffer.
-
Protein Quantification: Determine the protein concentration of the lysates using a BCA assay.
-
SDS-PAGE: Denature 20-40 µg of protein per sample and separate by SDS-PAGE.
-
Electrotransfer: Transfer the separated proteins to a PVDF membrane.
-
Blocking: Block the membrane for 1 hour at room temperature in blocking buffer to prevent non-specific antibody binding.
-
Primary Antibody Incubation: Incubate the membrane with primary antibodies overnight at 4°C with gentle agitation.
-
Washing: Wash the membrane three times with TBST for 10 minutes each.
-
Secondary Antibody Incubation: Incubate with the appropriate HRP-conjugated secondary antibody for 1 hour at room temperature.
-
Washing: Repeat the washing step.
-
Detection: Apply ECL substrate and visualize the protein bands using a chemiluminescence imaging system. Analyze the band intensities relative to a loading control like β-actin. An increase in cleaved caspase-3 and cleaved PARP, along with a decrease in p-AKT and p-ERK, would indicate apoptosis induction via ErbB pathway inhibition.[1][5][7]
References
- 1. aacrjournals.org [aacrjournals.org]
- 2. AZD8931, an equipotent, reversible inhibitor of signaling by epidermal growth factor receptor, ERBB2 (HER2), and ERBB3: a unique agent for simultaneous ERBB receptor blockade in cancer - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Inhibition of EGFR, HER2 and HER3 signaling with AZD8931 alone and in combination with paclitaxel: phase i study in Japanese patients with advanced solid malignancies and advanced breast cancer - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. Discovery of AZD8931, an Equipotent, Reversible Inhibitor of Signaling by EGFR, HER2, and HER3 Receptors - PMC [pmc.ncbi.nlm.nih.gov]
- 5. researchgate.net [researchgate.net]
- 6. taylorandfrancis.com [taylorandfrancis.com]
- 7. scienceopen.com [scienceopen.com]
- 8. The role of BCL-2 family proteins in regulating apoptosis and cancer therapy - PMC [pmc.ncbi.nlm.nih.gov]
- 9. selleckchem.com [selleckchem.com]
- 10. researchgate.net [researchgate.net]
- 11. Combination therapy with KRAS siRNA and EGFR inhibitor AZD8931 suppresses lung cancer cell growth in vitro - PubMed [pubmed.ncbi.nlm.nih.gov]
- 12. Protocol for Apoptosis Assay by Flow Cytometry Using Annexin V Staining Method - PMC [pmc.ncbi.nlm.nih.gov]
- 13. Apoptosis Protocols | USF Health [health.usf.edu]
Troubleshooting & Optimization
Sapitinib Difumarate: Solubility and Solution Preparation Guide
This technical support guide provides detailed information on the solubility of sapitinib difumarate in common laboratory solvents, along with protocols and troubleshooting advice for preparing solutions for in vitro and in vivo experiments.
Frequently Asked Questions (FAQs)
Q1: What is the expected solubility of sapitinib difumarate in DMSO and PBS?
A1: Sapitinib difumarate exhibits high solubility in DMSO and very low solubility in aqueous solutions like PBS. For quantitative data, please refer to the solubility table below. It is practically insoluble in water.[1][2]
Q2: I'm observing precipitation when diluting my DMSO stock solution into an aqueous buffer (e.g., PBS). What should I do?
A2: This is a common issue due to the low aqueous solubility of sapitinib difumarate. To mitigate this, consider the following:
-
Lower the final concentration: The most straightforward approach is to increase the dilution factor.
-
Use a co-solvent or surfactant: For certain applications, especially in vivo formulations, the addition of agents like PEG400, Tween80, or Propylene glycol can help maintain solubility in an aqueous environment.[1]
-
Prepare fresh dilutions: Only dilute the required amount of the DMSO stock solution immediately before use to minimize the time for precipitation to occur.
Q3: How should I store the sapitinib difumarate stock solution?
A3: Stock solutions in DMSO should be stored at -20°C or -80°C.[3][4] It is recommended to aliquot the stock solution into smaller volumes to avoid repeated freeze-thaw cycles, which can degrade the compound. Use solutions within a few months for best results.[5]
Solubility Data
The following table summarizes the solubility of sapitinib difumarate in different solvents.
| Solvent | Concentration (mg/mL) | Molar Concentration (mM) | Notes |
| DMSO | ≥ 23.7 mg/mL[4] | ≥ 49.9 mM | Solubility can be as high as 40 mg/mL (84.4 mM) or 95 mg/mL (200.45 mM).[1][2] Use fresh, anhydrous DMSO as absorbed moisture can reduce solubility.[1][3] |
| PBS (pH 7.2) | ~0.09 mg/mL | ~0.19 mM | Data based on a 1:10 dilution of a DMF stock solution.[6] Direct solubility in PBS is very low. |
| Water | Insoluble | Insoluble | Sapitinib difumarate is not soluble in water.[1][2] |
| Ethanol | Insoluble | Insoluble | Generally insoluble, though one source indicates solubility of ≥57.8 mg/mL with gentle warming.[1][2][4] This route may be less reliable than using DMSO. |
Experimental Protocols & Troubleshooting
Protocol 1: Preparation of a 10 mM DMSO Stock Solution
This protocol describes the preparation of a concentrated stock solution, which can be later diluted to working concentrations.
-
Weigh the Compound: Accurately weigh the required amount of sapitinib difumarate powder. For 1 mL of a 10 mM stock solution, you will need 4.74 mg (M.Wt: 473.93 g/mol ).
-
Add Solvent: Add the appropriate volume of fresh, anhydrous DMSO to the vial containing the compound.
-
Ensure Complete Dissolution: To aid dissolution, you can gently warm the solution at 37°C for 10-15 minutes or briefly sonicate it in an ultrasonic bath.[4] Visually inspect the solution to ensure no solid particles remain.
-
Storage: Store the stock solution in aliquots at -20°C or -80°C.[3][4]
Troubleshooting Guide
| Issue | Probable Cause | Recommended Solution |
| Compound doesn't dissolve in DMSO | 1. DMSO has absorbed moisture.2. Solution is supersaturated. | 1. Use a fresh, unopened vial of anhydrous DMSO.[1][3]2. Gently warm the vial (37°C) or use an ultrasonic bath to facilitate dissolution.[4] |
| Precipitate forms after adding to media/PBS | Low aqueous solubility of the compound. | 1. Increase the dilution factor to achieve a lower final concentration.2. Ensure rapid and thorough mixing upon dilution.3. For cellular assays, ensure the final DMSO concentration is non-toxic to the cells (typically <0.5%). |
| Inconsistent experimental results | 1. Degradation from multiple freeze-thaw cycles.2. Inaccurate initial stock concentration. | 1. Aliquot the stock solution after preparation to minimize freeze-thaw cycles.2. Ensure the compound was fully dissolved when making the stock solution. |
Mechanism of Action: Signaling Pathway
Sapitinib is a potent, reversible, ATP-competitive inhibitor of the ErbB family of receptor tyrosine kinases.[7] It equipotently targets and inhibits the signaling of EGFR (ErbB1), HER2 (ErbB2), and HER3 (ErbB3), which are key drivers of cell proliferation and survival in many cancers.[1][6][8][9]
Caption: Inhibition of ErbB receptor signaling by Sapitinib.
References
- 1. selleckchem.com [selleckchem.com]
- 2. selleckchem.com [selleckchem.com]
- 3. medchemexpress.com [medchemexpress.com]
- 4. apexbt.com [apexbt.com]
- 5. Sunitinib (#12328) Datasheet With Images | Cell Signaling Technology [cellsignal.com]
- 6. caymanchem.com [caymanchem.com]
- 7. Sapitinib: reactive intermediates and bioactivation pathways characterized by LC-MS/MS - PMC [pmc.ncbi.nlm.nih.gov]
- 8. go.drugbank.com [go.drugbank.com]
- 9. Sapitinib | C23H25ClFN5O3 | CID 11488320 - PubChem [pubchem.ncbi.nlm.nih.gov]
Technical Support Center: Overcoming Resistance to Sapitinib Difumarate
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for researchers encountering resistance to Sapitinib difumarate (also known as AZD8931) in cell lines. Sapitinib is a potent, reversible, ATP-competitive inhibitor of the epidermal growth factor receptor (EGFR), HER2 (ErbB2), and HER3 (ErbB3) tyrosine kinases.[1][2][3][4][5]
Frequently Asked Questions (FAQs)
Q1: What is the mechanism of action of Sapitinib difumarate?
A1: Sapitinib difumarate is a pan-ErbB inhibitor that targets EGFR, HER2, and HER3.[1][2][3][4][5] It competitively binds to the ATP-binding site of these receptor tyrosine kinases, inhibiting their phosphorylation and downstream signaling pathways, such as the PI3K/Akt and MAPK/ERK pathways, which are crucial for cell proliferation and survival.[2]
Q2: My cells have developed resistance to Sapitinib. What are the common resistance mechanisms?
A2: Several mechanisms of resistance to Sapitinib and other ErbB inhibitors have been identified. The two most common are:
-
Overexpression of ATP-binding cassette (ABC) transporters: Increased expression of drug efflux pumps, such as ABCB1 (also known as P-glycoprotein or MDR1), can actively transport Sapitinib out of the cell, reducing its intracellular concentration and efficacy.[6]
-
Activation of bypass signaling pathways: Cancer cells can develop resistance by activating alternative signaling pathways to bypass the inhibition of the ErbB pathway. The most common bypass pathways are the PI3K/Akt/mTOR and MAPK/ERK pathways.[7][8]
Q3: How can I determine if my resistant cells are overexpressing the ABCB1 transporter?
A3: You can assess ABCB1 overexpression through several methods:
-
Western Blotting: Use an antibody specific for ABCB1 to compare its protein expression levels in your resistant cell line versus the parental (sensitive) cell line.
-
Immunofluorescence: This method can be used to visualize the expression and subcellular localization of the ABCB1 transporter.
-
Functional Assays: A drug accumulation assay using a fluorescent or radiolabeled ABCB1 substrate (e.g., Rhodamine 123 or [³H]-paclitaxel) can functionally demonstrate increased efflux activity. A decrease in intracellular substrate accumulation in resistant cells compared to parental cells suggests increased ABCB1 activity.
Q4: How can I check for the activation of bypass signaling pathways in my resistant cells?
A4: The activation of bypass signaling pathways like PI3K/Akt and MAPK/ERK can be assessed by examining the phosphorylation status of key proteins in these pathways.
-
Western Blotting: This is the most common method. Use phospho-specific antibodies to detect the levels of phosphorylated Akt (p-Akt) at Ser473 and phosphorylated ERK1/2 (p-ERK1/2) at Thr202/Tyr204. An increase in the levels of these phosphorylated proteins in resistant cells, especially in the presence of Sapitinib, indicates pathway activation.
Troubleshooting Guides
Issue 1: Decreased Sensitivity to Sapitinib and Cross-Resistance to Other Chemotherapeutic Agents
This issue is often associated with the overexpression of the ABCB1 multidrug resistance transporter.
Troubleshooting Steps:
-
Confirm ABCB1 Overexpression: Perform Western blotting for ABCB1 on lysates from your resistant and parental cell lines. An increased band intensity in the resistant line confirms overexpression.
-
Assess ABCB1 Function:
-
Drug Accumulation Assay: Measure the intracellular accumulation of a known ABCB1 substrate, such as [³H]-paclitaxel. Reduced accumulation in resistant cells is indicative of increased efflux.
-
ATPase Activity Assay: Measure the ATPase activity of ABCB1 in membrane vesicles from your cells. Sapitinib has been shown to stimulate ABCB1 ATPase activity, which can be a marker of its interaction with the transporter.
-
-
Strategy to Overcome Resistance: Combination Therapy
-
Co-administer Sapitinib with a chemotherapeutic agent that is a substrate for ABCB1, such as paclitaxel or doxorubicin. Sapitinib can competitively inhibit the efflux of these drugs by ABCB1, thereby restoring their cytotoxic effects.[6]
-
Data Presentation: Reversal of ABCB1-Mediated Multidrug Resistance by Sapitinib
The following tables summarize the effect of Sapitinib on the cytotoxicity of paclitaxel and doxorubicin in ABCB1-overexpressing cell lines.
Table 1: IC50 Values (nM) for Anticancer Drugs in Parental and ABCB1-Overexpressing Cell Lines in the Presence or Absence of Sapitinib.
| Cell Line | Drug | IC50 (Drug Alone) | IC50 (+ 1 µM Sapitinib) | IC50 (+ 5 µM Sapitinib) |
| SW620 (Parental) | Paclitaxel | 8.5 ± 1.2 | 7.9 ± 1.1 | 7.5 ± 1.0 |
| Doxorubicin | 110.2 ± 15.4 | 105.1 ± 14.7 | 98.7 ± 13.8 | |
| SW620/Ad300 (Resistant) | Paclitaxel | 210.3 ± 29.4 | 10.2 ± 1.4 | 8.1 ± 1.1 |
| Doxorubicin | 2890.5 ± 404.7 | 125.3 ± 17.5 | 108.9 ± 15.2 |
Data adapted from Gao et al., 2020.[6]
Table 2: Fold Reversal of Resistance by Sapitinib.
| Cell Line | Drug | Fold Reversal (1 µM Sapitinib) | Fold Reversal (5 µM Sapitinib) |
| SW620/Ad300 | Paclitaxel | 20.6 | 26.0 |
| Doxorubicin | 23.1 | 26.5 |
Fold reversal is calculated as the IC50 of the drug alone in resistant cells divided by the IC50 of the drug in the presence of Sapitinib.[6]
Issue 2: Continued Cell Proliferation and Survival Despite Effective ErbB Pathway Inhibition
This is often a sign of bypass signaling through the PI3K/Akt or MAPK/ERK pathways.
Troubleshooting Steps:
-
Assess Pathway Activation: Perform Western blotting on lysates from parental and resistant cells treated with and without Sapitinib. Probe for total and phosphorylated forms of Akt (Ser473) and ERK1/2 (Thr202/Tyr204). Increased p-Akt or p-ERK in resistant cells, even in the presence of Sapitinib, indicates bypass activation.
-
Strategy to Overcome Resistance: Combination with Pathway Inhibitors:
-
PI3K/Akt Pathway: Co-treat resistant cells with Sapitinib and a PI3K inhibitor (e.g., Alpelisib, GDC-0077) or an Akt inhibitor (e.g., MK-2206).[3][4][8]
-
MAPK/ERK Pathway: Co-treat resistant cells with Sapitinib and a MEK inhibitor (e.g., Trametinib, Selumetinib).[9][10]
-
Determine the synergistic effects of the combination using a cell viability assay and calculate the Combination Index (CI). A CI value less than 1 indicates synergy.
-
Experimental Protocols
Protocol 1: Generation of Sapitinib-Resistant Cell Lines
This protocol describes a general method for generating drug-resistant cell lines, which can be adapted for Sapitinib.
Materials:
-
Parental cancer cell line (e.g., SKBR3 for HER2-positive breast cancer)
-
Complete culture medium
-
Sapitinib difumarate
-
Dimethyl sulfoxide (DMSO)
-
Cell culture flasks and plates
Procedure:
-
Determine the initial IC50 of Sapitinib for the parental cell line using a cell viability assay (e.g., MTT assay).
-
Begin by continuously exposing the parental cells to a low concentration of Sapitinib (e.g., IC10 to IC20).
-
Culture the cells in the presence of the drug, changing the medium every 2-3 days.
-
Once the cells resume a normal growth rate, gradually increase the concentration of Sapitinib in a stepwise manner.
-
This process of dose escalation can take several months.
-
At each stage of increased resistance, it is advisable to freeze down a stock of the cells.
-
Once a significantly resistant population is established (e.g., >10-fold increase in IC50), perform single-cell cloning to isolate and expand clonal resistant populations.
-
Characterize the resistant clones to confirm the resistance phenotype and investigate the underlying mechanisms.
Protocol 2: Cell Viability (MTT) Assay
Materials:
-
Parental and resistant cell lines
-
Sapitinib, Paclitaxel, Doxorubicin
-
96-well plates
-
Complete culture medium
-
MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution (5 mg/mL in PBS)
-
Solubilization solution (e.g., DMSO or 20% SDS in 50% DMF)
-
Microplate reader
Procedure:
-
Seed cells in a 96-well plate at a density of 5,000-10,000 cells/well and allow them to attach overnight.
-
Treat the cells with serial dilutions of the drug(s) of interest (e.g., Sapitinib alone, paclitaxel alone, or a combination). Include a vehicle control (DMSO).
-
Incubate the plate for 72 hours at 37°C in a CO2 incubator.
-
Add 20 µL of MTT solution to each well and incubate for 4 hours at 37°C.
-
Remove the medium and add 150 µL of solubilization solution to each well to dissolve the formazan crystals.
-
Read the absorbance at 570 nm using a microplate reader.
-
Calculate the percentage of cell viability relative to the vehicle control and determine the IC50 values.
Protocol 3: [³H]-Paclitaxel Accumulation Assay
Materials:
-
Parental and resistant cells
-
[³H]-paclitaxel
-
Sapitinib
-
Scintillation fluid
-
Scintillation counter
Procedure:
-
Seed cells in 6-well plates and grow to confluence.
-
Pre-incubate the cells with or without Sapitinib (e.g., 5 µM) for 1 hour at 37°C.
-
Add [³H]-paclitaxel (e.g., 0.1 µCi/mL) to the wells and incubate for another 2 hours at 37°C.
-
Wash the cells three times with ice-cold PBS to remove extracellular [³H]-paclitaxel.
-
Lyse the cells with 0.1 M NaOH.
-
Transfer the cell lysates to scintillation vials, add scintillation fluid, and measure the radioactivity using a scintillation counter.
-
Normalize the counts to the total protein concentration of the cell lysate.
Protocol 4: ABCB1 ATPase Activity Assay
Materials:
-
Membrane vesicles from cells overexpressing ABCB1
-
Sapitinib
-
ATP
-
Assay buffer (containing MgCl₂, ouabain, and other components to inhibit other ATPases)
-
Reagent to detect inorganic phosphate (Pi) (e.g., molybdate-based reagent)
-
Microplate reader
Procedure:
-
Incubate the membrane vesicles with varying concentrations of Sapitinib for 5 minutes at 37°C in the assay buffer.
-
Initiate the reaction by adding ATP.
-
Incubate for 20 minutes at 37°C.
-
Stop the reaction by adding SDS.
-
Add the phosphate detection reagent and measure the absorbance at a specific wavelength (e.g., 800 nm) to quantify the amount of inorganic phosphate released.
-
The vanadate-sensitive ATPase activity is calculated as the difference between the phosphate released in the absence and presence of sodium orthovanadate (an ABCB1 inhibitor).
Protocol 5: Western Blotting for Phosphorylated Akt and ERK
Materials:
-
Parental and resistant cell lysates
-
SDS-PAGE gels
-
PVDF membrane
-
Blocking buffer (e.g., 5% non-fat milk or BSA in TBST)
-
Primary antibodies: rabbit anti-phospho-Akt (Ser473), rabbit anti-Akt, rabbit anti-phospho-ERK1/2 (Thr202/Tyr204), rabbit anti-ERK1/2, and an antibody for a loading control (e.g., β-actin or GAPDH).
-
HRP-conjugated anti-rabbit secondary antibody
-
ECL detection reagent
-
Chemiluminescence imaging system
Procedure:
-
Separate 30-50 µg of protein from each cell lysate on an SDS-PAGE gel.
-
Transfer the proteins to a PVDF membrane.
-
Block the membrane with blocking buffer for 1 hour at room temperature.
-
Incubate the membrane with the primary antibody (e.g., anti-p-Akt) overnight at 4°C with gentle shaking.
-
Wash the membrane three times with TBST.
-
Incubate the membrane with the HRP-conjugated secondary antibody for 1 hour at room temperature.
-
Wash the membrane three times with TBST.
-
Apply the ECL detection reagent and visualize the protein bands using a chemiluminescence imaging system.
-
Strip the membrane and re-probe with antibodies for the total protein (e.g., anti-Akt) and the loading control to ensure equal protein loading.
Visualizations
References
- 1. Measurement of constitutive MAPK and PI3K/AKT signaling activity in human cancer cell lines - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Direct inhibition of PI3K in combination with dual HER2 inhibitors is required for optimal antitumor activity in HER2+ breast cancer cells - PMC [pmc.ncbi.nlm.nih.gov]
- 3. PI3K inhibitors in trastuzumab-resistant HER2-positive breast cancer cells with PI3K pathway alterations - PMC [pmc.ncbi.nlm.nih.gov]
- 4. tus.elsevierpure.com [tus.elsevierpure.com]
- 5. Combination treatment with a PI3K/Akt/mTOR pathway inhibitor overcomes resistance to anti-HER2 therapy in PIK3CA-mutant HER2-positive breast cancer cells | CiNii Research [cir.nii.ac.jp]
- 6. aacrjournals.org [aacrjournals.org]
- 7. Unveiling the Molecular Mechanism of Trastuzumab Resistance in SKBR3 and BT474 Cell Lines for HER2 Positive Breast Cancer - PMC [pmc.ncbi.nlm.nih.gov]
- 8. ascopubs.org [ascopubs.org]
- 9. tandfonline.com [tandfonline.com]
- 10. MEK and EGFR inhibition demonstrate synergistic activity in EGFR-dependent NSCLC - PubMed [pubmed.ncbi.nlm.nih.gov]
Technical Support Center: Investigating Off-Target Effects of Sapitinib Difumarate
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in their experiments investigating the off-target effects of Sapitinib difumarate (AZD8931).
Frequently Asked Questions (FAQs)
Q1: What are the known primary targets of Sapitinib difumarate?
A1: Sapitinib difumarate is a potent, reversible, ATP-competitive inhibitor of the ErbB family of receptor tyrosine kinases.[1][2] Its primary targets are Epidermal Growth Factor Receptor (EGFR/ErbB1), HER2/ErbB2, and ErbB3.[1][3] It inhibits the phosphorylation of these receptors, thereby blocking downstream signaling pathways involved in cell proliferation and survival.[3][4]
Q2: What are the expected on-target effects of Sapitinib on downstream signaling pathways?
A2: By inhibiting EGFR, HER2, and HER3, Sapitinib is expected to primarily suppress the PI3K/Akt and MAPK/ERK signaling pathways.[5][6][7] This leads to decreased cell proliferation, survival, and potentially the induction of apoptosis in ErbB-dependent cancer cells.[6]
Q3: Are there any known or suspected off-targets for Sapitinib?
A3: Yes, while Sapitinib is highly selective for the ErbB family, it has been shown to have off-target activity at higher concentrations. For instance, it is over 100-fold more selective for the ErbB family than for MNK1 and Flt3.[1][2] This suggests that at micromolar concentrations, these and other kinases could be inhibited. A comprehensive kinome scan is the most effective way to identify a broader range of potential off-targets.
Q4: How can I experimentally determine the off-target profile of Sapitinib in my model system?
A4: Several methods can be employed to determine the off-target profile of Sapitinib:
-
In Vitro Kinase Profiling: Screening Sapitinib against a large panel of recombinant kinases (kinome scan) can provide a broad overview of its selectivity and identify potential off-target interactions.[8]
-
Chemical Proteomics: Techniques like affinity chromatography using immobilized Sapitinib (e.g., kinobeads) coupled with mass spectrometry can identify binding partners from cell lysates.[9][10]
-
Cellular Thermal Shift Assay (CETSA): This method assesses the binding of Sapitinib to proteins in intact cells by measuring changes in their thermal stability.[11][12] An increase in the melting temperature of a protein in the presence of Sapitinib suggests a direct interaction.
Troubleshooting Guides
Scenario 1: Unexpected Results in a Kinase Inhibition Assay
Problem: My in vitro kinase assay shows inhibition of a kinase that is not a known target of Sapitinib, even at low nanomolar concentrations.
| Possible Cause | Troubleshooting Step |
| Assay Interference | Run a control with the kinase and assay components without Sapitinib to check for false positives. Some compounds can interfere with assay detection methods (e.g., fluorescence or luminescence). |
| Contaminated Reagents | Ensure all reagents, including the kinase, substrate, and ATP, are of high purity and have not been contaminated. |
| Incorrect ATP Concentration | The inhibitory potency (IC50) of ATP-competitive inhibitors like Sapitinib is dependent on the ATP concentration. Ensure the ATP concentration in your assay is at or near the Km value for the specific kinase being tested. |
| Novel Off-Target | You may have discovered a novel off-target. Validate this finding using an orthogonal method, such as a binding assay or a Cellular Thermal Shift Assay (CETSA). |
Scenario 2: Discrepancy Between Biochemical and Cellular Assay Results
Problem: Sapitinib shows potent inhibition of an off-target kinase in a biochemical assay, but I don't observe a corresponding effect on the downstream signaling pathway in my cell-based assays (e.g., Western blot for a phosphorylated substrate).
| Possible Cause | Troubleshooting Step |
| Cellular Permeability | Sapitinib may not be reaching the intracellular concentration required to inhibit the off-target kinase. Consider using a higher concentration or a different cell line with potentially higher permeability. |
| Cellular ATP Concentration | The high intracellular concentration of ATP (millimolar range) can outcompete the inhibitor, leading to a weaker effect in cells compared to biochemical assays which often use lower ATP concentrations.[11] |
| Redundant Signaling Pathways | The signaling pathway you are monitoring may be regulated by multiple kinases. Inhibition of one off-target kinase might be compensated for by another kinase in the cell. |
| Target Engagement | Confirm that Sapitinib is engaging the off-target kinase in your cells using a technique like CETSA. |
Scenario 3: Interpreting Kinome Scan Data
Problem: I have performed a kinome scan with Sapitinib and see a number of kinases with significant inhibition. How do I prioritize which off-targets to validate?
| Consideration | Action |
| Potency of Inhibition | Prioritize kinases that are inhibited at concentrations of Sapitinib that are achievable in your cellular models. Typically, off-targets inhibited with similar potency to the primary targets (EGFR, ErbB2, ErbB3) are of higher interest. |
| Kinase Family | Look for patterns of inhibition within kinase families. If multiple members of a specific family are inhibited, this might indicate a structural basis for the off-target interaction. |
| Biological Relevance | Consider the known biological functions of the identified off-targets in the context of your experimental system. Are any of these kinases known to be involved in pathways that could explain your observed phenotype? |
| Orthogonal Validation | Select a few high-priority candidates for validation using independent methods such as in vitro IC50 determination, CETSA, or Western blotting for downstream pathway modulation. |
Data Presentation: Representative Kinome Scan Data
Since a comprehensive public kinome scan for Sapitinib is not available, the following table presents representative data for a hypothetical pan-ErbB inhibitor with a similar selectivity profile, illustrating how such data might be presented. The data is shown as "% of Control," where a lower number indicates stronger binding/inhibition.
| Kinase Target | % of Control @ 1 µM | On/Off-Target | Potential Downstream Pathway |
| EGFR | 5 | On-Target | PI3K/Akt, MAPK/ERK |
| ERBB2 | 3 | On-Target | PI3K/Akt, MAPK/ERK |
| ERBB3 | 4 | On-Target | PI3K/Akt |
| ABL1 | 85 | Off-Target | Cell cycle, Apoptosis |
| AURKA | 75 | Off-Target | Mitosis |
| FLT3 | 35 | Off-Target | STAT5, PI3K/Akt, MAPK/ERK |
| LCK | 60 | Off-Target | T-cell signaling |
| MNK1 (MKNK1) | 40 | Off-Target | eIF4E phosphorylation, mRNA translation |
| SRC | 55 | Off-Target | Cell adhesion, migration |
| YES1 | 65 | Off-Target | Cell growth, survival |
Experimental Protocols
In Vitro Kinase Inhibition Assay (Radiometric)
This protocol describes a general method for determining the IC50 of Sapitinib against a purified kinase.
-
Prepare Kinase Reaction Buffer: 50 mM Tris-HCl (pH 7.5), 10 mM MgCl2, 1 mM EGTA, 2 mM DTT, and 0.01% Brij-35.
-
Prepare Sapitinib Dilutions: Create a serial dilution of Sapitinib difumarate in DMSO. The final DMSO concentration in the assay should not exceed 1%.
-
Assay Plate Setup: To a 96-well plate, add:
-
5 µL of diluted Sapitinib or DMSO (for control).
-
20 µL of kinase and substrate mixture in reaction buffer. Pre-incubate for 10 minutes at room temperature.
-
-
Initiate Reaction: Add 25 µL of ATP solution containing [γ-³²P]ATP to each well to start the reaction. The final ATP concentration should be at the Km for the specific kinase.
-
Incubation: Incubate the plate at 30°C for a predetermined time (e.g., 30-60 minutes), ensuring the reaction is in the linear range.
-
Stop Reaction: Spot 25 µL of the reaction mixture onto a P81 phosphocellulose paper.
-
Washing: Wash the paper three times for 5 minutes each in 0.75% phosphoric acid to remove unincorporated [γ-³²P]ATP.
-
Detection: Air dry the paper and measure the incorporated radioactivity using a scintillation counter.
-
Data Analysis: Calculate the percentage of inhibition for each Sapitinib concentration relative to the DMSO control and determine the IC50 value by non-linear regression.
Cellular Thermal Shift Assay (CETSA) with Western Blot Detection
This protocol outlines a method to assess the engagement of Sapitinib with a target protein in intact cells.
-
Cell Treatment: Culture cells to ~80% confluency. Treat cells with either DMSO (vehicle control) or the desired concentration of Sapitinib for 1-2 hours.
-
Harvest and Aliquot: Harvest the cells, wash with PBS, and resuspend in PBS containing protease and phosphatase inhibitors. Aliquot the cell suspension into PCR tubes.
-
Heat Shock: Heat the PCR tubes at a range of temperatures (e.g., 40°C to 64°C in 2°C increments) for 3 minutes in a thermal cycler, followed by cooling at room temperature for 3 minutes.
-
Cell Lysis: Lyse the cells by three cycles of freeze-thawing (liquid nitrogen followed by a 25°C water bath).
-
Separation of Soluble and Aggregated Proteins: Centrifuge the lysates at 20,000 x g for 20 minutes at 4°C to pellet the aggregated proteins.
-
Sample Preparation for Western Blot: Transfer the supernatant (soluble fraction) to new tubes. Determine the protein concentration and normalize all samples. Prepare samples for SDS-PAGE by adding Laemmli buffer.
-
Western Blotting: Separate the proteins by SDS-PAGE, transfer to a PVDF membrane, and probe with a primary antibody specific for the target protein of interest.
-
Detection and Analysis: Use a suitable secondary antibody and chemiluminescent substrate to detect the protein bands. Quantify the band intensities and plot them against the temperature for both DMSO and Sapitinib-treated samples to observe a thermal shift.
Visualizations
Caption: On-target signaling pathway of Sapitinib difumarate.
References
- 1. Measuring and interpreting the selectivity of protein kinase inhibitors [ouci.dntb.gov.ua]
- 2. assayquant.com [assayquant.com]
- 3. Sapitinib: reactive intermediates and bioactivation pathways characterized by LC-MS/MS - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Inhibition of Erb-B2 Receptor Tyrosine Kinase 3 and Associated Regulatory Pathways Potently Impairs Malignant Peripheral Nerve Sheath Tumor Proliferation and Survival - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Molecular Inhibitors of Growth Signals - PMC [pmc.ncbi.nlm.nih.gov]
- 6. researchgate.net [researchgate.net]
- 7. Concurrent inhibition of ErbB family and MEK/ERK kinases to suppress non-small cell lung cancer proliferation - PMC [pmc.ncbi.nlm.nih.gov]
- 8. Inhibition of Lapatinib-induced Kinome Reprogramming in ERBB2-positive Breast Cancer by Targeting BET Family Bromodomains - PMC [pmc.ncbi.nlm.nih.gov]
- 9. Drug: Afatinib - Cancerrxgene - Genomics of Drug Sensitivity in Cancer [cancerrxgene.org]
- 10. Measuring and interpreting the selectivity of protein kinase inhibitors - PMC [pmc.ncbi.nlm.nih.gov]
- 11. pubs.acs.org [pubs.acs.org]
- 12. profiles.foxchase.org [profiles.foxchase.org]
Optimizing AZD8931 Dosage for In Vivo Research: A Technical Support Center
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals working with the tyrosine kinase inhibitor, AZD8931, in in vivo experiments.
Frequently Asked Questions (FAQs)
Q1: What is the mechanism of action of AZD8931?
A1: AZD8931 is a reversible, ATP-competitive inhibitor of the epidermal growth factor receptor (EGFR), human epidermal growth factor receptor 2 (HER2/erbB2), and human epidermal growth factor receptor 3 (HER3/erbB3).[1][2][3][4] It demonstrates equipotent inhibition of all three receptors, leading to the blockade of downstream signaling pathways involved in cell proliferation and survival, such as the MAPK (p-ERK) and PI3K/Akt (p-AKT) pathways.[1][5]
Q2: What is a typical starting dose for AZD8931 in preclinical mouse models?
A2: Based on published preclinical studies, a common starting dose for AZD8931 in mouse xenograft models ranges from 6.25 mg/kg to 50 mg/kg, administered orally once or twice daily.[1] A dose of 25 mg/kg, 5 days a week, has also been reported.[6] The optimal dose will depend on the specific tumor model and the experimental goals.
Q3: How should AZD8931 be prepared for oral administration in mice?
A3: AZD8931 can be suspended in a 1% (v/v) solution of polyoxyethylenesorbitan monooleate (Tween 80) in deionized water for oral gavage.[1]
Q4: What are the expected downstream effects of AZD8931 treatment in vivo?
A4: Effective treatment with AZD8931 in vivo is expected to lead to the inhibition of EGFR, HER2, and HER3 phosphorylation.[1][3] This should result in the downregulation of downstream signaling pathways, evidenced by decreased levels of phosphorylated ERK (p-ERK) and phosphorylated Akt (p-AKT).[1][5] Consequently, a reduction in cell proliferation (measured by Ki67 staining) and an increase in apoptosis (measured by M30 or cleaved caspase-3 staining) are anticipated.[1]
Q5: Can AZD8931 be combined with other therapies in vivo?
A5: Yes, preclinical and clinical studies have explored the combination of AZD8931 with other agents. For instance, it has been tested in combination with paclitaxel in preclinical inflammatory breast cancer models and with FOLFIRI in clinical trials for metastatic colorectal cancer.[6][7]
Troubleshooting Guide
| Issue | Possible Cause(s) | Suggested Solution(s) |
| Lack of tumor growth inhibition | - Suboptimal dosage- Inappropriate tumor model- Drug formulation/administration issues- Acquired resistance | - Perform a dose-response study to determine the optimal dose for your model.- Confirm that the tumor model is dependent on EGFR, HER2, or HER3 signaling.- Ensure proper suspension of AZD8931 and accurate oral gavage technique.- Investigate potential mechanisms of resistance, such as mutations in the target kinases or activation of bypass signaling pathways.[8] |
| Excessive toxicity (e.g., weight loss, diarrhea) | - Dose is too high- Vehicle intolerance | - Reduce the dose of AZD8931.- Consider a different dosing schedule (e.g., once daily instead of twice daily, or intermittent dosing).- Administer a vehicle-only control to assess for any adverse effects of the formulation. |
| Inconsistent results between animals | - Variation in tumor size at the start of treatment- Inaccurate dosing- Animal health issues | - Randomize animals into treatment groups when tumors reach a predetermined size.[1]- Ensure accurate and consistent administration of the drug to each animal.- Monitor animal health closely and exclude any animals that show signs of illness unrelated to the treatment. |
| Difficulty detecting downstream signaling changes | - Timing of sample collection- Suboptimal dose- Technical issues with assays (e.g., Western blot, IHC) | - Perform a time-course experiment to determine the optimal time point for observing maximal inhibition of p-EGFR, p-HER2, p-HER3, p-ERK, and p-AKT after a single dose.[1]- Increase the dose of AZD8931.- Optimize and validate your assays for detecting the target phosphoproteins. |
Quantitative Data Summary
Table 1: In Vitro Potency of AZD8931
| Target | IC50 (nmol/L) |
| EGFR Phosphorylation | 4[1][3][5] |
| HER2 (erbB2) Phosphorylation | 3[1][3][5] |
| HER3 (erbB3) Phosphorylation | 4[1][3][5] |
Table 2: Preclinical In Vivo Dosages of AZD8931 in Xenograft Models
| Xenograft Model | Dose Range (mg/kg) | Dosing Schedule | Efficacy | Reference |
| BT474c (Breast) | 6.25 - 50 | Once or twice daily (oral) | Significant tumor growth inhibition | [1] |
| Calu-3 (NSCLC) | 6.25 - 50 | Once or twice daily (oral) | Significant tumor growth inhibition | [1] |
| LoVo (Colorectal) | 50 | Single dose (oral) | Inhibition of p-EGFR | [1] |
| FaDu (Head & Neck) | 6.25 - 50 | Once or twice daily (oral) | Significant tumor growth inhibition | [1] |
| PC-9 (NSCLC) | 6.25 - 50 | Once or twice daily (oral) | Significant tumor growth inhibition | [1] |
| SUM149 (IBC) | 25 | Daily (oral), 5 days/week | Significant tumor growth inhibition | [6] |
| FC-IBC-02 (IBC) | 25 | Daily (oral), 5 days/week | Significant tumor growth inhibition | [6] |
Experimental Protocols
Protocol 1: In Vivo Antitumor Efficacy Study
-
Animal Model: Utilize immunodeficient mice (e.g., Swiss nude or SCID) for tumor xenograft establishment.[4]
-
Tumor Cell Implantation: Subcutaneously inject a suspension of tumor cells (e.g., 4 × 106 to 9 × 107 cells) mixed with Matrigel (if required for the cell line) into the flank of each mouse.[1]
-
Tumor Growth Monitoring: Monitor tumor growth twice weekly using calipers.
-
Randomization: Once tumors reach a predetermined size (e.g., >0.2 cm³), randomize the animals into treatment and control groups.[1]
-
Drug Preparation: Prepare AZD8931 by suspending it in a 1% (v/v) solution of Tween 80 in deionized water.[1]
-
Drug Administration: Administer AZD8931 or vehicle control to the respective groups via oral gavage at the desired dose and schedule (e.g., 25 mg/kg, once daily).[1][6]
-
Data Collection: Measure tumor volume and body weight twice weekly.
-
Endpoint: The study can be terminated when tumors in the control group reach a specific size (e.g., ~1 cm³), or at a predetermined time point.[1]
-
Pharmacodynamic Analysis: At the end of the study, tumors can be harvested for analysis of biomarkers such as p-EGFR, p-HER2, p-HER3, p-ERK, p-AKT, Ki67, and cleaved caspase-3 by methods like ELISA, Western blotting, or immunohistochemistry.[1]
Visualizations
Caption: AZD8931 inhibits EGFR, HER2, and HER3, blocking downstream PI3K/Akt and MAPK pathways.
Caption: General workflow for an in vivo antitumor efficacy study using AZD8931.
References
- 1. aacrjournals.org [aacrjournals.org]
- 2. Discovery of AZD8931, an Equipotent, Reversible Inhibitor of Signaling by EGFR, HER2, and HER3 Receptors - PMC [pmc.ncbi.nlm.nih.gov]
- 3. AZD8931, an equipotent, reversible inhibitor of signaling by epidermal growth factor receptor, ERBB2 (HER2), and ERBB3: a unique agent for simultaneous ERBB receptor blockade in cancer - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. selleckchem.com [selleckchem.com]
- 5. ascopubs.org [ascopubs.org]
- 6. AZD8931, an equipotent, reversible inhibitor of signaling by epidermal growth factor receptor (EGFR), HER2, and HER3: preclinical activity in HER2 non-amplified inflammatory breast cancer models - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. PANTHER: AZD8931, inhibitor of EGFR, ERBB2 and ERBB3 signalling, combined with FOLFIRI: a Phase I/II study to determine the importance of schedule and activity in colorectal cancer - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. Mechanisms of resistance to tyrosine kinase inhibitor‐targeted therapy and overcoming strategies - PMC [pmc.ncbi.nlm.nih.gov]
Identifying reactive intermediates and toxicity of Sapitinib difumarate
This technical support center provides researchers, scientists, and drug development professionals with essential information regarding the identification of reactive intermediates and the toxicity profile of Sapitinib difumarate (AZD8931).
Frequently Asked Questions (FAQs)
Q1: What is Sapitinib difumarate and what is its mechanism of action?
A1: Sapitinib difumarate is an orally available, reversible, and competitive ATP inhibitor of the epidermal growth factor receptor (EGFR) family of tyrosine kinases.[1][2] It equipotently targets EGFR (ErbB1), HER2 (ErbB2), and HER3 (ErbB3), thereby inhibiting their signaling pathways.[3][4] These pathways are crucial in tumor cell proliferation and survival.[5] By blocking these receptors, Sapitinib can inhibit the growth of cancer cells that overexpress or have mutations in these receptors.
Q2: What are the known reactive intermediates of Sapitinib?
A2: In vitro studies using human liver microsomes have identified two main types of reactive intermediates for Sapitinib: iminium ions and an aldehyde intermediate.[2] These are formed during phase I metabolism. The generation of these reactive species is considered a potential contributor to the observed side effects of the drug.[2]
Q3: How are the reactive intermediates of Sapitinib formed?
A3: The formation of Sapitinib's reactive intermediates occurs through two primary bioactivation pathways:[2]
-
Iminium Ion Formation: The piperidine ring of Sapitinib undergoes hydroxylation at the α-carbons adjacent to the tertiary nitrogen. This is followed by the loss of a water molecule, leading to the formation of unstable and reactive iminium intermediates.
-
Aldehyde Formation: The N-methylacetamide group of Sapitinib can undergo oxidative dealkylation, which results in the generation of an unstable aldehyde intermediate.
Q4: What are the potential toxicities associated with Sapitinib difumarate?
A4: Clinical trials have identified several common adverse events associated with Sapitinib treatment. The most frequently reported toxicities are gastrointestinal (diarrhea, stomatitis) and cutaneous (rash, dry skin, acneiform dermatitis, paronychia).[1][6][7] Dose-limiting toxicities have been observed at higher doses and include severe diarrhea and rash.[7]
Troubleshooting Guide
Problem: I am observing unexpected or severe toxicity in my in vitro/in vivo experiments with Sapitinib.
Possible Cause 1: Formation of reactive metabolites.
-
Troubleshooting Tip: The observed toxicity may be linked to the formation of iminium or aldehyde reactive intermediates. Consider co-incubating your system with trapping agents like potassium cyanide (for iminium ions) or methoxyamine (for aldehydes) to confirm their presence.[2] Subsequent analysis by LC-MS/MS can identify the stable adducts formed.
Possible Cause 2: Off-target effects or high local concentrations.
-
Troubleshooting Tip: Review the dosage and administration protocol. Ensure that the concentrations used are within the range reported in preclinical and clinical studies. High local concentrations can lead to exaggerated pharmacological effects or off-target toxicities.
Problem: How can I proactively assess the potential for reactive metabolite formation in my new compounds that are structurally related to Sapitinib?
-
Troubleshooting Tip: Employ in vitro screening assays early in the drug discovery process. Incubating your compound with human liver microsomes in the presence of trapping agents is a direct way to detect reactive intermediates. Glutathione (GSH) can also be used as a trapping agent to detect a broader range of electrophilic reactive species. Monitoring GSH depletion in cellular systems like HepaRG cells can also serve as an indicator of reactive metabolite formation.
Quantitative Toxicity Data
The following tables summarize the incidence of common adverse events observed in clinical trials of Sapitinib (AZD8931).
Table 1: Most Frequent Adverse Events with Sapitinib Monotherapy [1]
| Adverse Event | Incidence (N=11) |
| Diarrhea | 8 |
| Paronychia | 8 |
| Pustular Rash | 8 |
| Dry Skin | 8 |
Table 2: Incidence of Common Adverse Events with Sapitinib in Combination with Anastrozole [6]
| Adverse Event | Placebo + Anastrozole (N=121) | AZD8931 20mg bid + Anastrozole (N=118) | AZD8931 40mg bid + Anastrozole (N=120) |
| Diarrhea | 12% | 40% | 51% |
| Rash | 12% | 32% | 48% |
| Dry Skin | 2% | 19% | 25% |
| Acneiform Dermatitis | 2% | 16% | 28% |
Table 3: Dose-Limiting Toxicities (DLTs) of Sapitinib Monotherapy [7]
| Dose Level | Number of Patients | DLTs Observed |
| 240 mg bid | 6 | 1 patient (Grade 3 rash) |
| 300 mg bid | 3 | 2 patients (Grade 3 and 4 diarrhea) |
Experimental Protocols
Protocol 1: In Vitro Identification of Sapitinib Reactive Intermediates [2]
This protocol outlines the methodology for identifying reactive intermediates of Sapitinib using human liver microsomes and trapping agents.
-
Incubation:
-
Prepare an incubation mixture containing human liver microsomes (HLMs), Sapitinib, and an NADPH-regenerating system in a phosphate buffer (pH 7.4).
-
To trap iminium intermediates, add potassium cyanide to the mixture.
-
To trap aldehyde intermediates, add methoxyamine to a separate incubation mixture.
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Incubate the mixtures at 37°C.
-
-
Sample Preparation:
-
Stop the reaction by adding a cold organic solvent (e.g., acetonitrile).
-
Centrifuge the samples to precipitate proteins.
-
Evaporate the supernatant to dryness and reconstitute in a suitable solvent for analysis.
-
-
LC-MS/MS Analysis:
-
Analyze the samples using a liquid chromatography-tandem mass spectrometry (LC-MS/MS) system.
-
Use a suitable C18 column for chromatographic separation.
-
Employ a gradient elution method with mobile phases such as water with formic acid and acetonitrile with formic acid.
-
Detect the parent drug, its metabolites, and the trapped reactive intermediate adducts using mass spectrometry in positive ion mode.
-
Visualizations
Caption: Mechanism of action of Sapitinib.
Caption: Workflow for identifying reactive intermediates.
References
- 1. Inhibition of EGFR, HER2 and HER3 signaling with AZD8931 alone and in combination with paclitaxel: phase i study in Japanese patients with advanced solid malignancies and advanced breast cancer - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Sapitinib: reactive intermediates and bioactivation pathways characterized by LC-MS/MS - RSC Advances (RSC Publishing) [pubs.rsc.org]
- 3. medchemexpress.com [medchemexpress.com]
- 4. caymanchem.com [caymanchem.com]
- 5. Sapitinib | C23H25ClFN5O3 | CID 11488320 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 6. Inhibition of EGFR, HER2, and HER3 signaling with AZD8931 in combination with anastrozole as an anticancer approach: Phase II randomized study in women with endocrine-therapy-naïve advanced breast cancer - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. Phase I, dose-finding study of AZD8931, an inhibitor of EGFR (erbB1), HER2 (erbB2) and HER3 (erbB3) signaling, in patients with advanced solid tumors - PubMed [pubmed.ncbi.nlm.nih.gov]
Troubleshooting Inconsistent Experimental Results with AZD8931: A Technical Support Guide
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to help researchers, scientists, and drug development professionals address inconsistencies in experimental results when working with AZD8931.
Frequently Asked Questions (FAQs) & Troubleshooting Guides
Our FAQs are designed to pinpoint potential sources of variability in your experiments with AZD8931 and offer targeted solutions.
Q1: Why am I observing significant variability in the potency (IC50/GI50) of AZD8931 across different cancer cell lines?
A1: This is an expected observation. AZD8931's effectiveness is highly dependent on the specific genetic makeup and signaling pathways active in each cell line.[1][2]
-
Underlying Biology: The potency of AZD8931 is linked to its ability to inhibit EGFR, ErbB2 (HER2), and ErbB3 phosphorylation.[1][3] Cell lines with activating mutations in EGFR or high expression of ErbB2 are often more sensitive. For example, PC-9 cells, which have an EGFR activating mutation, are highly sensitive to AZD8931, while NCI-1437 cells show low activity.[2]
-
Troubleshooting Steps:
-
Cell Line Characterization: Verify the identity of your cell lines through short tandem repeat (STR) profiling to rule out cross-contamination.[4]
-
Review Literature: Compare your results with published data for the same cell lines to ensure your findings are within an expected range.
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Assess Receptor Expression: If possible, quantify the protein expression levels of EGFR, ErbB2, and ErbB3 in your panel of cell lines to correlate with sensitivity.
-
Q2: My experimental results with AZD8931 are not consistent between experiments, even when using the same cell line. What could be the cause?
A2: Inconsistent results with the same cell line can stem from several factors related to your experimental protocol and reagents.[5][6]
-
Reagent Stability and Handling:
-
Storage: Ensure AZD8931 is stored correctly at -20°C as a powder.[2][7] Stock solutions should be aliquoted to avoid repeated freeze-thaw cycles.[2]
-
Solubility: Confirm that AZD8931 is fully dissolved in the recommended solvent (e.g., DMSO) before further dilution in your culture medium.[7] Precipitation of the compound will lead to inaccurate concentrations.
-
-
Cell Culture Conditions:
-
Cell Passage Number: Use cells within a consistent and low passage number range. High passage numbers can lead to genetic drift and altered phenotypes.[4]
-
Cell Health and Confluency: Ensure cells are healthy and in the logarithmic growth phase at the time of treatment. Seeding density should be optimized to avoid over-confluency by the end of the assay.
-
Media and Supplements: Use a consistent batch of media and supplements, as variations can impact cell growth and drug response.[8]
-
-
Assay Protocol:
-
Incubation Time: Adhere to a consistent incubation time with the drug. A typical incubation period for cell viability assays with AZD8931 is 96 hours.[1][2]
-
Assay Endpoint: The choice of viability assay (e.g., MTS, CellTiter-Glo) can influence results. Ensure the chosen assay is linear within the range of cell numbers used.
-
Q3: I am not observing the expected downstream signaling inhibition (e.g., p-Akt, p-ERK) after AZD8931 treatment. What should I check?
A3: Lack of downstream signaling inhibition could be due to issues with the experimental setup, the specific cell line's signaling network, or the timing of your analysis.
-
Ligand Stimulation: For some cell lines, the ErbB pathway may not be basally active. Stimulation with ligands like EGF or heregulin might be necessary to observe robust phosphorylation and its subsequent inhibition by AZD8931.[9]
-
Time Course: The inhibition of downstream signaling can be transient. Perform a time-course experiment to identify the optimal time point to observe maximal inhibition of p-Akt and p-ERK.
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Antibody Quality: Verify the specificity and efficacy of your primary and secondary antibodies used for Western blotting or other immunoassays.
-
Alternative Pathways: Cells can sometimes develop resistance by activating alternative signaling pathways. Consider investigating other survival pathways that may be compensating for ErbB inhibition.
Data Presentation
Table 1: In Vitro Activity of AZD8931 in Various Cancer Cell Lines
| Cell Line | Cancer Type | IC50 / GI50 (µM) | Reference |
| PC-9 | Non-Small Cell Lung Carcinoma (NSCLC) | 0.0001 (GI50) | [2] |
| KYSE-450 | Squamous Cell Carcinoma of the Head and Neck (SCCHN) | <0.001 (GI50) | [1] |
| HN5 | Squamous Cell Carcinoma of the Head and Neck (SCCHN) | <0.001 (GI50) | [1] |
| DiFi | Colorectal Adenocarcinoma | 0.022678 (IC50) | [10] |
| JHU-029 | Head and Neck Squamous Cell Carcinoma | 0.041841 (IC50) | [10] |
| NCI-H1437 | Non-Small Cell Lung Carcinoma (NSCLC) | >10 (GI50) | [2] |
| Hs840.T | Squamous Cell Carcinoma of the Head and Neck (SCCHN) | >10 (GI50) | [1] |
| Hep-2 | Squamous Cell Carcinoma of the Head and Neck (SCCHN) | >10 (GI50) | [1] |
| Scc-9 | Squamous Cell Carcinoma of the Head and Neck (SCCHN) | >10 (GI50) | [1] |
IC50: Half-maximal inhibitory concentration. GI50: Half-maximal growth inhibition.
Experimental Protocols
Cell Viability Assay (MTS-based)
This protocol is adapted from methodologies used in key studies of AZD8931.[1][11]
-
Cell Seeding: Plate cells in 96-well plates at a pre-determined optimal density and allow them to adhere overnight.
-
Drug Preparation: Prepare a serial dilution of AZD8931 in the appropriate cell culture medium. It is recommended to start from a high concentration (e.g., 10 µM) and perform 3- to 10-fold dilutions.[1][2]
-
Treatment: Remove the overnight culture medium from the cells and add the medium containing the various concentrations of AZD8931. Include a vehicle control (e.g., DMSO) at the same final concentration as in the drug-treated wells.
-
Incubation: Incubate the plates for 96 hours under standard cell culture conditions (37°C, 5% CO2).[1][2]
-
MTS Assay: Add MTS reagent to each well according to the manufacturer's instructions and incubate for 1-4 hours.
-
Data Acquisition: Measure the absorbance at 490 nm using a microplate reader.
-
Data Analysis: Calculate the percentage of cell viability relative to the vehicle control and plot a dose-response curve to determine the GI50 value.
Visualizations
Caption: AZD8931 inhibits EGFR, HER2, and HER3 signaling pathways.
Caption: A workflow for troubleshooting inconsistent experimental results.
Caption: Logical relationships between problems, causes, and solutions.
References
- 1. aacrjournals.org [aacrjournals.org]
- 2. selleckchem.com [selleckchem.com]
- 3. AZD8931, an equipotent, reversible inhibitor of signaling by epidermal growth factor receptor, ERBB2 (HER2), and ERBB3: a unique agent for simultaneous ERBB receptor blockade in cancer - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. kosheeka.com [kosheeka.com]
- 5. Listen In - Bitesize Bio Webinar Audios | How to Ensure Your Cell-Based Assays Are Reproducible [listen-in.bitesizebio.com]
- 6. platypustech.com [platypustech.com]
- 7. caymanchem.com [caymanchem.com]
- 8. americanlaboratory.com [americanlaboratory.com]
- 9. Discovery of AZD8931, an Equipotent, Reversible Inhibitor of Signaling by EGFR, HER2, and HER3 Receptors - PMC [pmc.ncbi.nlm.nih.gov]
- 10. Drug: AZD8931 - Cancerrxgene - Genomics of Drug Sensitivity in Cancer [cancerrxgene.org]
- 11. AZD8931, an equipotent, reversible inhibitor of signaling by epidermal growth factor receptor (EGFR), HER2, and HER3: preclinical activity in HER2 non-amplified inflammatory breast cancer models - PMC [pmc.ncbi.nlm.nih.gov]
Minimizing the toxicity of Sapitinib difumarate in cell culture
This technical support center provides researchers, scientists, and drug development professionals with comprehensive guidance on minimizing the toxicity of Sapitinib difumarate in cell culture experiments.
Frequently Asked Questions (FAQs)
Q1: What is Sapitinib difumarate and what is its mechanism of action?
Sapitinib difumarate (also known as AZD8931) is a potent, reversible, and ATP-competitive pan-ErbB inhibitor.[1] It targets Epidermal Growth Factor Receptor (EGFR/ErbB1), HER2/ErbB2, and HER3/ErbB3, thereby inhibiting their signaling pathways which are crucial for cell proliferation and survival in many cancers.[1][2]
Q2: I'm observing high levels of cytotoxicity in my cell cultures, even at concentrations where I expect to see specific inhibitory effects. What could be the cause?
High cytotoxicity can stem from several factors:
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Reactive Metabolites: Sapitinib's chemical structure can lead to the formation of reactive iminium and aldehyde intermediates during cellular metabolism. These reactive species can bind to cellular macromolecules, leading to toxicity.
-
Off-Target Effects: Like many kinase inhibitors, Sapitinib may have off-target activities that can contribute to cytotoxicity.
-
Solvent Toxicity: The most common solvent for Sapitinib, Dimethyl Sulfoxide (DMSO), can be toxic to cells, especially at higher concentrations (typically above 0.5%).
-
Compound Precipitation: Poor solubility of Sapitinib in aqueous culture media can lead to the formation of precipitates, which can cause mechanical stress to cells and lead to inaccurate concentration assessments.
Q3: How can I reduce the toxicity of Sapitinib difumarate in my experiments?
Several strategies can be employed to minimize the toxicity of Sapitinib:
-
Co-treatment with Antioxidants: The use of antioxidants, such as N-acetylcysteine (NAC), can help to neutralize reactive oxygen species (ROS) that may be generated as a result of Sapitinib treatment, thereby reducing oxidative stress-related toxicity.[3][4]
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Optimize Solvent Concentration: Ensure the final concentration of DMSO in your cell culture medium is as low as possible (ideally ≤ 0.1%) and consistent across all experimental conditions, including vehicle controls.
-
Alternative Formulation Strategies: For sensitive cell lines, consider using alternative solubilization methods like formulating Sapitinib with cyclodextrins to improve its solubility and potentially reduce its direct toxic effects.[5][6]
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Serum Concentration: The concentration of serum in your culture medium can influence drug toxicity. Consider optimizing the serum percentage for your specific cell line and experiment.
Q4: My Sapitinib difumarate is precipitating in the cell culture medium. What can I do to prevent this?
Precipitation is a common issue with hydrophobic compounds. To address this:
-
Prepare Fresh Dilutions: Prepare fresh dilutions of Sapitinib from a concentrated stock solution immediately before each experiment.
-
Pre-warm the Medium: Pre-warming the cell culture medium to 37°C before adding the Sapitinib solution can help to improve solubility.
-
Serial Dilutions: Perform serial dilutions in pre-warmed medium, ensuring thorough mixing at each step.
-
Alternative Solvents for Stock Solution: While DMSO is common, for very sensitive applications, exploring other organic solvents like ethanol or using formulation strategies with co-solvents might be beneficial. However, the toxicity of any new solvent must be thoroughly evaluated.
Troubleshooting Guides
Issue 1: Inconsistent Results in Cell Viability Assays (e.g., MTT, MTS)
| Potential Cause | Troubleshooting Step |
| Cell Seeding Density | Optimize cell seeding density to ensure cells are in the exponential growth phase during the experiment. Overly confluent or sparse cultures can lead to variable results. |
| Incomplete Solubilization of Formazan Crystals (MTT assay) | Ensure complete dissolution of formazan crystals by adding an adequate volume of solubilization buffer and allowing sufficient incubation time with gentle agitation. |
| Interference of Sapitinib with the Assay | Run a control with Sapitinib in cell-free medium to check for any direct reaction with the assay reagents. |
| Edge Effects in Multi-well Plates | To minimize evaporation and temperature fluctuations, avoid using the outer wells of the plate for experimental samples. Fill them with sterile PBS or medium instead. |
| Pipetting Errors | Use calibrated pipettes and ensure thorough mixing of cell suspensions and drug dilutions. |
Issue 2: High Background Toxicity in Vehicle Control
| Potential Cause | Troubleshooting Step |
| High DMSO Concentration | Prepare a serial dilution of your DMSO stock in culture medium to determine the maximum non-toxic concentration for your specific cell line. Ensure the final DMSO concentration in all wells is below this level. |
| Contaminated Solvent | Use a fresh, high-purity, sterile-filtered DMSO stock. |
| pH Shift in Medium | Ensure that the addition of the drug stock solution does not significantly alter the pH of the culture medium. |
Quantitative Data Summary
Table 1: Sapitinib difumarate IC50 Values in Various Cancer Cell Lines
| Cell Line | Cancer Type | IC50 (nM) | Reference |
| PC-9 | Non-Small Cell Lung Cancer | 0.1 | [1] |
| KB | Oral Squamous Cell Carcinoma | 4 | [1] |
| MCF7 | Breast Cancer | 3 (HER2 phosphorylation) | [1] |
| NCI-H1437 | Non-Small Cell Lung Cancer | >10,000 | [1] |
| FaDu | Head and Neck Squamous Cell Carcinoma | Potent Inhibition | [1] |
| DOK | Oral Dysplasia | Potent Inhibition | [1] |
| PE/CA-PJ41 | Head and Neck Squamous Cell Carcinoma | Potent Inhibition | [1] |
| PE/CA-PJ49 | Head and Neck Squamous Cell Carcinoma | Potent Inhibition | [1] |
Note: IC50 values can vary depending on the assay conditions and cell line. This table provides a general reference.
Experimental Protocols
Protocol 1: Assessing and Mitigating Sapitinib difumarate-Induced Cytotoxicity with N-acetylcysteine (NAC)
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Cell Seeding: Seed cells in a 96-well plate at a pre-determined optimal density and allow them to adhere overnight.
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Preparation of Sapitinib and NAC Solutions:
-
Prepare a 10 mM stock solution of Sapitinib difumarate in sterile DMSO.
-
Prepare a 1 M stock solution of N-acetylcysteine (NAC) in sterile, deionized water and adjust the pH to 7.0. Filter-sterilize the solution.
-
-
Treatment:
-
Sapitinib-only group: Prepare serial dilutions of Sapitinib in culture medium to achieve the desired final concentrations.
-
Sapitinib + NAC group: Prepare the same serial dilutions of Sapitinib in culture medium that is supplemented with a final concentration of 1-5 mM NAC.
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Control groups: Include a vehicle control (medium with the same final concentration of DMSO as the highest Sapitinib concentration) and a NAC-only control.
-
-
Incubation: Remove the old medium from the cells and add the prepared treatment media. Incubate for 24, 48, or 72 hours.
-
Cell Viability Assay: Assess cell viability using a standard method such as the MTS or MTT assay according to the manufacturer's protocol.
-
Data Analysis: Calculate the percentage of cell viability relative to the vehicle control. Compare the viability curves of the Sapitinib-only group with the Sapitinib + NAC group to determine if NAC mitigates cytotoxicity.
Protocol 2: Preparation of Sapitinib difumarate using an Alternative Solvent System
This protocol is for situations where DMSO toxicity is a significant concern.
-
Stock Solution Preparation:
-
Prepare a high-concentration stock solution of Sapitinib difumarate in a water-miscible organic solvent such as ethanol or a co-solvent mixture (e.g., 50% Propylene glycol / 50% Ethanol). The choice of solvent will depend on the specific compound solubility.
-
-
Solvent Toxicity Titration: Before using the new solvent in your main experiment, perform a dose-response experiment with the solvent alone to determine the maximum non-toxic concentration for your cell line.
-
Working Solution Preparation:
-
Based on the solvent toxicity titration, calculate the maximum volume of the stock solution that can be added to the culture medium without causing toxicity.
-
Prepare serial dilutions of the Sapitinib stock solution in pre-warmed (37°C) cell culture medium. Ensure vigorous mixing at each dilution step to maintain solubility.
-
-
Cell Treatment: Proceed with your experiment as you would with DMSO-prepared Sapitinib, ensuring that the final concentration of the alternative solvent remains below the determined toxic threshold.
Visualizations
Caption: Sapitinib difumarate inhibits ErbB receptor signaling pathways.
Caption: Workflow for troubleshooting and minimizing Sapitinib difumarate toxicity.
References
- 1. selleckchem.com [selleckchem.com]
- 2. Drug: Sapitinib - Cancerrxgene - Genomics of Drug Sensitivity in Cancer [cancerrxgene.org]
- 3. N-Acetyl-L-Cysteine (NAC) Blunts Axitinib-Related Adverse Effects in Preclinical Models of Glioblastoma - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. N‐Acetyl‐L‐Cysteine (NAC) Blunts Axitinib‐Related Adverse Effects in Preclinical Models of Glioblastoma - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Advances in Cyclodextrins and Their Derivatives in Nano-Delivery Systems [mdpi.com]
- 6. Cyclodextrin Based Nanoparticles for Drug Delivery and Theranostics - PMC [pmc.ncbi.nlm.nih.gov]
Technical Support Center: Enhancing the Bioavailability of AZD8931 in Preclinical Research
This technical support center provides researchers, scientists, and drug development professionals with troubleshooting guides and frequently asked questions (FAQs) to address challenges related to the oral bioavailability of AZD8931 in animal studies.
I. Frequently Asked Questions (FAQs)
Q1: What is AZD8931 and why is its bioavailability a consideration for in vivo studies?
A1: AZD8931 is a potent, reversible, and equipotent inhibitor of Epidermal Growth Factor Receptor (EGFR), HER2 (ErbB2), and HER3 (ErbB3) signaling pathways.[1] It is an orally administered small molecule. Like many tyrosine kinase inhibitors, AZD8931's effectiveness in animal models can be influenced by its oral bioavailability, which is the fraction of the administered dose that reaches systemic circulation. Suboptimal bioavailability can lead to variability in experimental results and may require higher administered doses.
Q2: What are the known physicochemical properties of AZD8931 that might affect its oral bioavailability?
A2: AZD8931 exhibits pH-dependent aqueous solubility.[2] It has two ionizable sites with pKa values of 6.7 (piperidine) and 5.0 (quinazoline). Its aqueous solubility is 17 µM at pH 6.8.[2] While its permeability is considered good (Papp, A to B 15.9 × 10–6 cm·s–1 in Caco-2 cells), its low solubility at physiological pH suggests it is likely a Biopharmaceutics Classification System (BCS) Class II compound (low solubility, high permeability).[2][3] For BCS Class II drugs, the dissolution rate is often the limiting step for oral absorption.
Q3: My in vivo study with AZD8931 is showing high variability in therapeutic response between animals. Could this be related to bioavailability?
A3: Yes, high inter-animal variability in therapeutic response is a common consequence of poor or inconsistent oral bioavailability. Factors such as individual differences in gastrointestinal pH, transit time, and food intake can significantly impact the dissolution and absorption of a low-solubility compound like AZD8931, leading to variable plasma concentrations and, consequently, inconsistent efficacy.
Q4: What is a simple, standard formulation for administering AZD8931 orally in mice for initial studies?
A4: For initial preclinical studies, a common and straightforward approach is to administer AZD8931 as a suspension. Several in vivo studies have successfully used a suspension of AZD8931 in a 1% (v/v) solution of polysorbate 80 (Tween 80) in deionized water, administered by oral gavage.[4]
Q5: Are there more advanced formulation strategies I can consider to improve the bioavailability of AZD8931?
A5: Yes, for BCS Class II compounds like AZD8931, several advanced formulation strategies can be employed to enhance solubility and, therefore, bioavailability. These include:
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Solid Dispersions: Dispersing AZD8931 in a hydrophilic polymer matrix at a molecular level to create an amorphous solid dispersion can significantly improve its dissolution rate.
-
Lipid-Based Formulations: Formulating AZD8931 in lipids, surfactants, and co-solvents can enhance its solubilization in the gastrointestinal tract. Self-emulsifying drug delivery systems (SEDDS) are a type of lipid-based formulation that forms a fine emulsion upon contact with gastrointestinal fluids.
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Nanotechnology: Reducing the particle size of AZD8931 to the nanoscale (nanosuspensions) increases the surface area-to-volume ratio, leading to a faster dissolution rate. Encapsulating AZD8931 in nanoparticles can also improve its solubility and absorption.
II. Troubleshooting Guide
| Problem | Potential Cause | Recommended Solution |
| High variability in plasma concentrations of AZD8931 between animals. | Poor and inconsistent dissolution of the administered compound due to its low, pH-dependent solubility. | Consider formulating AZD8931 as an amorphous solid dispersion or a lipid-based formulation to improve its dissolution rate and consistency. |
| Low therapeutic efficacy despite administering a high dose of AZD8931. | Poor oral bioavailability limiting the amount of drug reaching the systemic circulation and the tumor site. | Explore advanced formulation strategies such as solid dispersions, lipid-based formulations (e.g., SEDDS), or nanotechnology to enhance the solubility and absorption of AZD8931. |
| Precipitation of AZD8931 observed in the dosing vehicle before administration. | The concentration of AZD8931 exceeds its solubility in the chosen vehicle. | Reduce the concentration of AZD8931 in the suspension. If a higher dose is required, consider using a different vehicle or a solubilization technique like a co-solvent system or a lipid-based formulation. |
| Difficulty in achieving a homogenous suspension of AZD8931. | The crystalline nature and hydrophobicity of the compound make it difficult to wet and disperse. | Use a wetting agent like Tween 80. Sonication can also be used to aid in the dispersion of the powder in the vehicle. For a more robust solution, consider micronization or conversion to a nanosuspension. |
III. Quantitative Data Summary
Table 1: Physicochemical and Preclinical Pharmacokinetic Properties of AZD8931
| Parameter | Value | Species | Reference |
| Molecular Weight | 473.93 g/mol | - | [5] |
| Aqueous Solubility | 17 µM (at pH 6.8) | - | [2] |
| Permeability (Papp, A to B) | 15.9 × 10–6 cm·s–1 | Caco-2 cells | [2] |
| pKa | 6.7 (piperidine), 5.0 (quinazoline) | - | [2] |
| Oral Bioavailability (F) | Good | Rat, Dog | [2][4] |
| Clearance (Cl) | Low | Rat, Dog | [2][4] |
| Volume of Distribution (Vdss) | - | Rat, Dog | [2] |
| Human Hepatocyte Turnover (Clint) | < 4.5 µL/min/10^6 cells | - | [4] |
Note: While preclinical data in rats and dogs show "good" bioavailability, this is relative and may not be optimal for achieving consistent therapeutic concentrations in all experimental settings. Improving bioavailability can still be beneficial for reducing variability and dose.
IV. Experimental Protocols
Protocol 1: Preparation of AZD8931 Amorphous Solid Dispersion by Solvent Evaporation
-
Materials: AZD8931, a hydrophilic polymer (e.g., polyvinylpyrrolidone (PVP) K30, Soluplus®), and a suitable organic solvent (e.g., methanol, dichloromethane).
-
Procedure:
-
Dissolve both AZD8931 and the chosen hydrophilic polymer in the organic solvent. A typical drug-to-polymer ratio to start with is 1:4 (w/w).
-
Ensure complete dissolution of both components.
-
Evaporate the solvent under reduced pressure using a rotary evaporator at a controlled temperature (e.g., 40-50°C).
-
A thin film of the solid dispersion will form on the wall of the flask.
-
Further dry the solid dispersion under vacuum for 24 hours to remove any residual solvent.
-
Scrape the dried solid dispersion from the flask and pulverize it into a fine powder using a mortar and pestle.
-
Store the resulting powder in a desiccator.
-
-
Characterization: The amorphous nature of the solid dispersion should be confirmed using techniques such as Powder X-ray Diffraction (PXRD) and Differential Scanning Calorimetry (DSC).
Protocol 2: Preparation of a Self-Emulsifying Drug Delivery System (SEDDS) for AZD8931
-
Materials: AZD8931, a lipid/oil (e.g., Capryol™ 90, Labrafil® M 1944 CS), a surfactant (e.g., Kolliphor® EL, Tween® 80), and a co-surfactant/co-solvent (e.g., Transcutol® HP, PEG 400).
-
Procedure:
-
Determine the solubility of AZD8931 in various lipids, surfactants, and co-solvents to select the most suitable excipients.
-
Based on the solubility data, prepare different ratios of the selected lipid, surfactant, and co-surfactant.
-
Add the required amount of AZD8931 to the excipient mixture and vortex or sonicate until the drug is completely dissolved. Gentle heating may be applied if necessary.
-
To assess the self-emulsifying properties, add a small amount of the formulation (e.g., 1 mL) to a larger volume of aqueous medium (e.g., 250 mL of water or simulated gastric fluid) under gentle agitation.
-
Observe the formation of a nano- or microemulsion. The resulting emulsion should be visually clear to slightly opalescent.
-
Characterize the droplet size and polydispersity index of the resulting emulsion using a dynamic light scattering (DLS) instrument.
-
Protocol 3: Preparation of AZD8931 Nanosuspension by Wet Milling
-
Materials: AZD8931, a stabilizer (e.g., Poloxamer 188, hydroxypropyl methylcellulose (HPMC)), and purified water.
-
Procedure:
-
Prepare a suspension of AZD8931 in an aqueous solution of the stabilizer. A typical starting concentration is 1-5% (w/v) of AZD8931 and 0.5-2% (w/v) of the stabilizer.
-
Introduce the suspension into a wet milling chamber containing milling beads (e.g., yttrium-stabilized zirconium oxide beads).
-
Mill the suspension at a high speed for a specified duration (this will require optimization, but can range from a few hours to a day).
-
Monitor the particle size reduction periodically using a laser diffraction or dynamic light scattering instrument until the desired particle size (typically <500 nm) is achieved.
-
Separate the nanosuspension from the milling beads.
-
The resulting nanosuspension can be used directly for oral administration or can be further processed (e.g., lyophilized) into a solid dosage form.
-
V. Visualizations
Caption: AZD8931 inhibits EGFR, HER2, and HER3 signaling pathways.
Caption: Workflow for improving the bioavailability of AZD8931.
References
- 1. AZD8931, an equipotent, reversible inhibitor of signaling by epidermal growth factor receptor, ERBB2 (HER2), and ERBB3: a unique agent for simultaneous ERBB receptor blockade in cancer - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Discovery of AZD8931, an Equipotent, Reversible Inhibitor of Signaling by EGFR, HER2, and HER3 Receptors - PMC [pmc.ncbi.nlm.nih.gov]
- 3. database.ich.org [database.ich.org]
- 4. medchemexpress.com [medchemexpress.com]
- 5. AZD8931; CAS No:848942-61-0 [aobious.com]
Validation & Comparative
A Head-to-Head Battle in EGFR-Mutated Cells: Sapitinib Difumarate Versus Gefitinib
A comprehensive comparison of two prominent EGFR tyrosine kinase inhibitors, sapitinib difumarate and gefitinib, reveals key differences in their potency and cellular effects in EGFR-mutated cancer cells. This guide provides researchers, scientists, and drug development professionals with a detailed analysis of their performance, supported by experimental data and protocols.
Sapitinib difumarate (AZD8931) and gefitinib are both inhibitors of the epidermal growth factor receptor (EGFR) tyrosine kinase, a critical signaling protein often mutated in non-small cell lung cancer (NSCLC) and other cancers. While both drugs target the ATP-binding site of the EGFR kinase domain, preclinical studies demonstrate that sapitinib exhibits broader and more potent activity against the ErbB family of receptors.
Quantitative Performance Analysis
Experimental data highlights the superior potency of sapitinib difumarate in inhibiting both EGFR phosphorylation and the proliferation of EGFR-mutated cancer cells when compared directly with gefitinib.
Table 1: Inhibition of EGFR Phosphorylation
| Compound | Cell Line | EGFR Mutation Status | IC50 (nmol/L) | Statistical Significance (vs. Gefitinib) |
| Sapitinib difumarate | KB | Wild-type (overexpressed) | 4 | P = 0.0025 |
| Gefitinib | KB | Wild-type (overexpressed) | 11 | - |
IC50 values represent the concentration of the drug required to inhibit 50% of EGFR phosphorylation.
Table 2: Anti-proliferative Activity in NSCLC Cell Lines
| Cell Line | EGFR Mutation Status | Sapitinib difumarate GI50 (nmol/L) | Gefitinib GI50 (nmol/L) | Statistical Significance |
| PC-9 | Exon 19 Deletion | 0.1 | Not explicitly stated, but sapitinib was significantly more potent. | P = 0.0001 |
| NCI-H1975 | L858R & T790M | Not explicitly stated, but sapitinib was significantly more potent. | Not explicitly stated, but sapitinib was significantly more potent. | P = 0.009 |
GI50 values represent the concentration of the drug required to inhibit 50% of cell growth.
Mechanism of Action and Signaling Pathways
Both sapitinib and gefitinib function by competitively inhibiting the binding of ATP to the EGFR tyrosine kinase domain. This action blocks the autophosphorylation of the receptor and subsequently inhibits downstream signaling pathways crucial for cancer cell proliferation and survival. The primary pathways affected are the RAS-RAF-MEK-ERK and the PI3K-AKT-mTOR pathways. Sapitinib is distinguished by its equipotent inhibition of EGFR, HER2 (ErbB2), and HER3 (ErbB3) signaling, offering a more comprehensive blockade of the ErbB receptor family.[1]
Figure 1: Simplified EGFR signaling pathway and points of inhibition by sapitinib and gefitinib.
Experimental Protocols
The following are detailed methodologies for the key experiments cited in the comparison.
Cellular Phospho-EGFR Inhibition Assay
Objective: To determine the concentration of sapitinib and gefitinib required to inhibit EGFR phosphorylation in cells.
-
Cell Line: KB human oral cancer cells, which overexpress EGFR, were used.
-
Cell Culture: Cells were maintained in appropriate culture medium and conditions.
-
Drug Treatment: Cells were treated with a range of concentrations of sapitinib difumarate or gefitinib.
-
EGF Stimulation: Following drug incubation, cells were stimulated with epidermal growth factor (EGF) to induce EGFR phosphorylation.
-
Lysis and Protein Quantification: Cells were lysed, and total protein concentration was determined.
-
ELISA: An enzyme-linked immunosorbent assay (ELISA) was performed to quantify the levels of phosphorylated EGFR relative to the total EGFR.
-
Data Analysis: IC50 values were calculated from the dose-response curves.
Figure 2: Workflow for the cellular phospho-EGFR inhibition assay.
Cell Proliferation (GI50) Assay
Objective: To determine the concentration of sapitinib and gefitinib required to inhibit the growth of NSCLC cell lines.
-
Cell Lines: A panel of NSCLC cell lines, including PC-9 (EGFR exon 19 deletion) and NCI-H1975 (EGFR L858R and T790M mutations), were used.
-
Cell Seeding: Cells were seeded into 96-well plates at an appropriate density.
-
Drug Incubation: Cells were incubated with various concentrations of sapitinib difumarate or gefitinib for a specified period (e.g., 72 hours).
-
Cell Viability Reagent: A cell viability reagent (e.g., MTS or resazurin) was added to each well.
-
Incubation: The plates were incubated to allow for the conversion of the reagent by viable cells.
-
Absorbance/Fluorescence Measurement: The absorbance or fluorescence was measured using a plate reader.
-
Data Analysis: The GI50 values, representing the drug concentration causing 50% inhibition of cell growth, were calculated from the dose-response curves.
Conclusion
In preclinical in vitro studies, sapitinib difumarate demonstrates superior potency compared to gefitinib in inhibiting EGFR signaling and the proliferation of EGFR-mutated NSCLC cells.[1] Its broader inhibitory profile against the ErbB receptor family may offer a therapeutic advantage in overcoming certain mechanisms of resistance. These findings underscore the importance of continued investigation into the clinical application of sapitinib in patient populations with EGFR-driven malignancies.
References
A Head-to-Head Battle in the Lab: AZD8931 vs. Erlotinib in NSCLC Cell Lines
For researchers, scientists, and drug development professionals, understanding the nuanced differences between targeted therapies is paramount in the quest for more effective cancer treatments. This guide provides a comprehensive comparison of two notable tyrosine kinase inhibitors, AZD8931 and erlotinib, in the context of non-small cell lung cancer (NSCLC) cell lines. We delve into their mechanisms of action, present comparative experimental data on their efficacy, and provide detailed methodologies for the key experiments cited.
At a Glance: Key Differences in Mechanism and Potency
Erlotinib, a well-established therapeutic agent, specifically targets the epidermal growth factor receptor (EGFR), a key driver in many NSCLC cases. In contrast, AZD8931 presents a broader spectrum of inhibition, acting as an equipotent, reversible inhibitor of EGFR (ErbB1), HER2 (ErbB2), and HER3 (ErbB3) signaling pathways.[1] This multi-targeted approach suggests a potential for overcoming resistance mechanisms that may limit the efficacy of EGFR-specific inhibitors.
Data Presentation: A Comparative Analysis of In Vitro Efficacy
| Drug | Cell Line | EGFR Mutation Status | HER2 Status | IC50 / GI50 (µM) | Reference |
| AZD8931 | PC-9 | Exon 19 deletion | Not specified | 0.0001 | Hickinson et al., 2010 |
| Calu-3 | Wild-Type | Amplified | 0.021 | Hickinson et al., 2010 | |
| NCI-H1437 | Wild-Type | Not specified | >10 | Hickinson et al., 2010 | |
| Erlotinib | A549 | Wild-Type | Not specified | ~23 | Zhang et al., 2018 |
| PC-9 | Exon 19 deletion | Not specified | 0.065 | Kwon et al., 2021 | |
| H1299 | Wild-Type | Not specified | 65 | Kwon et al., 2021 | |
| HCC827 | Exon 19 deletion | Not specified | Not specified | - | |
| H1975 | L858R, T790M | Not specified | Not specified | - | |
| NCI-H3255 | L858R | Not specified | Not specified | - | |
| QG56 | Wild-Type | Not specified | Not specified | - |
Note: IC50 (half maximal inhibitory concentration) and GI50 (half maximal growth inhibition) values are measures of drug potency. Lower values indicate higher potency. The data for erlotinib is sourced from multiple studies, which may introduce variability.
Delving Deeper: Impact on Apoptosis and Signaling Pathways
While direct comparative data on apoptosis induction is limited, studies on the individual agents provide insights into their mechanisms. Erlotinib has been shown to induce apoptosis in NSCLC cells, often associated with the activation of the JNK signaling pathway and the generation of reactive oxygen species (ROS).[2] Western blot analysis in such studies typically reveals an increase in cleaved PARP and cleaved caspase-3, which are hallmarks of apoptosis.
AZD8931, by inhibiting EGFR, HER2, and HER3, is also expected to induce apoptosis. Its broader inhibitory profile suggests it may be effective in cell lines where signaling redundancy through HER2 or HER3 contributes to survival. The inhibition of these pathways ultimately disrupts downstream signaling cascades crucial for cell proliferation and survival, such as the PI3K/Akt and MAPK pathways.
Visualizing the Mechanisms
To better understand the intricate cellular processes affected by these inhibitors, the following diagrams illustrate the targeted signaling pathways and a general experimental workflow for their comparison.
Caption: Simplified signaling pathways targeted by AZD8931 and erlotinib.
Caption: General experimental workflow for comparing the effects of the two drugs.
Experimental Protocols
The following are generalized methodologies for the key experiments cited in the comparison of AZD8931 and erlotinib. Specific details may vary between individual studies.
Cell Viability Assay (e.g., MTT or CellTiter-Glo®)
-
Cell Seeding: NSCLC cells are seeded in 96-well plates at a predetermined density and allowed to adhere overnight.
-
Drug Treatment: Cells are treated with a range of concentrations of AZD8931 or erlotinib for a specified period (e.g., 72 hours).
-
Reagent Addition:
-
MTT Assay: MTT reagent (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) is added to each well and incubated to allow for the formation of formazan crystals by viable cells. The crystals are then solubilized with a solvent (e.g., DMSO).
-
CellTiter-Glo® Assay: A reagent containing luciferase and its substrate is added to the wells, leading to the generation of a luminescent signal proportional to the amount of ATP present, which is indicative of the number of viable cells.
-
-
Data Acquisition: The absorbance (MTT) or luminescence (CellTiter-Glo®) is measured using a plate reader.
-
Data Analysis: The percentage of cell viability is calculated relative to untreated control cells. IC50/GI50 values are determined by plotting cell viability against drug concentration and fitting the data to a dose-response curve.
Apoptosis Assay (e.g., Annexin V/Propidium Iodide Staining with Flow Cytometry)
-
Cell Treatment: Cells are treated with AZD8931 or erlotinib at specified concentrations and for a defined duration.
-
Cell Harvesting: Both adherent and floating cells are collected, washed with cold PBS, and resuspended in Annexin V binding buffer.
-
Staining: Annexin V-FITC and propidium iodide (PI) are added to the cell suspension and incubated in the dark. Annexin V binds to phosphatidylserine on the outer leaflet of the cell membrane of apoptotic cells, while PI intercalates with the DNA of cells with compromised membranes (late apoptotic/necrotic cells).
-
Flow Cytometry: The stained cells are analyzed using a flow cytometer to differentiate between viable (Annexin V-/PI-), early apoptotic (Annexin V+/PI-), late apoptotic/necrotic (Annexin V+/PI+), and necrotic (Annexin V-/PI+) cell populations.
-
Data Analysis: The percentage of cells in each quadrant is quantified to determine the extent of apoptosis induced by the drug treatment.
Western Blot Analysis for Signaling Pathways
-
Cell Lysis: Following drug treatment, cells are washed with cold PBS and lysed in RIPA buffer containing protease and phosphatase inhibitors to extract total protein.
-
Protein Quantification: The protein concentration of the lysates is determined using a protein assay (e.g., BCA assay).
-
SDS-PAGE and Transfer: Equal amounts of protein are separated by sodium dodecyl sulfate-polyacrylamide gel electrophoresis (SDS-PAGE) and then transferred to a polyvinylidene difluoride (PVDF) membrane.
-
Immunoblotting: The membrane is blocked with a blocking buffer (e.g., 5% non-fat milk or bovine serum albumin in TBST) and then incubated with primary antibodies specific to the target proteins (e.g., phospho-EGFR, total EGFR, phospho-Akt, total Akt, cleaved PARP, cleaved caspase-3, and a loading control like β-actin or GAPDH).
-
Secondary Antibody Incubation and Detection: The membrane is washed and incubated with a horseradish peroxidase (HRP)-conjugated secondary antibody. The protein bands are visualized using an enhanced chemiluminescence (ECL) detection system.
-
Analysis: The intensity of the protein bands is quantified using densitometry software and normalized to the loading control to compare the expression levels of the target proteins between different treatment groups.
Conclusion
References
- 1. AZD8931, an equipotent, reversible inhibitor of signaling by epidermal growth factor receptor, ERBB2 (HER2), and ERBB3: a unique agent for simultaneous ERBB receptor blockade in cancer - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Erlotinib induces the human non–small‐cell lung cancer cells apoptosis via activating ROS‐dependent JNK pathways - PMC [pmc.ncbi.nlm.nih.gov]
A Comparative Efficacy Analysis of Sapitinib and Afatinib in Oncology Research
A detailed guide for researchers, scientists, and drug development professionals on the preclinical efficacy of two prominent ErbB family inhibitors.
This guide provides a comparative overview of Sapitinib (AZD8931) and afatinib (BIBW 2992), two tyrosine kinase inhibitors (TKIs) targeting the ErbB family of receptors, which play a crucial role in cancer development and progression. While direct head-to-head clinical trials are not available, this document synthesizes published preclinical data to offer a comparative perspective on their mechanisms of action and anti-cancer activity.
Mechanism of Action: A Tale of Two Binding Modes
Sapitinib and afatinib, while both targeting members of the ErbB family, exhibit a fundamental difference in their interaction with the target proteins.
Sapitinib is a reversible, ATP-competitive inhibitor of EGFR (ErbB1), HER2 (ErbB2), and ErbB3.[1][2] Its mechanism involves competing with ATP for the binding site in the kinase domain of these receptors. This reversible binding means that the inhibitory effect can be overcome by increased ATP concentrations.
Afatinib , in contrast, is an irreversible inhibitor of the ErbB receptor family, targeting EGFR, HER2, and HER4.[3][4] It forms a covalent bond with a specific cysteine residue in the ATP-binding pocket of these receptors.[4] This irreversible binding leads to a sustained and prolonged inhibition of kinase activity, a characteristic that distinguishes it from reversible inhibitors.[4]
Preclinical Efficacy: A Comparative Look at In Vitro Data
This section summarizes key preclinical data for Sapitinib and afatinib, focusing on their inhibitory concentrations in biochemical and cellular assays. It is important to note that these values are from different studies and direct comparisons should be made with caution due to variations in experimental conditions.
Biochemical Kinase Inhibition
| Drug | Target | IC50 (nM) | Study Reference |
| Sapitinib | EGFR | 4 | [2] |
| HER2 (ErbB2) | 3 | [2] | |
| ErbB3 | 4 | [2] | |
| Afatinib | EGFR (wild-type) | 0.5 | [5] |
| HER2 (ErbB2) | 14 | [5] | |
| HER4 (ErbB4) | 1 | [6] | |
| EGFR (L858R/T790M) | 10 | [4] |
Table 1: Comparative IC50 values for Sapitinib and afatinib in cell-free kinase assays.
Cellular Antiproliferative Activity
| Drug | Cell Line | Cancer Type | GI50/IC50 (nM) | Study Reference |
| Sapitinib | PC-9 | Non-Small Cell Lung Cancer (EGFR activating mutation) | 0.1 (GI50) | [2] |
| NCI-H1437 | Non-Small Cell Lung Cancer | >10,000 (GI50) | [2] | |
| MCF7 | Breast Cancer (HER2 stimulated) | 3 (IC50, pHER2) | [2] | |
| Afatinib | SK-BR-3 | Breast Cancer (HER2-amplified) | 2 (IC50) | [4] |
| BT-474 | Breast Cancer (HER2-amplified) | 2 (IC50) | [4] | |
| NCI-H1975 | Non-Small Cell Lung Cancer (L858R/T790M) | - | [4] |
Table 2: Comparative cellular antiproliferative and inhibitory activities of Sapitinib and afatinib.
Signaling Pathways and Experimental Workflows
To visually represent the mechanisms and experimental approaches discussed, the following diagrams have been generated using the DOT language.
Caption: EGFR/HER2 signaling pathway and points of inhibition.
Caption: General experimental workflow for TKI evaluation.
Experimental Protocols
Detailed methodologies are crucial for the replication and validation of scientific findings. Below are generalized protocols for key experiments used in the evaluation of TKIs like Sapitinib and afatinib.
In Vitro Kinase Assay
Objective: To determine the half-maximal inhibitory concentration (IC50) of a compound against a purified kinase.
Methodology:
-
Recombinant human EGFR and HER2 kinases are expressed and purified.
-
The kinase reaction is typically performed in a 96- or 384-well plate format.
-
Each well contains the kinase, a specific peptide substrate, and ATP.
-
The test compound (Sapitinib or afatinib) is added in a series of dilutions.
-
The reaction is initiated by the addition of ATP and incubated at a controlled temperature (e.g., 30°C).
-
Kinase activity is measured by quantifying the amount of phosphorylated substrate, often using methods like ADP-Glo™, HTRF®, or ELISA-based assays.[7][8][9]
-
IC50 values are calculated by plotting the percentage of kinase inhibition against the log concentration of the inhibitor.[7]
Cell Viability Assay (MTS/MTT)
Objective: To determine the concentration of a compound that inhibits cell growth by 50% (GI50) or is cytotoxic to 50% of the cells (IC50).
Methodology:
-
Cancer cell lines of interest are seeded in 96-well plates and allowed to adhere overnight.
-
The cells are then treated with a range of concentrations of the test compound.
-
After a specified incubation period (e.g., 72 hours), a reagent such as MTS or MTT is added to each well.[1][10][11][12][13]
-
Viable cells with active metabolism convert the reagent into a colored formazan product.[13]
-
The absorbance of the colored product is measured using a microplate reader.
-
The GI50 or IC50 value is determined by plotting cell viability against the log concentration of the compound.[11]
Western Blotting for Signaling Pathway Analysis
Objective: To assess the effect of the inhibitor on the phosphorylation status of key proteins in a signaling pathway.
Methodology:
-
Cancer cells are treated with the inhibitor at various concentrations and for different durations.
-
Whole-cell lysates are prepared, and protein concentration is determined.
-
Equal amounts of protein from each sample are separated by size using SDS-PAGE.
-
The separated proteins are transferred to a membrane (e.g., PVDF or nitrocellulose).
-
The membrane is incubated with primary antibodies specific for the phosphorylated and total forms of the target proteins (e.g., p-EGFR, EGFR, p-Akt, Akt, p-ERK, ERK).[14][15][16]
-
After washing, the membrane is incubated with a secondary antibody conjugated to an enzyme (e.g., HRP) or a fluorophore.
-
The protein bands are visualized using chemiluminescence or fluorescence imaging.[14]
In Vivo Tumor Xenograft Model
Objective: To evaluate the anti-tumor efficacy of the compound in a living organism.
Methodology:
-
Immunocompromised mice (e.g., nude or SCID mice) are subcutaneously injected with human cancer cells.[17][18][19]
-
Once tumors reach a palpable size, the mice are randomized into treatment and control groups.[17][18]
-
The treatment group receives the test compound (Sapitinib or afatinib) via a specified route (e.g., oral gavage or intraperitoneal injection) and schedule. The control group receives a vehicle.[17]
-
At the end of the study, the mice are euthanized, and the tumors are excised, weighed, and may be used for further analysis (e.g., histology, biomarker analysis).
-
The anti-tumor efficacy is assessed by comparing the tumor growth in the treated group to the control group.
Conclusion
Both Sapitinib and afatinib are potent inhibitors of the ErbB family of receptors, with preclinical data demonstrating their anti-cancer activity. The primary distinction lies in their binding mechanism, with afatinib's irreversible inhibition offering the potential for a more sustained blockade of oncogenic signaling. The choice between a reversible and an irreversible inhibitor for therapeutic development depends on a multitude of factors, including efficacy against specific mutations, the potential for off-target effects, and the development of resistance mechanisms. This guide provides a foundational comparison based on available preclinical data to aid researchers in their ongoing efforts to develop more effective cancer therapies.
References
- 1. 2.5. Cell Viability Assay [bio-protocol.org]
- 2. selleckchem.com [selleckchem.com]
- 3. Afatinib for the treatment of EGFR mutation-positive NSCLC: A review of clinical findings - PMC [pmc.ncbi.nlm.nih.gov]
- 4. A comprehensive review of the preclinical efficacy profile of the ErbB family blocker afatinib in cancer - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Potential of afatinib in the treatment of patients with HER2-positive breast cancer - PMC [pmc.ncbi.nlm.nih.gov]
- 6. researchgate.net [researchgate.net]
- 7. rsc.org [rsc.org]
- 8. promega.com [promega.com]
- 9. bpsbioscience.com [bpsbioscience.com]
- 10. pubcompare.ai [pubcompare.ai]
- 11. Cell viability assay [bio-protocol.org]
- 12. Protocol for Cell Viability Assays: CCK-8 and MTT - Creative Biogene [creative-biogene.com]
- 13. Cell Viability Assays - Assay Guidance Manual - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 14. Analyzing expression and phosphorylation of the EGF receptor in HNSCC - PMC [pmc.ncbi.nlm.nih.gov]
- 15. researchgate.net [researchgate.net]
- 16. researchgate.net [researchgate.net]
- 17. In vivo animal model experiments [bio-protocol.org]
- 18. Antitumor efficacy of triple monoclonal antibody inhibition of epidermal growth factor receptor (EGFR) with MM151 in EGFR-dependent and in cetuximab-resistant human colorectal cancer cells - PMC [pmc.ncbi.nlm.nih.gov]
- 19. sites.lifesci.ucla.edu [sites.lifesci.ucla.edu]
Validating the Efficacy of Sapitinib Difumarate with Apoptosis Assays: A Comparative Guide
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comparative analysis of Sapitinib (AZD8931) difumarate, a potent, reversible, ATP-competitive inhibitor of the ErbB family of receptor tyrosine kinases, with a focus on validating its efficacy through apoptosis assays. It compares Sapitinib with other well-known ErbB inhibitors, Lapatinib and Gefitinib, offering supporting experimental data and detailed methodologies for key experiments.
Introduction to Sapitinib Difumarate and its Mechanism of Action
Sapitinib difumarate (AZD8931) is a small molecule inhibitor that equipotently targets Epidermal Growth Factor Receptor (EGFR, ErbB1), HER2 (ErbB2), and ErbB3, with IC50 values of 4 nM, 3 nM, and 4 nM, respectively.[1] By inhibiting the autophosphorylation of these receptors, Sapitinib effectively blocks downstream signaling pathways, primarily the RAS-RAF-MAPK and PI3K/AKT pathways, which are critical for tumor cell proliferation, survival, and angiogenesis.[1] This broad-spectrum inhibition of the ErbB family distinguishes Sapitinib from other inhibitors like Gefitinib (EGFR-specific) and Lapatinib (dual EGFR and HER2 inhibitor).
Signaling Pathway Inhibition
The ErbB signaling network is a key driver in many cancers. Ligand binding to EGFR, or heterodimerization with other ErbB family members, triggers a cascade of phosphorylation events that activate downstream pathways promoting cell growth and survival. Sapitinib's ability to simultaneously block EGFR, HER2, and HER3 signaling offers a comprehensive approach to shutting down these pro-tumorigenic signals.
Caption: ErbB Signaling Pathway and Inhibition by Sapitinib, Lapatinib, and Gefitinib.
Comparative Efficacy in Inducing Apoptosis
Apoptosis, or programmed cell death, is a key mechanism by which anticancer agents eliminate tumor cells. The efficacy of Sapitinib in inducing apoptosis has been demonstrated in various preclinical models.
In Vitro Apoptosis Induction
Studies have shown that Sapitinib (AZD8931) significantly induces apoptosis in cancer cell lines. For instance, in inflammatory breast cancer (IBC) cell lines SUM149 and FC-IBC-02, treatment with 1 µmol/L AZD8931 for 48 and 72 hours resulted in a significant increase in Annexin V-positive cells, indicating apoptosis.[2][3]
While direct head-to-head quantitative comparisons of apoptosis induction by Sapitinib, Lapatinib, and Gefitinib in the same study are limited, available data suggest that Sapitinib's broader inhibition profile may translate to more potent pro-apoptotic effects in certain contexts.
| Drug | Cell Line | Assay | Key Findings | Reference |
| Sapitinib (AZD8931) | SUM149, FC-IBC-02 (IBC) | Annexin V Staining | Significant increase in apoptotic cells after 48h and 72h treatment. | [2][3] |
| Sapitinib (AZD8931) | LoVo (Colorectal) Xenograft | Cleaved Caspase-3 (IHC) | Significant induction of apoptosis compared to control.[1] | [1] |
| Lapatinib | BT474 (Breast Cancer) | Annexin V Staining | Induced apoptosis, and this effect was enhanced when combined with anti-ErbB2 antibodies. | [3] |
| Gefitinib | BT474 (Breast Cancer) | Annexin V Staining | Had little impact on apoptosis when used as a single agent. | [3] |
Note: The data presented is compiled from different studies and may not be directly comparable due to variations in experimental conditions.
In Vivo Apoptosis Induction
In vivo studies using human tumor xenograft models have further validated the pro-apoptotic activity of Sapitinib. In a LoVo colorectal cancer xenograft model, treatment with AZD8931 led to a significant increase in cleaved caspase-3, a key executioner of apoptosis.[1]
Experimental Protocols for Apoptosis Assays
Validating the pro-apoptotic efficacy of Sapitinib and comparing it with other inhibitors requires robust and well-defined experimental protocols.
Annexin V/Propidium Iodide (PI) Staining for Flow Cytometry
This is a widely used method to detect early and late-stage apoptosis.
Principle: In early apoptosis, phosphatidylserine (PS) translocates from the inner to the outer leaflet of the plasma membrane. Annexin V, a calcium-dependent phospholipid-binding protein, has a high affinity for PS and can be conjugated to a fluorescent dye (e.g., FITC) to label apoptotic cells. Propidium iodide (PI) is a fluorescent nuclear stain that is excluded by live and early apoptotic cells with intact membranes but can enter late apoptotic and necrotic cells.
Experimental Workflow:
Caption: Workflow for Annexin V/PI Apoptosis Assay.
Detailed Protocol:
-
Cell Culture and Treatment: Seed cancer cells (e.g., 1 x 10^6 cells/well in a 6-well plate) and allow them to adhere overnight. Treat the cells with desired concentrations of Sapitinib difumarate, Lapatinib, Gefitinib, or vehicle control for the specified duration (e.g., 24, 48, 72 hours).
-
Cell Harvesting: Collect both adherent and floating cells. Gently wash the adherent cells with PBS and detach them using trypsin-EDTA. Combine the detached cells with the floating cells from the supernatant.
-
Washing: Wash the cells twice with cold PBS by centrifugation (e.g., 300 x g for 5 minutes).
-
Staining: Resuspend the cell pellet in 1X Annexin V binding buffer. Add FITC-conjugated Annexin V and propidium iodide to the cell suspension.
-
Incubation: Incubate the cells for 15 minutes at room temperature in the dark.
-
Analysis: Analyze the stained cells by flow cytometry within one hour.
Caspase-3/7 Activity Assay
This assay measures the activity of key executioner caspases, which are activated during apoptosis.
Principle: The assay utilizes a substrate for caspase-3 and -7 that, when cleaved by the active enzymes, releases a fluorescent or luminescent signal. The intensity of the signal is proportional to the caspase activity.
Experimental Workflow:
Caption: Workflow for Caspase-3/7 Activity Assay.
Detailed Protocol:
-
Cell Culture and Treatment: Seed cells in a 96-well plate at an appropriate density. Treat cells with Sapitinib difumarate, comparators, and controls.
-
Reagent Preparation: Prepare the caspase-3/7 reagent according to the manufacturer's instructions.
-
Assay Procedure: Add the caspase-3/7 reagent directly to the cell culture wells.
-
Incubation: Incubate the plate at room temperature for the recommended time (typically 30 minutes to 2 hours).
-
Data Acquisition: Measure the luminescence using a plate reader. The signal intensity is directly proportional to the amount of active caspase-3/7.
Conclusion
Sapitinib difumarate is a potent inhibitor of the ErbB receptor family that effectively induces apoptosis in cancer cells. While direct comparative studies quantifying apoptosis induction alongside Lapatinib and Gefitinib are not extensively available in the public domain, the existing evidence strongly supports Sapitinib's pro-apoptotic efficacy. The use of standardized apoptosis assays, such as Annexin V/PI staining and caspase activity assays, is crucial for the continued validation and comparison of Sapitinib's therapeutic potential in preclinical and clinical settings. The detailed protocols and workflows provided in this guide offer a framework for researchers to conduct these essential evaluations.
References
A Head-to-Head Comparison of Sapitinib Difumarate and Dacomitinib for HER2 Inhibition in Preclinical Models
In the landscape of targeted cancer therapies, inhibitors of the Human Epidermal Growth Factor Receptor 2 (HER2) have become a cornerstone for treating HER2-positive malignancies. Among the numerous small molecule tyrosine kinase inhibitors (TKIs) developed, Sapitinib difumarate and dacomitinib have emerged as potent agents targeting the ErbB family of receptors. This guide provides a detailed, objective comparison of these two compounds, focusing on their efficacy in HER2 inhibition, supported by experimental data from preclinical studies.
Executive Summary
| Feature | Sapitinib Difumarate | Dacomitinib |
| Mechanism of Action | Reversible, ATP-competitive inhibitor of EGFR (ErbB1), HER2 (ErbB2), and ErbB3 (ErbB3)[1][2][3]. | Irreversible pan-HER inhibitor, targeting EGFR (HER1), HER2 (ErbB2), and HER4 (ErbB4)[4][5][6]. |
| Binding | Reversible | Covalent, irreversible[5] |
| HER2 IC50 (cell-free) | 3 nM[1] | 45.7 nM[4][7] |
| Cellular HER2 Phosphorylation IC50 | 3 nM (MCF-7 cells)[1][8] | Not explicitly reported, but shown to reduce HER2 phosphorylation[9]. |
| Clinical Development Status (as of late 2025) | Investigated in Phase 2 clinical trials[2]. | Approved for specific types of NSCLC[10]. |
Introduction to the Inhibitors
Sapitinib difumarate (AZD8931) is a potent, orally available, reversible ATP-competitive inhibitor of the tyrosine kinase activity of EGFR, HER2, and HER3[1][2][3]. Its ability to inhibit three key members of the ErbB family suggests a broad potential in cancers driven by this signaling network.
Dacomitinib (PF-00299804) is a second-generation, irreversible pan-HER inhibitor that covalently binds to the kinase domains of EGFR, HER2, and HER4[4][5][6]. This irreversible binding is designed to provide a more sustained inhibition of HER signaling compared to reversible inhibitors.
Comparative Efficacy in HER2 Inhibition
The inhibitory potential of Sapitinib and dacomitinib against HER2 has been evaluated in various preclinical models. While direct head-to-head studies are limited, a comparison of their reported half-maximal inhibitory concentrations (IC50) provides valuable insights into their potency.
Biochemical and Cellular Potency
| Inhibitor | Target | IC50 (nM) | Assay Type | Source |
| Sapitinib difumarate | HER2 (ErbB2) | 3 | Cell-free | [1] |
| pHER2 (cellular) | 3 | MCF-7 cells | [1][8] | |
| Dacomitinib | HER2 (ErbB2) | 45.7 | Cell-free | [4][7] |
Note: IC50 values are from different studies and experimental conditions may vary.
Based on available cell-free assay data, Sapitinib difumarate exhibits a lower IC50 value for HER2 compared to dacomitinib, suggesting higher biochemical potency. In cellular assays, Sapitinib also demonstrates potent inhibition of HER2 phosphorylation at low nanomolar concentrations[1][8]. Dacomitinib has been shown to effectively reduce the phosphorylation of HER2 in sensitive cell lines[9][11].
Mechanism of Action and Signaling Pathway Inhibition
Both Sapitinib and dacomitinib target the ATP-binding pocket of the HER2 kinase domain, albeit through different binding mechanisms. This inhibition blocks downstream signaling pathways crucial for tumor cell proliferation and survival, such as the PI3K/Akt and MAPK/ERK pathways.
Caption: HER2 signaling pathway and points of inhibition by Sapitinib and dacomitinib.
Experimental Protocols
Detailed methodologies are crucial for the interpretation and replication of experimental findings. Below are representative protocols for key assays used to evaluate HER2 inhibitors.
HER2 Kinase Assay (Cell-Free)
This assay measures the direct inhibitory effect of a compound on the enzymatic activity of the isolated HER2 kinase domain.
Caption: A typical workflow for a cell-free HER2 kinase inhibition assay.
Methodology:
-
Reagents: Recombinant human HER2 kinase domain, a suitable substrate (e.g., a synthetic peptide), ATP, and the test inhibitor (Sapitinib or dacomitinib) dissolved in DMSO.
-
Procedure: The HER2 enzyme is incubated with varying concentrations of the inhibitor in a kinase reaction buffer.
-
The kinase reaction is initiated by the addition of a mixture of the substrate and ATP.
-
After a defined incubation period at a specific temperature, the reaction is stopped.
-
The amount of phosphorylated substrate is quantified using methods such as ELISA with a phospho-specific antibody or a luminescence-based assay that measures ATP consumption[1].
-
Data Analysis: The percentage of inhibition at each compound concentration is calculated relative to a no-inhibitor control. The IC50 value is then determined by fitting the data to a dose-response curve.
Cellular Proliferation Assay
This assay assesses the effect of the inhibitors on the growth of HER2-positive cancer cell lines.
Methodology:
-
Cell Culture: HER2-overexpressing cancer cell lines (e.g., BT-474, SK-BR-3) are cultured in appropriate media.
-
Plating: Cells are seeded into 96-well plates at a predetermined density and allowed to adhere overnight.
-
Treatment: The cells are then treated with a range of concentrations of Sapitinib or dacomitinib.
-
Incubation: The plates are incubated for a period of 3 to 6 days.
-
Viability Assessment: Cell viability is measured using a colorimetric or fluorometric assay, such as MTS or AlamarBlue, which quantifies metabolic activity as an indicator of cell number[1].
-
Data Analysis: The half-maximal growth inhibitory concentration (GI50) is calculated from the dose-response curves.
Western Blotting for HER2 Phosphorylation
This technique is used to determine the effect of the inhibitors on the phosphorylation status of HER2 and its downstream signaling proteins within cancer cells.
Methodology:
-
Cell Treatment: HER2-positive cells are treated with Sapitinib or dacomitinib at various concentrations for a specified time.
-
Lysis: The cells are lysed to extract total cellular proteins.
-
Protein Quantification: The protein concentration of the lysates is determined.
-
SDS-PAGE and Transfer: Equal amounts of protein are separated by size using sodium dodecyl sulfate-polyacrylamide gel electrophoresis (SDS-PAGE) and then transferred to a membrane (e.g., PVDF or nitrocellulose).
-
Immunoblotting: The membrane is incubated with primary antibodies specific for phosphorylated HER2 (p-HER2) and total HER2. Antibodies against downstream signaling proteins (e.g., p-Akt, p-ERK) and a loading control (e.g., β-actin or GAPDH) are also used.
-
Detection: Following incubation with appropriate secondary antibodies conjugated to an enzyme (e.g., HRP), the protein bands are visualized using a chemiluminescent substrate.
-
Analysis: The intensity of the bands is quantified to determine the relative levels of protein phosphorylation.
Preclinical and Clinical Insights
Sapitinib difumarate has demonstrated significant antitumor activity in preclinical models of various cancers, including those that are HER2 non-amplified but EGFR-overexpressed[12]. It has been evaluated in Phase 2 clinical trials for cancers such as breast and colorectal cancer[2][13][14].
Dacomitinib has shown efficacy in preclinical models of HER2-amplified breast cancer, including those resistant to other HER2-targeted therapies like trastuzumab and lapatinib[9]. It has also been investigated in patients with HER2-mutant or amplified lung cancers[10]. Dacomitinib is approved for the first-line treatment of patients with metastatic non-small cell lung cancer (NSCLC) with EGFR exon 19 deletion or exon 21 L858R substitution mutations.
Conclusion
Both Sapitinib difumarate and dacomitinib are potent inhibitors of HER2 signaling, with distinct biochemical properties. Sapitinib, a reversible inhibitor, shows high potency in cell-free and cellular assays. Dacomitinib, an irreversible inhibitor, demonstrates robust activity in preclinical models, including those with acquired resistance to other HER2-targeted agents. The choice between these inhibitors for future research or clinical development would depend on the specific cancer type, the molecular profile of the tumor, and the desired therapeutic strategy, balancing potency with the potential for off-target effects and resistance mechanisms. The provided experimental data and protocols offer a foundation for further comparative studies to elucidate the nuanced differences between these two important HER2 inhibitors.
References
- 1. selleckchem.com [selleckchem.com]
- 2. researchgate.net [researchgate.net]
- 3. caymanchem.com [caymanchem.com]
- 4. selleckchem.com [selleckchem.com]
- 5. Dacomitinib, an emerging HER-targeted therapy for non-small cell lung cancer - PMC [pmc.ncbi.nlm.nih.gov]
- 6. s3-us-west-2.amazonaws.com [s3-us-west-2.amazonaws.com]
- 7. Dacomitinib | EGFR | Apoptosis | TargetMol [targetmol.com]
- 8. medchemexpress.com [medchemexpress.com]
- 9. Dacomitinib (PF-00299804), an irreversible Pan-HER inhibitor, inhibits proliferation of HER2-amplified breast cancer cell lines resistant to trastuzumab and lapatinib - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. The treatment of patients with non-small cell lung cancer carrying uncommon EGFR mutations, HER2 mutations, or brain metastases: a systematic review of pre-clinical and clinical findings for dacomitinib - PMC [pmc.ncbi.nlm.nih.gov]
- 11. apexbt.com [apexbt.com]
- 12. AZD8931, an equipotent, reversible inhibitor of signaling by epidermal growth factor receptor (EGFR), HER2, and HER3: preclinical activity in HER2 non-amplified inflammatory breast cancer models - PubMed [pubmed.ncbi.nlm.nih.gov]
- 13. PANTHER: AZD8931, inhibitor of EGFR, ERBB2 and ERBB3 signalling, combined with FOLFIRI: a Phase I/II study to determine the importance of schedule and activity in colorectal cancer - UCL Discovery [discovery.ucl.ac.uk]
- 14. PANTHER: AZD8931, inhibitor of EGFR, ERBB2 and ERBB3 signalling, combined with FOLFIRI: a Phase I/II study to determine the importance of schedule and activity in colorectal cancer - PMC [pmc.ncbi.nlm.nih.gov]
Sapitinib vs. Lapatinib: A Head-to-Head Comparison of Two ErbB Family Inhibitors
In the landscape of targeted cancer therapies, inhibitors of the ErbB family of receptor tyrosine kinases have emerged as a cornerstone in the treatment of various solid tumors. Among these, Sapitinib (AZD8931) and Lapatinib stand out as potent orally administered small molecules. This guide provides a detailed, data-driven comparison of these two inhibitors, aimed at researchers, scientists, and drug development professionals.
Executive Summary
Sapitinib and Lapatinib are both reversible, ATP-competitive tyrosine kinase inhibitors targeting the epidermal growth factor receptor (EGFR) and human epidermal growth factor receptor 2 (HER2). However, a key differentiator is Sapitinib's equipotent inhibition of HER3, a feature that distinguishes its pharmacological profile. Preclinical data suggests that Sapitinib's broader, more balanced inhibition of the ErbB family may offer a wider therapeutic window and potentially overcome some mechanisms of resistance observed with more selective agents.
Mechanism of Action
Both Sapitinib and Lapatinib function by binding to the intracellular ATP-binding site of the EGFR and HER2 kinase domains, preventing autophosphorylation and subsequent activation of downstream signaling pathways crucial for cell proliferation and survival, such as the MAPK and PI3K/Akt pathways.[1][2][3][4]
Sapitinib is characterized as an equipotent, reversible inhibitor of EGFR, HER2, and HER3 signaling.[2][3][5] Its ability to inhibit HER3 phosphorylation is significant, as HER3 is a critical heterodimerization partner for EGFR and HER2 and its activation is a known mechanism of resistance to other ErbB inhibitors.
Lapatinib is a potent dual inhibitor of EGFR and HER2 tyrosine kinases.[4] While it effectively blocks signaling from these two receptors, its activity against HER3 is less pronounced compared to Sapitinib.
In Vitro Potency and Efficacy
Comparative preclinical studies have demonstrated that Sapitinib exhibits greater potency than Lapatinib in inhibiting ErbB receptor signaling and cell proliferation in certain cancer cell lines.
Kinase Inhibition
Sapitinib demonstrates a more balanced and potent inhibition of EGFR, HER2, and HER3 phosphorylation compared to Lapatinib.
| Target | Sapitinib (AZD8931) IC50 | Lapatinib IC50 |
| EGFR (Cellular Phosphorylation) | 4 nM[2][3][6][7] | ~170 nM (HN5 cells)[4] |
| HER2 (Cellular Phosphorylation) | 3 nM[2][3][6][7] | ~60-80 nM (BT474, HN5 cells)[4] |
| HER3 (Cellular Phosphorylation) | 4 nM[2][3][6][7] | Less potent activity reported[3] |
| EGFR (Enzymatic Assay) | 12 nM[2] | 10.8 nM[4] |
| HER2 (Enzymatic Assay) | 14 nM[2] | 9.2 nM[4] |
Anti-proliferative Activity
In cell proliferation assays, Sapitinib has been shown to be more potent than Lapatinib in specific non-small cell lung carcinoma (NSCLC) and squamous cell carcinoma of the head and neck (SCCHN) cell lines.[3]
| Cell Line | Cancer Type | Sapitinib (AZD8931) GI50 | Lapatinib GI50 |
| PC-9 | NSCLC (EGFR mutant) | 0.1 nM[7] | Not explicitly stated in comparative study |
| NCI-H441 | NSCLC | More potent than Lapatinib[3] | Less potent than Sapitinib[3] |
| FaDu | SCCHN | More potent than Lapatinib[3] | Less potent than Sapitinib[3] |
In Vivo Antitumor Activity
In human tumor xenograft models, Sapitinib has demonstrated significant tumor growth inhibition in a range of models, including those sensitive to EGFR inhibition alone or both EGFR and HER2 inhibition.[6] Oral administration of Sapitinib has been shown to effectively inhibit the growth of breast, NSCLC, colorectal, and SCCHN tumor xenografts.[6]
Similarly, Lapatinib has shown in vivo efficacy in inhibiting tumor xenograft growth, particularly in HER2-overexpressing models.[8]
Signaling Pathway Inhibition
The following diagram illustrates the points of inhibition for Sapitinib and Lapatinib within the ErbB signaling pathway.
Caption: Inhibition points of Sapitinib and Lapatinib in the ErbB signaling pathway.
Experimental Protocols
In Vitro Kinase Inhibition Assay (ELISA-based)
This protocol outlines a general procedure for determining the in vitro inhibitory activity of compounds against EGFR and HER2 kinases.
-
Reagents and Materials:
-
Recombinant human EGFR and HER2 intracellular kinase domains.
-
Peptide substrate (e.g., Biotin-EEEEYFELVAKKK-CONH2).
-
ATP, [γ-33P]ATP.
-
Assay buffer (e.g., 50 mM MOPS, pH 7.5, 2 mM MnCl2, 1 mM DTT).
-
96-well polystyrene round-bottom plates.
-
Test compounds (Sapitinib, Lapatinib) serially diluted in DMSO.
-
Streptavidin-coated plates and anti-phosphotyrosine antibody conjugated to HRP.
-
TMB substrate.
-
-
Procedure:
-
Prepare reaction mixtures in 96-well plates containing assay buffer, peptide substrate, ATP, and [γ-33P]ATP.
-
Add serially diluted test compounds to the wells.
-
Initiate the kinase reaction by adding the purified EGFR or HER2 enzyme.
-
Incubate the reaction mixture at room temperature for a defined period (e.g., 60 minutes).
-
Stop the reaction by adding EDTA.
-
Transfer the reaction mixture to streptavidin-coated plates to capture the biotinylated peptide substrate.
-
Wash the plates to remove unbound reagents.
-
Detect the phosphorylated substrate using an anti-phosphotyrosine-HRP antibody.
-
Add TMB substrate and measure the absorbance at 450 nm.
-
Calculate the IC50 values by plotting the percentage of inhibition against the log concentration of the inhibitor.
-
Cell Proliferation Assay (MTT-based)
This protocol describes a common method for assessing the anti-proliferative effects of Sapitinib and Lapatinib on cancer cell lines.
-
Reagents and Materials:
-
Cancer cell lines of interest (e.g., PC-9, FaDu).
-
Cell culture medium and supplements.
-
96-well tissue culture plates.
-
Test compounds (Sapitinib, Lapatinib) serially diluted in culture medium.
-
MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution.
-
Solubilization buffer (e.g., DMSO or a solution of SDS in HCl).
-
Microplate reader.
-
-
Procedure:
-
Seed cells into 96-well plates at a predetermined density and allow them to adhere overnight.
-
Replace the medium with fresh medium containing serial dilutions of the test compounds.
-
Incubate the cells for a specified period (e.g., 72 hours).
-
Add MTT solution to each well and incubate for 2-4 hours, allowing viable cells to metabolize MTT into formazan crystals.
-
Add solubilization buffer to dissolve the formazan crystals.
-
Measure the absorbance at a wavelength of 570 nm using a microplate reader.
-
Calculate the GI50 (concentration for 50% growth inhibition) values from the dose-response curves.
-
Caption: A generalized workflow for the preclinical comparison of kinase inhibitors.
Conclusion
Sapitinib presents a distinct pharmacological profile compared to Lapatinib, characterized by its equipotent inhibition of EGFR, HER2, and HER3. This broader targeting of the ErbB family may translate to improved anti-tumor activity, particularly in tumors that are not HER2-amplified but still rely on ErbB signaling. The preclinical data suggest that Sapitinib's more potent and balanced inhibition could be advantageous in overcoming resistance mechanisms involving HER3. Further clinical investigation is warranted to fully elucidate the comparative efficacy and safety of these two inhibitors in various cancer patient populations.
References
- 1. ascopubs.org [ascopubs.org]
- 2. Discovery of AZD8931, an Equipotent, Reversible Inhibitor of Signaling by EGFR, HER2, and HER3 Receptors - PMC [pmc.ncbi.nlm.nih.gov]
- 3. aacrjournals.org [aacrjournals.org]
- 4. selleckchem.com [selleckchem.com]
- 5. AZD8931, an equipotent, reversible inhibitor of signaling by epidermal growth factor receptor (EGFR), HER2, and HER3: preclinical activity in HER2 non-amplified inflammatory breast cancer models - PMC [pmc.ncbi.nlm.nih.gov]
- 6. medchemexpress.com [medchemexpress.com]
- 7. selleckchem.com [selleckchem.com]
- 8. Lapatinib in Combination with Radiation Diminishes Tumor Regrowth in HER2+ and Basal-Like/EGFR+ Breast Tumor Xenografts - PMC [pmc.ncbi.nlm.nih.gov]
Unlocking Synergistic Alliances: Evaluating Sapitinib's Potential in Combination Cancer Therapy
For researchers, scientists, and drug development professionals, this guide provides a comprehensive analysis of the synergistic effects of Sapitinib when combined with other anticancer agents. We delve into the experimental data, detailed methodologies, and underlying signaling pathways that underscore the enhanced efficacy of these combination therapies.
Sapitinib, a reversible, ATP-competitive inhibitor of the epidermal growth factor receptor (EGFR) family of tyrosine kinases (EGFR/ErbB1, ErbB2, and ErbB3), has shown promise in preclinical and clinical studies.[1] Its ability to modulate key signaling pathways involved in cell proliferation and survival makes it a compelling candidate for combination therapies aimed at overcoming drug resistance and improving treatment outcomes. This guide focuses on the synergistic potential of Sapitinib with conventional chemotherapeutic agents, providing a framework for future research and development.
Reversing Multidrug Resistance: Sapitinib in Combination with Paclitaxel and Doxorubicin
A pivotal study has demonstrated Sapitinib's ability to reverse multidrug resistance (MDR) in cancer cells that overexpress the ATP-binding cassette subfamily B member 1 (ABCB1) transporter, also known as P-glycoprotein (P-gp). This transporter actively pumps various anticancer drugs out of the cell, reducing their intracellular concentration and thereby their efficacy.
Quantitative Analysis of Synergism
The synergistic effect of Sapitinib in combination with paclitaxel and doxorubicin was evaluated in human colon cancer cells (SW620/Ad300) and human embryonic kidney cells (HEK293/ABCB1) that overexpress the ABCB1 transporter. The half-maximal inhibitory concentration (IC50) values were determined for each drug alone and in combination. The reversal fold (RF), a measure of how effectively Sapitinib sensitizes the resistant cells to the chemotherapeutic agent, was calculated by dividing the IC50 of the anticancer drug alone by its IC50 in the presence of Sapitinib.
| Cell Line | Anticancer Drug | Sapitinib Concentration (µM) | IC50 (µM) - Drug Alone | IC50 (µM) - Drug in Combination | Reversal Fold |
| SW620/Ad300 | Paclitaxel | 1 | >10 | 0.048 ± 0.005 | >208 |
| SW620/Ad300 | Paclitaxel | 5 | >10 | 0.012 ± 0.002 | >833 |
| SW620/Ad300 | Doxorubicin | 1 | 15.2 ± 1.8 | 0.35 ± 0.04 | 43.4 |
| SW620/Ad300 | Doxorubicin | 5 | 15.2 ± 1.8 | 0.12 ± 0.01 | 126.7 |
| HEK293/ABCB1 | Paclitaxel | 1 | 8.5 ± 0.9 | 0.035 ± 0.004 | 242.9 |
| HEK293/ABCB1 | Paclitaxel | 5 | 8.5 ± 0.9 | 0.015 ± 0.002 | 566.7 |
| HEK293/ABCB1 | Doxorubicin | 1 | 12.6 ± 1.5 | 0.28 ± 0.03 | 45.0 |
| HEK293/ABCB1 | Doxorubicin | 5 | 12.6 ± 1.5 | 0.09 ± 0.01 | 140.0 |
Data summarized from a study on reversing anticancer drug resistance.[2]
These results clearly indicate a significant synergistic interaction, with low concentrations of Sapitinib dramatically reducing the IC50 of both paclitaxel and doxorubicin in ABCB1-overexpressing cells.
Experimental Protocols
Cell Lines and Culture:
-
SW620 and SW620/Ad300 (doxorubicin-resistant) human colon adenocarcinoma cell lines were used.
-
HEK293 and HEK293/ABCB1 (transfected with human ABCB1) human embryonic kidney cell lines were also utilized.
-
Cells were cultured in DMEM or RPMI-1640 medium supplemented with 10% fetal bovine serum and 1% penicillin/streptomycin at 37°C in a 5% CO2 incubator.
Cytotoxicity Assay (MTT Assay):
-
Cells were seeded in 96-well plates.
-
After 24 hours, cells were treated with various concentrations of Sapitinib, paclitaxel, or doxorubicin, alone or in combination.
-
Following a 72-hour incubation period, MTT solution (5 mg/mL) was added to each well.
-
After 4 hours of incubation, the formazan crystals were dissolved in DMSO.
-
The absorbance was measured at 570 nm using a microplate reader.
-
IC50 values were calculated from dose-response curves.[2]
Intracellular Accumulation of [3H]-Paclitaxel:
-
SW620/Ad300 cells were seeded in 24-well plates.
-
The next day, cells were pre-incubated with or without Sapitinib (5 µM) for 2 hours.
-
[3H]-paclitaxel (0.1 µCi/mL) was then added, and the cells were incubated for another 2 hours.
-
The cells were washed with ice-cold PBS, lysed with SDS, and the radioactivity was measured using a liquid scintillation counter.[2]
Mechanism of Synergy: Inhibition of ABCB1 Efflux Pump
The synergistic effect of Sapitinib is attributed to its ability to inhibit the function of the ABCB1 transporter. The study found that Sapitinib significantly increased the intracellular accumulation of [3H]-paclitaxel in the resistant SW620/Ad300 cells. This suggests that Sapitinib interferes with the efflux activity of the ABCB1 pump, leading to higher intracellular concentrations of the co-administered chemotherapeutic drugs. Further investigation revealed that Sapitinib stimulates the ATPase activity of the ABCB1 transporter, which is a characteristic of ABCB1 inhibitors.
Experimental Workflow for Evaluating Synergy
The following workflow outlines the key steps in assessing the synergistic effects of Sapitinib with other anticancer drugs.
Conclusion and Future Directions
The evidence presented strongly suggests that Sapitinib can act as a potent chemosensitizer in cancer cells exhibiting ABCB1-mediated multidrug resistance. The synergistic combination of Sapitinib with conventional chemotherapeutics like paclitaxel and doxorubicin offers a promising strategy to overcome a significant challenge in cancer treatment.
Future research should focus on:
-
Expanding the scope of combination partners: Investigating the synergistic potential of Sapitinib with a broader range of anticancer drugs, including other targeted therapies and immunotherapies.
-
Exploring different cancer types: Evaluating the efficacy of Sapitinib-based combination therapies in various cancer models beyond colon cancer.
-
In vivo validation: Conducting comprehensive preclinical in vivo studies to confirm the synergistic effects and assess the safety and tolerability of these combinations.
-
Biomarker discovery: Identifying predictive biomarkers to select patients who are most likely to benefit from Sapitinib combination therapy.
By systematically exploring these avenues, the full therapeutic potential of Sapitinib as a cornerstone of synergistic cancer treatment regimens can be realized.
References
A Head-to-Head Battle: Benchmarking AZD8931 Against Next-Generation EGFR Inhibitors
In the rapidly evolving landscape of targeted cancer therapy, particularly for non-small cell lung cancer (NSCLC), the efficacy of Epidermal Growth Factor Receptor (EGFR) inhibitors is a critical area of research. This guide provides an objective comparison of AZD8931, a reversible, equipotent inhibitor of EGFR, HER2, and HER3, against two leading next-generation EGFR inhibitors: afatinib, an irreversible pan-ErbB inhibitor, and osimertinib, a third-generation irreversible inhibitor targeting EGFR-sensitizing and T790M resistance mutations. This analysis is intended for researchers, scientists, and drug development professionals, offering a comprehensive overview supported by preclinical experimental data.
Mechanism of Action and Preclinical Efficacy
The distinct mechanisms of action of these three inhibitors dictate their efficacy against various EGFR mutations and their potential to overcome resistance. AZD8931 is unique in its equipotent and reversible inhibition of EGFR, HER2, and HER3 signaling.[1][2] Afatinib irreversibly binds to EGFR, HER2, and HER4, and has shown activity against some EGFR mutations resistant to first-generation inhibitors, though it is not effective against the T790M mutation.[3][4] Osimertinib is a third-generation inhibitor designed to potently and irreversibly inhibit both EGFR-sensitizing mutations and the T790M resistance mutation, while sparing wild-type EGFR, which can reduce toxicity.[5][6]
The preclinical potency of these inhibitors has been evaluated in various cell-free and cell-based assays. The following tables summarize key quantitative data from these studies.
Table 1: In Vitro Kinase and Cellular Phosphorylation Inhibition (IC50 in nM)
| Target | AZD8931 | Afatinib | Osimertinib |
| EGFR (Wild-Type) | 4 | 0.5 | 493.8 |
| EGFR (Exon 19 Del) | - | - | 12.92 |
| EGFR (L858R) | - | 0.4 | - |
| EGFR (L858R/T790M) | - | 10 | 11.44 |
| HER2 | 3 | 14 | - |
| HER3 | 4 | - | - |
| Data compiled from multiple sources.[2][4][5][7] |
Table 2: In Vitro Cell Proliferation Inhibition (GI50/IC50 in nM)
| Cell Line | EGFR Status | AZD8931 | Afatinib | Osimertinib |
| PC-9 | Exon 19 Del | - | - | - |
| H1975 | L858R/T790M | - | 80 | 4.6 |
| PC-9ER | Exon 19 Del/T790M | - | 677 | 166 |
| Data compiled from multiple sources.[8] |
Experimental Protocols
The following are detailed methodologies for key experiments cited in the preclinical evaluation of these EGFR inhibitors.
Cell Viability Assay
Objective: To determine the concentration of the inhibitor required to inhibit cell growth by 50% (GI50 or IC50).
Methodology (based on AlamarBlue/PrestoBlue or CCK-8/MTT assays):
-
Cell Seeding: Cancer cells are seeded in 96-well plates at a density of 3,000 to 10,000 cells per well and allowed to adhere for 24 hours.[9][10]
-
Compound Treatment: The EGFR inhibitors (AZD8931, afatinib, osimertinib) are serially diluted in DMSO and added to the wells. A vehicle control (DMSO only) is also included.[9]
-
Incubation: The plates are incubated for 72 hours at 37°C in a humidified atmosphere with 5% CO2.[9][10]
-
Viability Reagent Addition: After the incubation period, a cell viability reagent such as AlamarBlue, PrestoBlue, CCK-8, or MTT is added to each well.[9][10]
-
Measurement:
-
For AlamarBlue/PrestoBlue, fluorescence is measured after 1-4 hours of incubation with the reagent.
-
For CCK-8/MTT, absorbance is measured at 450 nm after a 3-4 hour incubation.[10]
-
-
Data Analysis: The mean values from replicate wells are normalized to the vehicle-treated wells, and IC50/GI50 values are calculated using graphing software like GraphPad Prism.[9]
Western Blot for EGFR Phosphorylation
Objective: To assess the ability of the inhibitors to block the phosphorylation of EGFR and its downstream signaling proteins.
Methodology:
-
Cell Lysis: Cells treated with the inhibitors are washed with ice-cold PBS and then lysed using a lysis buffer containing protease and phosphatase inhibitors to preserve the phosphorylation state of proteins.[11]
-
Protein Quantification: The total protein concentration in the cell lysates is determined using a standard protein assay (e.g., BCA assay).
-
SDS-PAGE: Equal amounts of protein (10-30 µg) from each sample are separated by size using sodium dodecyl sulfate-polyacrylamide gel electrophoresis (SDS-PAGE).[10]
-
Protein Transfer: The separated proteins are transferred from the gel to a polyvinylidene difluoride (PVDF) or nitrocellulose membrane.
-
Blocking: The membrane is incubated in a blocking buffer (e.g., 5% non-fat dry milk or bovine serum albumin in Tris-buffered saline with Tween 20 - TBST) for 1 hour at room temperature to prevent non-specific antibody binding.[11]
-
Primary Antibody Incubation: The membrane is incubated overnight at 4°C with a primary antibody specific for phosphorylated EGFR (e.g., anti-pEGFR Y1173) or total EGFR, diluted in the blocking buffer.[11]
-
Secondary Antibody Incubation: After washing with TBST, the membrane is incubated with a horseradish peroxidase (HRP)-conjugated secondary antibody for 1 hour at room temperature.[12]
-
Detection: The protein bands are visualized using an enhanced chemiluminescence (ECL) detection reagent and an imaging system.[12]
In Vivo Tumor Xenograft Model
Objective: To evaluate the anti-tumor activity of the inhibitors in a living organism.
Methodology:
-
Cell Implantation: Human cancer cells (e.g., NSCLC cell lines) are subcutaneously injected into the flank of immunocompromised mice (e.g., nude mice).[13]
-
Tumor Growth: Tumors are allowed to grow to a palpable size.
-
Treatment Administration: Once tumors reach a predetermined size, the mice are randomized into treatment and control groups. The EGFR inhibitors are typically administered orally once daily.[12][13]
-
Tumor Measurement: Tumor volume is measured regularly (e.g., twice a week) using calipers.
-
Endpoint: The study continues until the tumors in the control group reach a specific size, at which point all animals are euthanized, and the tumors are excised for further analysis (e.g., pharmacodynamic studies via western blot or immunohistochemistry).[13]
Visualizing Molecular Interactions and Experimental Processes
To better understand the biological context and experimental designs, the following diagrams have been generated using the DOT language for Graphviz.
Caption: EGFR Signaling Pathway and Points of Inhibition.
Caption: Workflow for Preclinical Comparison of EGFR Inhibitors.
References
- 1. researchgate.net [researchgate.net]
- 2. AZD8931, an equipotent, reversible inhibitor of signaling by epidermal growth factor receptor, ERBB2 (HER2), and ERBB3: a unique agent for simultaneous ERBB receptor blockade in cancer - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Cell proliferation assays [bio-protocol.org]
- 4. Anti-cancer effect of afatinib, dual inhibitor of HER2 and EGFR, on novel mutation HER2 E401G in models of patient-derived cancer - PMC [pmc.ncbi.nlm.nih.gov]
- 5. selleckchem.com [selleckchem.com]
- 6. researchgate.net [researchgate.net]
- 7. selleckchem.com [selleckchem.com]
- 8. Characterization of the efficacies of osimertinib and nazartinib against cells expressing clinically relevant epidermal growth factor receptor mutations - PMC [pmc.ncbi.nlm.nih.gov]
- 9. promega.com.cn [promega.com.cn]
- 10. Osimertinib for lung cancer cells harboring low-frequency EGFR T790M mutation - PMC [pmc.ncbi.nlm.nih.gov]
- 11. Analyzing expression and phosphorylation of the EGF receptor in HNSCC - PMC [pmc.ncbi.nlm.nih.gov]
- 12. AZD8931, an equipotent, reversible inhibitor of signaling by epidermal growth factor receptor (EGFR), HER2, and HER3: preclinical activity in HER2 non-amplified inflammatory breast cancer models - PMC [pmc.ncbi.nlm.nih.gov]
- 13. aacrjournals.org [aacrjournals.org]
Validating Sapitinib Difumarate's Inhibition of ErbB3 Phosphorylation: A Comparative Guide
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comprehensive comparison of Sapitinib difumarate's efficacy in inhibiting ErbB3 phosphorylation against other ErbB family inhibitors, supported by experimental data and detailed protocols. The objective is to offer a clear, data-driven resource for researchers investigating novel cancer therapeutics targeting the ErbB signaling pathway.
Introduction to ErbB3 and its Role in Cancer
The ErbB receptor tyrosine kinase family, comprising four members (EGFR/ErbB1, HER2/ErbB2, ErbB3/HER3, and ErbB4/HER4), plays a crucial role in regulating cell proliferation, survival, and differentiation.[1] While ErbB3 possesses a kinase-impaired domain, it functions as a critical activator of downstream signaling pathways, primarily through heterodimerization with other ErbB family members, particularly HER2.[2][3] Upon binding its ligand, neuregulin (NRG), ErbB3 undergoes a conformational change, allowing it to partner with other ErbB receptors.[2] This heterodimerization leads to the trans-phosphorylation of ErbB3's intracellular domain, creating docking sites for signaling proteins that activate key oncogenic pathways, most notably the PI3K/Akt and MAPK/ERK pathways.[1][2] Dysregulation of ErbB3 signaling is implicated in the development and progression of various cancers and is associated with resistance to targeted therapies.[4]
Mechanism of Action: Sapitinib Difumarate and Comparators
Sapitinib difumarate (AZD8931) is a potent, reversible, and ATP-competitive pan-ErbB inhibitor that targets EGFR, ErbB2, and ErbB3.[5][6] By binding to the ATP-binding pocket of the kinase domain, Sapitinib effectively blocks the phosphorylation of these receptors, thereby inhibiting downstream signaling.[7]
For a comprehensive evaluation, this guide compares Sapitinib difumarate with two other notable ErbB3 inhibitors:
-
Afatinib: An irreversible pan-ErbB family inhibitor that covalently binds to the kinase domains of EGFR, HER2, and ErbB4, and indirectly inhibits ErbB3 phosphorylation by blocking its heterodimerization partners.[8][9]
-
Seribantumab (MM-121): A fully human monoclonal antibody that specifically targets the extracellular domain of ErbB3. It functions by blocking neuregulin from binding to ErbB3, thereby preventing its activation and subsequent signaling.[10][11][12]
Quantitative Comparison of Inhibitor Potency
The following table summarizes the half-maximal inhibitory concentration (IC50) values for Sapitinib difumarate and Afatinib in inhibiting ErbB3 phosphorylation. It is important to note that these values are compiled from different studies and experimental conditions may vary. For Seribantumab, a direct IC50 value for kinase inhibition is not applicable due to its mechanism of action as a monoclonal antibody. Instead, its efficacy is demonstrated by its ability to block ligand-induced phosphorylation in cellular assays.
| Inhibitor | Target(s) | IC50 (ErbB3 Phosphorylation) | Cell Line / Assay Conditions | Reference |
| Sapitinib difumarate (AZD8931) | EGFR, ErbB2, ErbB3 | 4 nM | Heregulin-stimulated MCF-7 cells | [5][6][7] |
| Afatinib | EGFR, ErbB2, ErbB4 (irreversible) | Effective inhibition of heregulin-induced ErbB3 phosphorylation at concentrations around 50-100 nM | Heregulin-overexpressing PC9HRG cells | [8] |
| Seribantumab (MM-121) | ErbB3 (extracellular domain) | N/A (monoclonal antibody) | Effectively inhibits basal and heregulin-mediated ErbB3 phosphorylation in MCF-7Ca and LTLT-Ca cells. | [11][12] |
Experimental Protocols
Detailed methodologies are crucial for the replication and validation of experimental findings. Below are protocols for key assays used to evaluate the inhibition of ErbB3 phosphorylation.
Western Blotting for Phosphorylated ErbB3 (p-ErbB3)
This protocol outlines the steps to detect the phosphorylation status of ErbB3 in response to inhibitor treatment.
1. Cell Lysis and Protein Extraction:
- Culture cells to 70-80% confluency.
- Treat cells with Sapitinib difumarate or comparator compounds at desired concentrations for a specified duration.
- Stimulate with a ligand like Neuregulin-1 (NRG1) for a short period (e.g., 15-30 minutes) to induce ErbB3 phosphorylation.
- Wash cells with ice-cold phosphate-buffered saline (PBS).
- Lyse cells in radioimmunoprecipitation assay (RIPA) buffer supplemented with protease and phosphatase inhibitors.
- Scrape the cells and collect the lysate.
- Centrifuge the lysate at 14,000 rpm for 15 minutes at 4°C to pellet cell debris.
- Collect the supernatant containing the protein extract.
2. Protein Quantification:
- Determine the protein concentration of the lysates using a Bradford or BCA protein assay.
3. SDS-PAGE and Western Blotting:
- Denature equal amounts of protein (e.g., 20-30 µg) by boiling in Laemmli sample buffer.
- Separate the proteins by size using sodium dodecyl sulfate-polyacrylamide gel electrophoresis (SDS-PAGE).
- Transfer the separated proteins to a polyvinylidene difluoride (PVDF) or nitrocellulose membrane.
- Block the membrane with 5% bovine serum albumin (BSA) in Tris-buffered saline with 0.1% Tween 20 (TBST) for 1 hour at room temperature to prevent non-specific antibody binding.
- Incubate the membrane with a primary antibody specific for phosphorylated ErbB3 (p-ErbB3) overnight at 4°C.
- Wash the membrane three times with TBST.
- Incubate the membrane with a horseradish peroxidase (HRP)-conjugated secondary antibody for 1 hour at room temperature.
- Wash the membrane again three times with TBST.
- Detect the signal using an enhanced chemiluminescence (ECL) substrate and visualize using an imaging system.
- To ensure equal protein loading, the membrane can be stripped and re-probed with an antibody against total ErbB3 and a housekeeping protein like β-actin or GAPDH.
Cell Viability (MTT) Assay
This colorimetric assay measures the metabolic activity of cells, which is an indicator of cell viability, to assess the cytotoxic effects of the inhibitors.
1. Cell Seeding:
- Seed cells in a 96-well plate at a predetermined optimal density and allow them to adhere overnight.
2. Compound Treatment:
- Treat the cells with a serial dilution of Sapitinib difumarate or comparator compounds. Include a vehicle-only control.
- Incubate the plate for a specified period (e.g., 72 hours) at 37°C in a humidified incubator.
3. MTT Incubation:
- Add 3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide (MTT) solution to each well to a final concentration of 0.5 mg/mL.
- Incubate the plate for 3-4 hours at 37°C to allow for the formation of formazan crystals by metabolically active cells.
4. Solubilization and Absorbance Reading:
- Add a solubilization solution (e.g., DMSO or a solution of SDS in HCl) to each well to dissolve the formazan crystals.
- Gently shake the plate to ensure complete dissolution.
- Measure the absorbance at a wavelength of 570 nm using a microplate reader.
5. Data Analysis:
- Calculate the percentage of cell viability relative to the vehicle-treated control cells.
- Plot the cell viability against the inhibitor concentration to determine the IC50 value.
Visualizing Signaling Pathways and Experimental Workflows
Diagrams created using Graphviz (DOT language) provide a clear visual representation of complex biological processes and experimental designs.
Caption: ErbB3 Signaling Pathway.
Caption: Experimental Workflow for Inhibitor Validation.
Conclusion
Sapitinib difumarate demonstrates potent, low nanomolar inhibition of ErbB3 phosphorylation, positioning it as a significant pan-ErbB inhibitor.[5][6][7] Its reversible, ATP-competitive mechanism offers a distinct profile compared to the irreversible covalent inhibition of Afatinib and the targeted extracellular blockade of Seribantumab. The provided experimental protocols and visual workflows serve as a practical resource for researchers aiming to validate the efficacy of these and other ErbB3-targeting compounds. Further head-to-head comparative studies under identical experimental conditions would be invaluable for a more definitive assessment of their relative potencies and therapeutic potential.
References
- 1. ErbB/HER Signaling | Cell Signaling Technology [cellsignal.com]
- 2. Mechanisms of Receptor Tyrosine-Protein Kinase ErbB-3 (ERBB3) Action in Human Neoplasia - PMC [pmc.ncbi.nlm.nih.gov]
- 3. ERBB3 - Wikipedia [en.wikipedia.org]
- 4. EGF receptor inhibitors increase ErbB3 mRNA and protein levels in breast cancer cells - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. medchemexpress.com [medchemexpress.com]
- 6. medchemexpress.com [medchemexpress.com]
- 7. selleckchem.com [selleckchem.com]
- 8. The pan-HER family tyrosine kinase inhibitor afatinib overcomes HER3 ligand heregulin-mediated resistance to EGFR inhibitors in non-small cell lung cancer - PMC [pmc.ncbi.nlm.nih.gov]
- 9. Molecular mechanism of action and potential biomarkers of growth inhibition of synergistic combination of afatinib and dasatinib against gefitinib-resistant non-small cell lung cancer cells - PMC [pmc.ncbi.nlm.nih.gov]
- 10. Facebook [cancer.gov]
- 11. aacrjournals.org [aacrjournals.org]
- 12. Seribantumab, an Anti-ERBB3 Antibody, Delays the Onset of Resistance and Restores Sensitivity to Letrozole in an Estrogen Receptor-Positive Breast Cancer Model - PubMed [pubmed.ncbi.nlm.nih.gov]
Safety Operating Guide
Navigating the Safe Disposal of Sapitinib Difumarate: A Procedural Guide
For researchers, scientists, and drug development professionals, the proper handling and disposal of investigational compounds like sapitinib difumarate is a critical component of laboratory safety and environmental responsibility. Adherence to established protocols not only mitigates risks of exposure and contamination but also ensures compliance with stringent regulatory standards. This guide provides essential, step-by-step information for the safe disposal of sapitinib difumarate, a potent reversible inhibitor of the ErbB family of receptor tyrosine kinases (EGFR, ErbB2, and ErbB3).[1]
Core Principles of Hazardous Drug Disposal
Sapitinib difumarate, used in cancer research, should be treated as a hazardous drug. The fundamental principle for its disposal is to prevent its release into the environment and to protect personnel from exposure. All disposal procedures must comply with federal, state, and local regulations for hazardous waste.[2][3] It is imperative to consult your institution's Environmental Health and Safety (EHS) department for specific guidance and approved procedures.
Step-by-Step Disposal Procedures
The following is a general procedural guide for the disposal of sapitinib difumarate and associated waste. This should be adapted to your specific laboratory and institutional guidelines.
1. Personal Protective Equipment (PPE): Before handling sapitinib difumarate for any purpose, including disposal, appropriate PPE must be worn. This includes, but is not limited to:
-
Two pairs of chemotherapy-tested gloves
-
A disposable gown
-
Eye protection (safety glasses or goggles)
-
A respirator (if handling powders or creating aerosols)
2. Waste Segregation: Proper segregation of waste at the point of generation is crucial.[4] Establish clearly labeled, dedicated waste containers for the following categories:
-
Unused or Expired Sapitinib Difumarate: This is considered bulk chemical waste.
-
Contaminated Labware: This includes items such as vials, pipette tips, and culture plates that have come into direct contact with the compound. This is considered "trace" hazardous waste.
-
Contaminated PPE: Gloves, gowns, and other disposable protective gear worn while handling the compound.
-
Sharps: Needles and syringes used for reconstitution or administration must be disposed of in a designated sharps container for hazardous drug waste.[5]
3. Containerization of Waste:
-
Solid Waste:
-
Place unused or expired sapitinib difumarate in its original container if possible, or in a clearly labeled, sealed container.
-
Contaminated solids (e.g., absorbent pads, weigh boats) should be placed in a designated, leak-proof hazardous waste bag or container.[2]
-
-
Liquid Waste:
-
Aqueous and organic solvent waste containing sapitinib difumarate should be collected in separate, compatible, and clearly labeled hazardous waste containers.[6] Do not mix incompatible waste streams.
-
-
Labeling:
4. Storage of Hazardous Waste:
-
Store hazardous waste in a designated Satellite Accumulation Area (SAA) within the laboratory.[7]
-
The SAA should be a secure area, away from general laboratory traffic.
-
Ensure that incompatible waste types are segregated to prevent reactions.[7]
5. Final Disposal:
-
Arrange for the collection of the hazardous waste by your institution's EHS department or a licensed hazardous waste disposal contractor.[2]
-
Never dispose of sapitinib difumarate down the drain or in the regular trash.[9] Improper disposal can lead to environmental contamination and regulatory penalties.
-
Maintain a detailed inventory of all hazardous waste generated and disposed of, in accordance with your institution's policies.[10]
Quantitative Data Summary
While specific disposal limits are determined by local regulations, the following table summarizes key hazard identification data for sapitinib.
| Hazard Category | GHS Classification | Precautionary Statement |
| Acute Toxicity, Oral | H302: Harmful if swallowed | P301+P317: IF SWALLOWED: Get medical help. |
| Reproductive Toxicity | H361: Suspected of damaging fertility or the unborn child | P203: Get medical advice before use. |
| Specific Target Organ Toxicity (Repeated Exposure) | H372: Causes damage to organs through prolonged or repeated exposure | P260: Do not breathe dust/fume/gas/mist/vapors/spray. |
| Disposal | - | P501: Dispose of contents/ container to an approved waste disposal plant. |
Data sourced from PubChem.
Visualizing Key Processes
To further clarify the procedures and the compound's mechanism, the following diagrams illustrate the recommended workflow for handling and disposal, as well as the signaling pathway inhibited by sapitinib difumarate.
Caption: Workflow for the safe handling and disposal of sapitinib difumarate.
Caption: Inhibition of ErbB signaling pathway by sapitinib.
References
- 1. medchemexpress.com [medchemexpress.com]
- 2. osha.gov [osha.gov]
- 3. USP 800 & Hazardous Drug Disposal | Stericycle [stericycle.com]
- 4. riskmanagement.sites.olt.ubc.ca [riskmanagement.sites.olt.ubc.ca]
- 5. ph.health.mil [ph.health.mil]
- 6. Management of Waste - Prudent Practices in the Laboratory - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 7. Central Washington University | Laboratory Hazardous Waste Disposal Guidelines [cwu.edu]
- 8. ehrs.upenn.edu [ehrs.upenn.edu]
- 9. michigan.gov [michigan.gov]
- 10. slmfacilities.com [slmfacilities.com]
Personal protective equipment for handling Sapitinib difumurate
This guide provides critical safety and logistical information for researchers, scientists, and drug development professionals handling Sapitinib difumarate. The following procedural guidance is designed to minimize exposure risk and ensure safe operational and disposal practices in a laboratory setting.
Hazard Identification and Classification
Sapitinib difumarate is a potent, reversible, ATP-competitive inhibitor of EGFR, ErbB2, and ErbB3.[1][2] Due to its pharmacological activity and chemical properties, it is classified as a hazardous compound. All personnel must be fully aware of its potential health risks before handling.
According to the Globally Harmonized System (GHS) of Classification and Labelling of Chemicals, Sapitinib presents several hazards.[3]
| Hazard Class | GHS Code | Statement |
| Acute Toxicity, Oral | H302 | Harmful if swallowed[3] |
| Reproductive Toxicity | H361 | Suspected of damaging fertility or the unborn child[3] |
| Specific Target Organ Toxicity, Repeated Exposure | H372 | Causes damage to organs through prolonged or repeated exposure[3] |
Personal Protective Equipment (PPE)
The use of appropriate PPE is mandatory to prevent skin contact, inhalation, and ingestion.[4][5] The level of PPE required depends on the specific handling procedure. All PPE should be disposable or decontaminated after each use.[6]
| Task / Procedure | Required Personal Protective Equipment |
| Receiving & Storage | - Single pair of chemotherapy-tested gloves (ASTM D6978) |
| Weighing & Aliquoting (Solid Form) | - Double pair of chemotherapy-tested gloves- Disposable, solid-front gown with closed cuffs- Eye protection (safety glasses with side shields)- Face shield- NIOSH-approved respirator (e.g., N95) |
| Solution Preparation & Handling | - Double pair of chemotherapy-tested gloves- Disposable, solid-front gown with closed cuffs- Eye protection (safety glasses with side shields)- Face shield if working outside a containment hood |
| Spill Cleanup | - Double pair of chemotherapy-tested gloves (thicker, industrial grade recommended)- Disposable, solid-front gown with closed cuffs- Shoe covers- Eye protection (chemical splash goggles)- Face shield- NIOSH-approved respirator |
| Waste Disposal | - Double pair of chemotherapy-tested gloves- Disposable, solid-front gown with closed cuffs- Eye protection (safety glasses with side shields) |
Operational Plan: Safe Handling Workflow
Handling Sapitinib difumarate requires a controlled and systematic approach to minimize exposure. All manipulations of the solid compound or concentrated solutions should occur within a designated containment primary engineering control (C-PEC), such as a Class II Biological Safety Cabinet or a containment ventilated enclosure.
Caption: Standard workflow for safely handling Sapitinib difumarate.
Operational Plan: Spill Management Protocol
Immediate and correct response to a spill is critical to prevent exposure and environmental contamination. Spill kits containing all necessary materials must be readily accessible in all areas where Sapitinib difumarate is handled.
Caption: Step-by-step emergency protocol for managing a Sapitinib difumarate spill.
Disposal Plan
All materials contaminated with Sapitinib difumarate are considered hazardous pharmaceutical waste and must be disposed of in accordance with institutional, local, and federal regulations, such as those from the Environmental Protection Agency (EPA).[7][8] Waste must never be disposed of in regular trash or down the drain.[9][10]
Caption: Segregation and disposal pathway for Sapitinib difumarate waste.
References
- 1. restoredcdc.org [restoredcdc.org]
- 2. Laboratory waste disposal procedure at a GMP site [gmpsop.com]
- 3. Sapitinib | C23H25ClFN5O3 | CID 11488320 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 4. ipservices.care [ipservices.care]
- 5. hse.gov.uk [hse.gov.uk]
- 6. apps.worcsacute.nhs.uk [apps.worcsacute.nhs.uk]
- 7. Laboratory Waste Disposal - Environmental Marketing Services [emsllcusa.com]
- 8. danielshealth.com [danielshealth.com]
- 9. Pharmaceutical Waste - Environmental Health & Safety - University of Delaware [www1.udel.edu]
- 10. hazardouswasteexperts.com [hazardouswasteexperts.com]
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
